molecular formula C9H13ClN2O2 B1519761 Ethyl 2-(aminomethyl)isonicotinate hydrochloride CAS No. 1189983-26-3

Ethyl 2-(aminomethyl)isonicotinate hydrochloride

Cat. No.: B1519761
CAS No.: 1189983-26-3
M. Wt: 216.66 g/mol
InChI Key: NFLGJKXXPOZBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(aminomethyl)isonicotinate hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(aminomethyl)pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-4-11-8(5-7)6-10;/h3-5H,2,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGJKXXPOZBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670489
Record name Ethyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189983-26-3
Record name Ethyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(aminomethyl)isonicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Ethyl 2-(aminomethyl)isonicotinate hydrochloride (CAS No. 1189983-26-3) is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. As a substituted pyridine derivative, it incorporates three key functional elements into a single, stable scaffold: a pyridine ring, a primary aminomethyl group, and an ethyl ester. This unique combination makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers engaged in drug discovery and development.

Core Chemical and Physical Properties

This compound is typically supplied as an off-white to white solid.[1] Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1189983-26-3[2][3]
Molecular Formula C₉H₁₂N₂O₂·HCl or C₉H₁₃ClN₂O₂[1][3][4]
Molecular Weight 216.67 g/mol [1][3][4]
Appearance Off-white solid[1]
Purity Typically ≥97% or ≥99% (HPLC)[1][2][3]
Storage Conditions 0-8°C, under inert atmosphere[1]
Synonyms Ethyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride[4]

While specific experimental data for properties such as melting point, solubility, and pKa are not widely published in peer-reviewed literature, its structure as a hydrochloride salt of a primary amine suggests good solubility in polar protic solvents like water and alcohols, and limited solubility in nonpolar organic solvents. The ester functionality contributes to improved solubility in a broader range of organic solvents compared to the corresponding carboxylic acid.[4]

Molecular Structure and Spectroscopic Characterization

The structural identity of this compound is fundamental to its role in synthesis. Although specific, publicly available spectra for this exact compound are scarce, the expected spectroscopic features can be predicted based on its constituent functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aminomethyl group (a singlet, which may be broadened), and distinct aromatic protons of the pyridine ring. The exact chemical shifts of the pyridine protons will be influenced by the positions of the substituents.

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl and aminomethyl groups, and the aromatic carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy: Key IR absorption bands would include N-H stretching vibrations for the primary amine hydrochloride, C=O stretching for the ester, and C=N and C=C stretching vibrations characteristic of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectral analysis, likely using a soft ionization technique such as electrospray ionization (ESI), would be expected to show a prominent peak for the parent cation (the free base) at m/z corresponding to C₉H₁₂N₂O₂.

Workflow for Structural Characterization

For researchers synthesizing or using this compound, a robust characterization workflow is essential for identity and purity confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_validation Validation synthesis Synthesized Product hplc Purity Check (HPLC >97%) synthesis->hplc Initial QC ms Mass Verification (MS) hplc->ms If pure nmr Structural Elucidation (1H, 13C NMR) ms->nmr ir Functional Group ID (IR) nmr->ir validated Validated Structure & Purity ir->validated Data Consistent

Caption: A typical workflow for the synthesis and analytical validation of Ethyl 2-(aminomethyl)isonicotinate HCl.

Synthesis and Purification

Hypothetical Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on general procedures for the reduction of nitriles or other nitrogen-containing functional groups on a pyridine ring. Researchers should treat this as a starting point and optimize conditions as necessary.

Objective: To synthesize this compound from Ethyl 2-cyanoisonicotinate.

Materials:

  • Ethyl 2-cyanoisonicotinate

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Filtration aid (e.g., Celite®)

Step-by-Step Methodology:

  • Reaction Setup: In a hydrogenation vessel, dissolve Ethyl 2-cyanoisonicotinate (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Acidification: Add concentrated hydrochloric acid (approximately 1.1 eq) to the mixture. The presence of acid is crucial for the formation of the hydrochloride salt and can also prevent catalyst poisoning.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or by monitoring hydrogen uptake. The reaction may take several hours to days to reach completion.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional ethanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude this compound.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product with high purity.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its primary amine and ester functional groups, allowing it to serve as a versatile scaffold in multi-step syntheses.

Reactivity of the Aminomethyl Group

The primary amine is a nucleophile and can participate in a wide range of bond-forming reactions, including:

  • Amide Bond Formation: The amine can be readily acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a cornerstone reaction in the synthesis of a vast number of pharmaceutical compounds. Peptide coupling reagents such as PyBOP can be used for this purpose.[4]

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction (e.g., with sodium triacetoxyborohydride) yields secondary or tertiary amines.

  • N-Alkylation and N-Arylation: The amine can be alkylated with alkyl halides or undergo coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to form more complex amine derivatives.

Reactivity of the Ethyl Ester Group

The ester group can undergo several key transformations:

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further functionalization, such as amide coupling.

  • Amidation: Direct reaction with amines, often at elevated temperatures, can convert the ester into an amide.

  • Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol.

Applications in Drug Discovery

This compound is frequently employed as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system (CNS).[5] Its structure allows for the creation of analogs with potential anticonvulsant, anxiolytic, or neuroprotective effects.[5] It is also categorized as a building block for protein degraders, a rapidly emerging field in drug discovery.[2] The pyridine core is a common feature in many bioactive molecules, and the aminomethyl and ester groups provide convenient points for diversification to explore structure-activity relationships (SAR).[5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: While a comprehensive toxicological profile is not available, supplier safety data sheets (SDS) indicate potential hazards. The compound is often associated with the following hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is between 0-8°C under an inert atmosphere.[1]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of pharmaceutical research and development. Its trifunctional nature provides a robust platform for the construction of complex molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in the laboratory. This guide serves as a foundational resource to aid researchers in harnessing the synthetic potential of this important intermediate.

References

An In-Depth Technical Guide to Ethyl 2-(aminomethyl)isonicotinate Hydrochloride: A Key Building Block for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Aminomethyl Isonicotinate Scaffold

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Ethyl 2-(aminomethyl)isonicotinate hydrochloride is paramount for its successful application in research and development.

PropertyValueSource(s)
CAS Number 1189983-26-3[1]
Molecular Formula C₉H₁₃ClN₂O₂[1]
Molecular Weight 216.67 g/mol [1]
Appearance Off-white solid[2]
Purity ≥97% (typical)[1]
Storage Conditions Store at 2-8°C under an inert atmosphere. The compound is hygroscopic.[3]
Solubility Soluble in water, methanol, and ethanol.[4]

Safety and Handling:

This compound is classified as harmful if swallowed or inhaled, and it can cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Synthetic Pathways: A Proposed Approach

While a specific, validated protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, two logical and well-precedented synthetic routes can be proposed based on the chemistry of related pyridine derivatives.[5]

Route 1: Reduction of a Nitrile Precursor

This approach is centered on the catalytic hydrogenation of a 2-cyano isonicotinate intermediate. This method is often favored for its clean conversion and the avoidance of harsh halogenating agents.

Synthetic Workflow - Route 1 start Ethyl isonicotinate intermediate1 Ethyl 2-cyanoisonicotinate start->intermediate1 Cyanation product Ethyl 2-(aminomethyl)isonicotinate hydrochloride intermediate1->product Catalytic Hydrogenation (e.g., H₂, Pd/C, HCl)

Synthetic workflow for Route 1.

Experimental Protocol (Proposed):

Step 1: Synthesis of Ethyl 2-cyanoisonicotinate

  • To a solution of a suitable starting material, such as a 2-halo- or 2-triflyloxy-isonicotinate, in an appropriate aprotic solvent (e.g., DMF or DMSO), add a cyanide source (e.g., zinc cyanide or potassium cyanide).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a ligand if necessary.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction, and perform an aqueous workup. Extract the product with a suitable organic solvent.

  • Purify the crude product by flash column chromatography to yield Ethyl 2-cyanoisonicotinate.

Step 2: Reduction to this compound

  • Dissolve Ethyl 2-cyanoisonicotinate in a suitable solvent, such as ethanol or methanol, containing one equivalent of hydrochloric acid.

  • Add a hydrogenation catalyst, such as 10% palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (typically 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress by the cessation of hydrogen uptake and analytical techniques (TLC or LC-MS).

  • Upon completion, filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford this compound as a solid.

Route 2: Chlorination and Amination

This classic two-step sequence involves the formation of a chloromethyl intermediate followed by nucleophilic substitution with an amine source. The Gabriel synthesis is a common and effective method for the amination step to avoid over-alkylation.[5]

Synthetic Workflow - Route 2 start Ethyl 2-methylisonicotinate intermediate1 Ethyl 2-(chloromethyl)isonicotinate start->intermediate1 Chlorination (e.g., NCS, BPO) intermediate2 Phthalimide Adduct intermediate1->intermediate2 Gabriel Synthesis (Potassium Phthalimide) product Ethyl 2-(aminomethyl)isonicotinate hydrochloride intermediate2->product Hydrazinolysis (Hydrazine hydrate, HCl)

Synthetic workflow for Route 2.

Experimental Protocol (Proposed):

Step 1: Synthesis of Ethyl 2-(chloromethyl)isonicotinate

  • Dissolve Ethyl 2-methylisonicotinate in a suitable solvent such as carbon tetrachloride.

  • Add N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide (BPO).

  • Reflux the mixture and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Step 2: Gabriel Synthesis and Deprotection

  • Dissolve Ethyl 2-(chloromethyl)isonicotinate in DMF and add potassium phthalimide.

  • Heat the mixture to facilitate the Sₙ2 reaction, monitoring by TLC.

  • Once the reaction is complete, remove the DMF under reduced pressure.

  • Dissolve the resulting phthalimide adduct in ethanol and add hydrazine hydrate.

  • Reflux the mixture to cleave the phthalimide group.

  • After cooling, acidify the mixture with hydrochloric acid to precipitate the phthalhydrazide byproduct.

  • Filter the mixture and concentrate the filtrate.

  • Purify the crude product by recrystallization to yield this compound.

Characterization and Spectroscopic Profile (Predicted)

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure and data from analogous compounds, the following spectroscopic features are predicted:[4][6][7]

¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.6-8.8 ppm (d, 1H): Pyridine proton at position 6.

  • δ 7.8-8.0 ppm (s, 1H): Pyridine proton at position 3.

  • δ 7.6-7.8 ppm (d, 1H): Pyridine proton at position 5.

  • δ 4.3-4.5 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

  • δ 4.0-4.2 ppm (s, 2H): Methylene protons of the aminomethyl group (-CH₂NH₂).

  • δ 1.3-1.5 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

  • Amine protons (-NH₃⁺): A broad singlet, the chemical shift of which will be concentration-dependent.

¹³C NMR (DMSO-d₆, 101 MHz):

  • δ 164-166 ppm: Carbonyl carbon of the ester.

  • δ 150-152 ppm: Pyridine carbon at position 2.

  • δ 148-150 ppm: Pyridine carbon at position 6.

  • δ 138-140 ppm: Pyridine carbon at position 4.

  • δ 122-124 ppm: Pyridine carbon at position 5.

  • δ 120-122 ppm: Pyridine carbon at position 3.

  • δ 61-63 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).

  • δ 45-47 ppm: Methylene carbon of the aminomethyl group (-CH₂NH₂).

  • δ 13-15 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).

Infrared (IR) Spectroscopy (KBr Pellet):

  • ~3400-2800 cm⁻¹ (broad): N-H stretching of the ammonium salt and C-H stretching.

  • ~1730 cm⁻¹ (strong): C=O stretching of the ester.

  • ~1610, 1560, 1480 cm⁻¹: C=C and C=N stretching of the pyridine ring.

  • ~1250 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (ESI+):

  • m/z: [M+H]⁺ calculated for C₉H₁₂N₂O₂ is 181.09.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Reactivity Profile cluster_amine Amine Reactivity cluster_ester Ester Reactivity cluster_pyridine Pyridine Ring Reactivity main Ethyl 2-(aminomethyl)isonicotinate Primary Amine Ethyl Ester Pyridine Ring amine_reactions Amide bond formation (acylation) Reductive amination Alkylation Urea/thiourea formation main:amine->amine_reactions Nucleophilic reactions ester_reactions Hydrolysis to carboxylic acid Amidation to amide Reduction to alcohol Transesterification main:ester->ester_reactions Acyl substitution/reduction pyridine_reactions N-oxidation Electrophilic substitution (requires activation) main:pyridine->pyridine_reactions Aromatic chemistry

Reactivity profile of the core functional groups.

The primary amine serves as a key nucleophilic handle for introducing diversity through acylation, sulfonylation, reductive amination, and urea formation. This allows for the exploration of structure-activity relationships (SAR) by appending various substituents. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or serve as a coordinating group for metal complexes. Alternatively, the ester can be directly converted to an amide or reduced to the corresponding primary alcohol.

The aminomethyl isonicotinate scaffold is particularly prevalent in the design of ligands for central nervous system (CNS) targets.[2][3] The pyridine ring can act as a hydrogen bond acceptor, and the overall structure provides a rigid framework for orienting functional groups to interact with protein binding sites. Derivatives of this scaffold are being investigated for their potential as anticonvulsant, anxiolytic, and neuroprotective agents.[3]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. While detailed, publicly available synthetic and characterization data are limited, this guide provides a robust, scientifically grounded framework for its preparation and use. By leveraging the reactivity of its amine, ester, and pyridine functionalities, researchers can efficiently generate diverse libraries of novel compounds for biological screening, particularly in the pursuit of new treatments for neurological and other disorders. The continued exploration of this and related scaffolds is likely to yield significant advances in drug discovery.

References

Ethyl 2-(aminomethyl)isonicotinate hydrochloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-(aminomethyl)isonicotinate hydrochloride

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in modern pharmaceutical and chemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular characteristics, synthesis logic, and its significant applications, grounding all claims in authoritative data.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No: 1189983-26-3) is the hydrochloride salt of ethyl 2-(aminomethyl)pyridine-4-carboxylate.[1] It has emerged as a crucial structural motif in medicinal chemistry and organic synthesis. Its architecture, featuring a pyridine ring substituted with a reactive primary amine and an ethyl ester, makes it an exceptionally versatile building block for creating more complex molecules.[1][2] This compound is particularly valued as a key intermediate in the synthesis of pharmaceuticals, most notably for agents targeting the central nervous system (CNS).[2] Researchers leverage its dual functionality to construct libraries of novel compounds for structure-activity relationship (SAR) studies, aiming to develop new therapeutics for neurological disorders, including potential anticonvulsant, anxiolytic, or neuroprotective agents.[1][2]

Molecular Structure and Physicochemical Properties

The utility of this compound stems directly from its molecular structure. The isonicotinate core (a pyridine-4-carboxylate) provides a rigid scaffold, while the aminomethyl group at the 2-position and the ethyl ester at the 4-position offer two distinct points for chemical modification. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Molecular Identity

The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and material handling.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms ethyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride; ETHYL 2-(AMINOMETHYL)ISONICOTINATE HCL[3][4]
CAS Number 1189983-26-3[1][5]
Molecular Formula C₉H₁₃ClN₂O₂ (or C₉H₁₂N₂O₂·HCl)[3][5]
Molecular Weight 216.67 g/mol [1][2][3][5]
Appearance Off-white solid[1]
Purity Typically ≥97% to ≥99% (by HPLC)[1][5]
Structural Diagram

The diagram below illustrates the core chemical structure and the connectivity of the functional groups that are central to its reactivity and application in synthesis.

G cluster_0 Synthesis Workflow start Ethyl 2-cyanoisonicotinate (Starting Material) step1 Hydrogenation Reaction (H₂, Pd/C catalyst, HCl) start->step1 Introduce H₂ gas & catalyst step2 Reaction Mixture step1->step2 Monitor conversion (HPLC, MS) step3 Filtration (Remove Catalyst) step2->step3 step4 Concentration (Solvent Removal) step3->step4 end Ethyl 2-(aminomethyl)isonicotinate hydrochloride (Final Product) step4->end Crystallization/ Precipitation

References

Solubility Profile of Ethyl 2-(Aminomethyl)isonicotinate Hydrochloride in Organic Solvents: A Methodological & Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Ethyl 2-(aminomethyl)isonicotinate hydrochloride is a key building block in synthetic chemistry, particularly in the development of pharmaceutical agents. Its utility in reaction media is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of this compound in various organic solvents. Due to the scarcity of published quantitative data for this specific molecule, this document emphasizes the underlying chemical principles that dictate its solubility, provides a predictive framework based on solvent properties, and details a robust experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to handle and utilize this compound effectively in solution-phase applications.

Introduction: Chemical & Structural Context

This compound is a bifunctional molecule featuring a pyridine ring, an ethyl ester, and a primary aminomethyl group which is protonated to form a hydrochloride salt. This unique combination of a polar, ionizable group (the ammonium hydrochloride) and a moderately nonpolar ethyl ester moiety results in complex solubility behavior that is highly dependent on the nature of the solvent.

  • The Pyridine Core & Ester Group: The isonicotinate structure provides a rigid scaffold and potential for π-stacking interactions. The ethyl ester group introduces a degree of lipophilicity.

  • The Aminomethyl Hydrochloride Salt: This is the dominant functional group influencing solubility. As an ionic salt, it imparts significant polarity to the molecule. For dissolution, a solvent must be capable of overcoming the crystal lattice energy of this salt. This typically requires strong dipole-dipole interactions and, ideally, the ability to solvate both the cation (R-CH₂NH₃⁺) and the chloride anion (Cl⁻).

The interplay between the ionic salt portion and the organic backbone dictates that solubility will be poor in nonpolar solvents and favored in polar solvents, but with significant nuances based on the solvent's specific properties.

Predictive Solubility Framework

In the absence of extensive empirical data, a predictive framework based on solvent classification is essential for experimental design. Organic solvents are typically categorized based on their polarity, hydrogen bonding capability, and dielectric constant.

Solvent Classification and Predicted Solubility
Solvent ClassRepresentative SolventsKey PropertiesPredicted Solubility of this compoundRationale
Polar Protic Methanol, Ethanol, WaterHigh dielectric constant, H-bond donors & acceptorsHigh to Moderate These solvents are highly effective at solvating both the ammonium cation and the chloride anion through hydrogen bonding and strong dipole-dipole interactions, successfully overcoming the salt's crystal lattice energy.
Polar Aprotic DMSO, DMF, AcetonitrileHigh dielectric constant, H-bond acceptors onlyModerate to Low Solvents like DMSO and DMF have strong dipoles capable of solvating the cation. However, their ability to solvate the chloride anion is less effective than that of protic solvents, potentially limiting overall solubility.
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherLow dielectric constant, no H-bondingVery Low / Insoluble These solvents lack the polarity required to overcome the crystal lattice energy of an ionic salt. The energy cost of solvating the charged species is too high, leading to negligible dissolution.
Chlorinated Dichloromethane (DCM), ChloroformIntermediate polarity, weak H-bond acceptorLow to Very Low While more polar than hydrocarbons, their dielectric constant is generally insufficient to support the dissolution of ionic salts. Some limited solubility might be observed but is unlikely to be practical for most applications.

This predictive table serves as a starting point for solvent selection in any experimental workflow.

Experimental Determination of Solubility: A Validated Protocol

Given the data gap, empirical determination is critical. The following protocol describes the Isothermal Shake-Flask Method, a gold-standard technique for measuring equilibrium solubility. This method ensures that the solution is fully saturated and that the measurement is accurate and reproducible.

Workflow for Isothermal Solubility Determination

The logical flow of the experimental protocol is designed to ensure equilibrium is reached and accurately measured.

G cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_sampling Sampling & Analysis Phase A 1. Add excess solid to solvent in vial B 2. Seal vial tightly A->B C 3. Place in isothermal shaker (e.g., 25°C, 24-72h) B->C D 4. Allow solids to settle C->D E 5. Withdraw supernatant using filtered syringe D->E F 6. Dilute sample precisely E->F G 7. Analyze concentration (e.g., HPLC-UV) F->G H Final Solubility Value G->H Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25°C).

Materials:

  • This compound (high purity grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other sealable glass containers

  • Isothermal orbital shaker or temperature-controlled water bath with stirring

  • Syringes (e.g., 1 mL glass)

  • Syringe filters (0.22 µm, ensure chemical compatibility with the solvent)

  • Analytical balance (4-5 decimal places)

  • Volumetric flasks and pipettes for dilution

  • HPLC-UV system or other suitable quantitative analytical instrument

Procedure:

  • Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~50-100 mg.

    • Record the exact mass of the compound added.

    • Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

    • Seal the vial securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an isothermal shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the slurry at a constant speed sufficient to keep the solid suspended.

    • Allow the system to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours is recommended to ensure equilibrium is reached. A preliminary kinetic study can validate the required time.

  • Sampling:

    • After equilibration, stop the agitation and allow the vial to stand undisturbed in the isothermal environment for 1-2 hours for the excess solid to settle.

    • Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe fitted with a chemically-resistant 0.22 µm filter. This step is critical to remove all undissolved solid particles.

    • Immediately dispense the filtered sample into a pre-weighed volumetric flask and record the mass of the aliquot transferred. This allows for a precise density correction if calculating molarity.

  • Analysis:

    • Dilute the sample to a suitable concentration for analysis with the chosen solvent.

    • Quantify the concentration of the dissolved compound using a pre-calibrated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentration.

  • Calculation:

    • Calculate the concentration in the original, undiluted sample based on the dilution factor.

    • The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Express the final result in appropriate units (e.g., mg/mL, g/L, or mol/L).

Factors Influencing Solubility: A Deeper Dive

Understanding the "why" behind solubility is as important as the quantitative value itself. The following factors are key.

The Energetics of Dissolution

The process of dissolution can be broken down into three energetic steps. The overall enthalpy of solution (ΔH_sol) determines whether the process is favorable.

G For dissolution to occur, the energy released from solvation (ΔH3) must be comparable to or greater than the energy required to break solute-solute and solvent-solvent interactions (ΔH1 + ΔH2). A Solute-Solute Interactions (Crystal Lattice Energy) ΔH1 > 0 D Overall Enthalpy ΔH_sol = ΔH1 + ΔH2 + ΔH3 A->D B Solvent-Solvent Interactions (Cavity Formation) ΔH2 > 0 B->D C Solute-Solvent Interactions (Solvation Energy) ΔH3 < 0 C->D

Caption: Thermodynamic cycle for the dissolution process.

For this compound:

  • ΔH₁ (Lattice Energy): This is the energy required to break the ionic bonds in the crystal lattice. For a salt, this value is substantial.

  • ΔH₂ (Cavity Formation): This is the energy needed to create a space in the solvent for the solute molecule.

  • ΔH₃ (Solvation Energy): This is the energy released when the solute molecule interacts with solvent molecules. For our compound, this involves the solvation of the R-CH₂NH₃⁺ and Cl⁻ ions.

A solvent like methanol is effective because it provides a large, negative ΔH₃ through strong hydrogen bonding, which compensates for the high positive ΔH₁. A solvent like hexane provides almost no favorable ΔH₃, so the compound remains insoluble.

Effect of Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic (ΔH_sol > 0). The additional thermal energy helps overcome the crystal lattice energy (ΔH₁). However, this relationship must be determined empirically, as exceptions exist. When reporting solubility, specifying the temperature is mandatory for the data to be meaningful.

pH and Free-Basing

The hydrochloride salt is stable in neutral or acidic conditions. However, in the presence of a basic solvent or upon addition of a base, the ammonium group (R-CH₂NH₃⁺) can be deprotonated to the free amine (R-CH₂NH₂). This "free base" form is significantly less polar and no longer ionic. Consequently, its solubility profile will dramatically shift, becoming more soluble in less polar organic solvents (like DCM or ethyl acetate) and less soluble in highly polar protic solvents. This is a critical consideration for downstream applications like extractions or chromatography.

Summary and Recommendations

The solubility of this compound is dominated by its ionic salt character.

  • High solubility is anticipated in polar protic solvents (e.g., methanol, ethanol).

  • Moderate to low solubility is expected in polar aprotic solvents (e.g., DMSO, DMF).

  • Insolubility is predicted in nonpolar and weakly polar solvents (e.g., hexanes, toluene, DCM).

Due to the lack of public quantitative data, it is imperative that researchers empirically determine solubility for their specific application and conditions using a robust method like the Isothermal Shake-Flask protocol detailed herein. Always consider the impact of temperature and potential pH shifts in the reaction medium, as these can profoundly alter the compound's solid-state and solubility.

Spectroscopic Profiling of Ethyl 2-(aminomethyl)isonicotinate Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Ethyl 2-(aminomethyl)isonicotinate hydrochloride (C₉H₁₂N₂O₂·HCl), a key intermediate in pharmaceutical research and drug development.[1][2] Recognizing the challenges in sourcing direct, comprehensive spectroscopic data for this specific molecule, this paper presents a detailed, predictive analysis based on established principles of spectroscopy and comparative data from closely related structural analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the structural elucidation and characterization of this compound and its derivatives. We will delve into the theoretical underpinnings and practical interpretations of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring a self-validating system of protocols and analyses.

Introduction: The Significance of this compound

This compound, also known as ethyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride, is a heterocyclic building block of considerable interest in medicinal chemistry.[1] Its structure, featuring a pyridine core substituted with an aminomethyl and an ethyl ester group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules.[1] This compound serves as a crucial starting material in the development of novel therapeutic agents, particularly those targeting the central nervous system.[1]

The precise characterization of such intermediates is paramount to ensure the identity, purity, and quality of the final active pharmaceutical ingredients. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will provide a comprehensive interpretation of the expected spectroscopic data for this compound, drawing on established principles and data from analogous compounds to ensure a high degree of confidence in the predicted spectra.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is a salt and likely soluble in polar solvents. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons (e.g., -NH₃⁺). D₂O is a common choice for hydrochloride salts, and the data will be referenced to an internal standard, typically DSS or a residual solvent peak.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in D₂O is summarized in the table below. The chemical shifts are estimated based on the analysis of similar isonicotinate derivatives.[3]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~8.8 - 9.0d1HH-6 (Pyridine)The proton adjacent to the nitrogen in the pyridine ring is expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen.
~8.2 - 8.4s1HH-3 (Pyridine)This proton is on the pyridine ring and is expected to be in the aromatic region.
~7.8 - 8.0d1HH-5 (Pyridine)This proton is on the pyridine ring and is expected to be in the aromatic region, coupled to H-6.
~4.5 - 4.7s2H-CH₂-NH₃⁺The methylene protons adjacent to the protonated amino group will be deshielded. The multiplicity will be a singlet as adjacent exchangeable protons in D₂O will not cause splitting.
~4.4 - 4.6q2H-O-CH₂-CH₃The methylene protons of the ethyl ester group, split by the adjacent methyl group.
~1.3 - 1.5t3H-O-CH₂-CH₃The methyl protons of the ethyl ester group, split by the adjacent methylene group.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is detailed below, with chemical shifts estimated by comparison with related isonicotinate esters.[3]

Predicted Chemical Shift (δ, ppm) Assignment Justification
~164 - 166C=O (Ester)The carbonyl carbon of the ester group is typically found in this region.
~150 - 152C-2 (Pyridine)The carbon atom of the pyridine ring attached to the aminomethyl group.
~148 - 150C-6 (Pyridine)The carbon atom of the pyridine ring adjacent to the nitrogen.
~140 - 142C-4 (Pyridine)The carbon atom of the pyridine ring attached to the ester group.
~125 - 127C-5 (Pyridine)Aromatic carbon of the pyridine ring.
~122 - 124C-3 (Pyridine)Aromatic carbon of the pyridine ring.
~62 - 64-O-CH₂-CH₃The methylene carbon of the ethyl ester.
~45 - 47-CH₂-NH₃⁺The methylene carbon adjacent to the amino group.
~13 - 15-O-CH₂-CH₃The methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional moieties.

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, being a solid, is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disc. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands

The following table summarizes the key predicted IR absorption bands for this compound, with interpretations based on characteristic group frequencies and data from similar compounds.[3]

Predicted Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
~3100 - 2800Strong, BroadN-HStretching vibration of the -NH₃⁺ group.
~3000 - 2900MediumC-HAromatic and aliphatic C-H stretching.
~1730 - 1710StrongC=OEster carbonyl stretching.
~1610 - 1590MediumC=C, C=NPyridine ring stretching vibrations.
~1250 - 1200StrongC-OEster C-O stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry

For a polar and non-volatile compound like this compound, Electrospray Ionization (ESI) is the most suitable ionization technique. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile/water, and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, further confirming the elemental composition.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the molecule is expected to be detected as its protonated form, [M+H]⁺, where M is the free base (Ethyl 2-(aminomethyl)isonicotinate).

  • Molecular Formula of Free Base: C₉H₁₂N₂O₂

  • Molecular Weight of Free Base: 180.21 g/mol

  • Predicted [M+H]⁺ ion (monoisotopic): m/z 181.0977

Predicted Fragmentation Pathway:

MS Fragmentation M [C₉H₁₂N₂O₂ + H]⁺ m/z = 181.0977 F1 Loss of C₂H₅OH [M - 46.0419]⁺ m/z = 135.0558 M->F1 - C₂H₅OH F2 Loss of •OCH₂CH₃ [M - 45.0341]⁺ m/z = 136.0636 M->F2 - •OCH₂CH₃ F3 Loss of NH₃ [M - 17.0265]⁺ m/z = 164.0712 M->F3 - NH₃

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of Ethyl 2-(aminomethyl)isonicotinate.

The fragmentation of the molecular ion would likely involve the loss of neutral molecules such as ethanol (from the ester group) or ammonia (from the aminomethyl group), as well as radical losses.

Conclusion

References

An In-Depth Technical Guide to the Thermochemical Properties of Ethyl 2-(aminomethyl)isonicotinate Hydrochloride: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the thermochemical properties of Ethyl 2-(aminomethyl)isonicotinate hydrochloride (CAS 1189983-26-3). In the fast-paced environment of pharmaceutical development, a thorough understanding of a compound's thermal behavior is paramount for ensuring safety, stability, and efficacy. This document moves beyond a simple data sheet to offer a methodological blueprint for both experimental and computational characterization, empowering researchers to generate reliable thermochemical data for this and other novel compounds.

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its molecular structure, featuring a reactive amine and an ester functional group, makes it a versatile building block in medicinal chemistry.[1] Given its role in drug development, a deep understanding of its thermochemical properties is not merely academic but a critical component of risk assessment and process optimization.

The Critical Role of Thermochemical Properties in Pharmaceutical Development

Thermochemical data, such as enthalpy of formation, heat capacity, and thermal decomposition kinetics, are fundamental to:

  • Safety and Hazard Analysis: Identifying exothermic decomposition events is crucial to prevent runaway reactions during synthesis, purification, and storage.

  • Polymorph Screening: Different crystalline forms of a drug can exhibit distinct melting points and thermal stabilities, impacting bioavailability and formulation.

  • Formulation and Stability Studies: Understanding the thermal limits of a compound informs the selection of excipients and storage conditions to ensure the final drug product's shelf life.

  • Process Chemistry: Thermochemical data aids in the design of safe and efficient manufacturing processes, including reaction calorimetry and drying operations.

A Dual-Pronged Approach to Thermochemical Characterization

Given the limited publicly available experimental data for this compound, a robust characterization strategy integrates both experimental thermal analysis and ab initio computational modeling. This dual approach provides a self-validating system where computational predictions can guide experimental design and experimental results can refine computational models.

G cluster_0 Thermochemical Characterization Workflow cluster_1 Experimental Analysis cluster_2 Computational Modeling Compound Ethyl 2-(aminomethyl)isonicotinate hydrochloride TGA_DSC Simultaneous TGA-DSC Analysis Compound->TGA_DSC DFT Density Functional Theory (DFT) Calculations Compound->DFT Experimental_Data Melting Point Decomposition Temperature Heat Flow (Endo/Exo) Mass Loss Events TGA_DSC->Experimental_Data yields Data_Synthesis Data Synthesis & Validation Experimental_Data->Data_Synthesis Computational_Data Enthalpy of Formation Standard Entropy Heat Capacity Bond Dissociation Energies DFT->Computational_Data predicts Computational_Data->Data_Synthesis Final_Report Comprehensive Thermochemical Profile Data_Synthesis->Final_Report

Figure 1: A dual-pronged workflow for the comprehensive thermochemical characterization of this compound.

Experimental Protocol: Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)

Simultaneous TGA-DSC is a powerful technique that measures both the change in mass (TGA) and the heat flow (DSC) of a sample as a function of temperature in a controlled atmosphere.[2][3] This provides a comprehensive picture of thermal events such as melting, crystallization, and decomposition.

Experimental Rationale

For a hydrochloride salt like this compound, we anticipate several key thermal events:

  • Desolvation: If the compound exists as a hydrate, an initial endothermic event corresponding to water loss will be observed.

  • Melting: A sharp endothermic peak in the DSC curve, with no corresponding mass loss in the TGA curve, indicates melting.

  • Decomposition: This is often a complex process that can be endothermic or exothermic and is characterized by significant mass loss in the TGA curve. The presence of the hydrochloride moiety may influence the decomposition pathway.

Step-by-Step Experimental Methodology
  • Instrument Calibration: Calibrate the TGA-DSC instrument for temperature, heat flow, and mass using certified reference materials (e.g., indium for temperature and heat flow, a certified weight for the balance).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or ceramic crucible. A smaller sample size is often preferred in early drug discovery phases to conserve material.[2][3]

  • Experimental Conditions:

    • Purge Gas: Use an inert purge gas, such as dry nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficiently high to ensure complete decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis:

    • Correlate the DSC heat flow curve with the TGA mass loss curve.

    • Determine the onset and peak temperatures for all thermal events.

    • Quantify mass losses and integrate DSC peaks to determine the enthalpy of transitions.

Hypothetical Data Presentation

The following table summarizes the expected data from a TGA-DSC analysis of this compound, based on the behavior of similar pharmaceutical salts.[2][3]

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Heat Flow (J/g)Interpretation
Endotherm 1~95~110~7.7%-150Potential loss of a single water molecule (for a monohydrate)
Endotherm 2~180~1850%-90Melting of the anhydrous form
Exotherm 1~250~275> 60%+350Onset of exothermic decomposition

Computational Protocol: Ab Initio Thermochemistry

Computational chemistry provides a powerful means to predict thermochemical properties from first principles, offering insights that can be difficult to obtain experimentally.[4][5] Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost.

Computational Rationale

By solving the electronic structure of this compound, we can calculate its fundamental thermochemical properties. This approach is particularly valuable for determining the gas-phase enthalpy of formation, which is a cornerstone of thermochemical calculations.

G cluster_0 Ab Initio Thermochemistry Workflow Input Molecular Structure of Ethyl 2-(aminomethyl)isonicotinate hydrochloride Opt_Freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) Input->Opt_Freq Energy Single Point Energy Calculation (Higher Level of Theory, e.g., CBS-QB3) Opt_Freq->Energy Thermo_Correction Thermochemical Corrections (ZPE, Thermal Enthalpy, Entropy) Energy->Thermo_Correction Atomization Atomization Energy Calculation Thermo_Correction->Atomization Enthalpy Standard Enthalpy of Formation (ΔfH°) Atomization->Enthalpy

References

The Strategic deployment of Ethyl 2-(aminomethyl)isonicotinate hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Advanced Drug Discovery Professionals

Abstract

Ethyl 2-(aminomethyl)isonicotinate hydrochloride represents a pivotal, yet underexplored, building block in the lexicon of medicinal chemistry. Its unique structural arrangement, featuring a reactive primary amine and an ester moiety on a biologically significant isonicotinic acid scaffold, presents a versatile platform for the synthesis of novel therapeutic agents. This guide delineates the strategic potential of this intermediate, with a primary focus on its application in the development of next-generation histone deacetylase (HDAC) inhibitors for oncology. Furthermore, we will explore its broader utility in crafting agents for central nervous system (CNS) disorders and infectious diseases. This document serves as a technical primer, offering not only theoretical insights but also actionable experimental protocols and workflow visualizations to empower researchers in their drug discovery endeavors.

Introduction: Unveiling the Potential of a Versatile Scaffold

This compound (CAS Number: 1189983-26-3) is a heterocyclic compound whose value lies in its bifunctional nature. The primary aminomethyl group serves as a key nucleophilic handle for a variety of chemical transformations, most notably amide bond formation, while the ethyl ester provides a site for further modification or can be hydrolyzed to the corresponding carboxylic acid.[1][2] The isonicotinate core itself is a well-established pharmacophore, present in numerous approved drugs, including the frontline antituberculosis agent isoniazid.[3] This inherent biological relevance, combined with its synthetic tractability, positions this compound as a high-potential starting material for generating diverse libraries of bioactive molecules, particularly for targeting neurological disorders and as enzyme inhibitors.[3][4]

PropertyValue
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.67 g/mol
CAS Number 1189983-26-3
Appearance Solid
Purity Typically ≥97%

Core Application: A Gateway to Novel Histone Deacetylase (HDAC) Inhibitors

The epigenetic regulation of gene expression is a cornerstone of cellular function, and its dysregulation is a hallmark of cancer.[4] Histone deacetylases (HDACs) are key enzymes in this process, and their inhibition has emerged as a validated therapeutic strategy in oncology.[5] Several HDAC inhibitors have received FDA approval, yet the quest for isoform-selective inhibitors with improved efficacy and safety profiles is ongoing.[5][6] The 2-(aminomethyl)pyridine scaffold, inherent to our title compound, is a key structural motif in a novel class of potent and selective HDAC3 inhibitors.[4]

The Rationale: Mimicking a Proven Pharmacophore

Recent research has identified a class of N-(2-aminophenyl)-benzamide HDAC inhibitors that exhibit high potency and selectivity for Class I HDACs, particularly HDAC3.[4][7] A critical component of these inhibitors is a heterocyclic "capping group" that engages with the surface of the enzyme. We propose that this compound is an ideal starting material to construct novel capping groups for this pharmacophore. The aminomethyl moiety can be readily acylated to introduce the rest of the inhibitor structure, creating a direct and efficient synthetic route to novel chemical entities in this class.

HDAC_Inhibitor_Pharmacophore cluster_0 Proposed Inhibitor Structure cluster_1 HDAC Enzyme Cap Pyridine 'Cap' (from title compound) Linker Amide Linker Cap->Linker Covalent Bond Surface Enzyme Surface Cap->Surface Surface Recognition ZBG Zinc-Binding Group (e.g., o-phenylenediamine) Linker->ZBG Covalent Bond Channel Active Site Channel Linker->Channel Spans Channel Zinc Catalytic Zn²⁺ Ion ZBG->Zinc Coordinates Zinc

Caption: Pharmacophore model for proposed HDAC inhibitors.

Proposed Synthetic Workflow: Amide Coupling

The synthesis of these proposed HDAC inhibitors hinges on a standard yet robust amide coupling reaction.[8] The primary amine of this compound can be coupled with a carboxylic acid-containing fragment that bears the zinc-binding group. This reaction is typically mediated by a peptide coupling reagent, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

Synthetic_Workflow Start Ethyl 2-(aminomethyl)isonicotinate HCl Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Acid Carboxylic Acid Fragment (with Zinc-Binding Moiety) Acid->Coupling Intermediate Ester-Protected Inhibitor Coupling->Intermediate Hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) Intermediate->Hydrolysis Purification Purification (Chromatography) Hydrolysis->Purification Final Final HDAC Inhibitor (Carboxylic Acid) Purification->Final

Caption: Proposed workflow for synthesizing HDAC inhibitors.

Experimental Protocol: Synthesis of a Representative Inhibitor

The following protocol is a representative procedure for the synthesis of a novel HDAC inhibitor based on analogous methods.[4]

Step 1: Amide Coupling

  • To a solution of 4-((2-amino-N-(tert-butoxycarbonyl)phenyl)carbamoyl)benzoic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected intermediate.

Step 2: Deprotection and Saponification

  • Dissolve the purified intermediate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor the saponification of the ethyl ester and deprotection of the Boc group by LC-MS.

  • Once complete, acidify the reaction mixture to pH ~5-6 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers, concentrate, and purify by preparative HPLC to obtain the final inhibitor.

Representative Biological Data and Structure-Activity Relationships (SAR)

While specific data for compounds derived directly from this compound is not yet published, the data from closely related analogs with a 2-(aminomethyl)pyridine capping group provide a strong predictive framework for their potential activity.[4]

Compound (Analog)HDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3-NCoR2 IC₅₀ (nM)
Analog 15k [4]801106
Mocetinostat [4]1702503

The key takeaways for SAR are:

  • The N-(2-aminophenyl)-benzamide moiety is crucial for potent HDAC inhibition, acting as the zinc-binding group.[4]

  • The 2-(aminomethyl)pyridine unit serves as an effective capping group, likely forming favorable interactions with surface residues of the enzyme.[4]

  • The ester of the starting material can be hydrolyzed to the corresponding carboxylic acid, which may provide an additional interaction point or improve solubility.

Broader Applications in Medicinal Chemistry

Beyond its promising role in the synthesis of HDAC inhibitors, this compound is a valuable starting material for other therapeutic areas.

Central Nervous System (CNS) Agents

The isonicotinic acid scaffold is a privileged structure in CNS drug discovery.[1] Derivatives have been explored for their potential as anticonvulsant, anxiolytic, and neuroprotective agents.[1][2] The aminomethyl group of our title compound allows for the introduction of a wide variety of substituents, enabling the systematic exploration of chemical space to optimize properties such as blood-brain barrier penetration and target engagement. For example, acylation of the amine with various substituted benzoic acids could lead to a library of amides for screening against CNS targets.

Anti-infective Agents

The structural similarity of the isonicotinic acid core to that of isoniazid suggests its potential in the development of new anti-tuberculosis agents.[3] Drug resistance is a growing threat, and novel agents are urgently needed. This compound can be used to create derivatives that may circumvent existing resistance mechanisms. For instance, the amine could be used to link the isonicotinate core to other pharmacophores known to have antibacterial activity, creating hybrid molecules with dual modes of action.

Conclusion

This compound is a synthetically versatile and strategically valuable building block for modern drug discovery. Its bifunctional nature allows for the efficient construction of diverse molecular architectures. As demonstrated through the compelling case study of HDAC inhibitors, this compound provides a direct route to novel, potent, and selective therapeutic candidates. Its broader potential in CNS and anti-infective research further underscores its importance. It is our hope that this technical guide will inspire and equip medicinal chemists to fully exploit the potential of this powerful intermediate in their pursuit of innovative medicines.

References

Ethyl 2-(Aminomethyl)isonicotinate Hydrochloride: A Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic scaffolds are fundamental to modern medicinal chemistry, forming the core of over 85% of all biologically active chemical entities.[1] Their prevalence stems from their ability to present functional groups in well-defined spatial arrangements and modulate key physicochemical properties like solubility and lipophilicity, which are critical for optimizing ADME/Tox profiles.[1] Ethyl 2-(aminomethyl)isonicotinate hydrochloride has emerged as a particularly valuable and versatile building block in this domain.[2][3] Its structure, featuring a nucleophilic primary amine, an electrophilic ester, and a pyridine ring, provides a unique trifecta of reactive sites. This guide offers a comprehensive exploration of this precursor, detailing its synthesis, core reactivity, and application in the strategic construction of novel heterocyclic systems with significant potential in drug discovery.

Core Compound Analysis: Synthesis and Properties

A thorough understanding of the precursor's synthesis and intrinsic properties is paramount for its effective utilization in complex synthetic campaigns.

Recommended Synthesis Protocol

The hydrochloride salt is typically prepared via the hydrogenation of a corresponding cyanopyridine precursor, a robust and scalable method.

Protocol: Synthesis of this compound

  • Precursor Preparation: To a stirred suspension of isonicotinic acid (1.0 eq) in toluene (6 mL/g), add thionyl chloride (1.1 eq) followed by a catalytic amount of dimethylformamide (DMF, 0.01 eq).

  • Heat the mixture to 100°C for 90 minutes. Cool to 90°C and carefully add absolute ethanol (excess) dropwise. Maintain the temperature at 100°C for an additional 90 minutes.[4]

  • Cool the reaction in an ice bath to precipitate ethyl isonicotinate hydrochloride, which can be carried forward. The subsequent steps would involve functionalization to install the 2-cyano group followed by reduction.

  • Hydrogenation: Charge a pressure vessel with ethyl 2-cyanoisonicotinate (1.0 eq) dissolved in a solution of concentrated HCl (1.2 eq) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 0.1 w/w).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Agitate the mixture at room temperature for 48 hours or until reaction completion is confirmed by HPLC-MS analysis.[5]

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/ether) to afford this compound as a crystalline solid.

Physicochemical Data

Proper handling and storage are dictated by the compound's physical properties.

PropertyValueReference
CAS Number 1189983-26-3[6]
Molecular Formula C₉H₁₃ClN₂O₂[6]
Molecular Weight 216.67 g/mol [7]
Appearance Off-white to pale yellow solid-
Storage 2-8°C, under inert atmosphere[7]

Strategic Reactivity: A Multi-Functional Scaffold

The synthetic utility of ethyl 2-(aminomethyl)isonicotinate stems from its distinct reactive centers. The primary amine serves as a potent nucleophile, the ester as an electrophilic handle for cyclization, and the pyridine nitrogen influences the molecule's overall electronic properties.

Caption: Key reactive centers of ethyl 2-(aminomethyl)isonicotinate.

This unique combination enables a variety of cyclocondensation reactions, allowing for the construction of diverse heterocyclic cores from a single, readily accessible starting material.[3][7]

Synthesis of Novel Heterocycles: Protocols and Mechanisms

The true power of this precursor is demonstrated in its application to build complex, biologically relevant scaffolds. This section details the synthesis of two such classes: Imidazo[1,5-a]pyridines and Pyrazolo[1,5-a]pyridines.

Imidazo[1,5-a]pyridines via Cyclocondensation

Imidazo[1,5-a]pyridines are privileged structures in medicinal chemistry, often found in agents targeting the central nervous system. The synthesis leverages the nucleophilicity of the aminomethyl group to react with a suitable two-carbon electrophile, followed by intramolecular cyclization.

Mechanism Rationale: The reaction proceeds via an initial nucleophilic attack of the primary amine onto an electrophilically activated species, such as an aldehyde or ketone equivalent. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the fused bicyclic system. The choice of a strong acid catalyst like polyphosphoric acid (PPA) facilitates both the activation of the electrophile and the final dehydration step.[8]

G start Ethyl 2-(aminomethyl)isonicotinate HCl + R-CHO (Aldehyde) step1 Step 1: Imine Formation (Acid Catalyst, Heat) start->step1 intermediate1 Schiff Base Intermediate step1->intermediate1 step2 Step 2: Intramolecular Cyclization (Tautomerization & Nucleophilic Attack) intermediate1->step2 intermediate2 Cyclized Dihydro-intermediate step2->intermediate2 step3 Step 3: Aromatization (Dehydration) intermediate2->step3 end Substituted Imidazo[1,5-a]pyridine Product step3->end

Caption: Workflow for Imidazo[1,5-a]pyridine synthesis.

Experimental Protocol: Synthesis of Ethyl 3-phenylimidazo[1,5-a]pyridine-7-carboxylate (Representative Example)

  • Reaction Setup: To a flask containing polyphosphoric acid (PPA, 10x weight of amine), heat to 110°C.

  • Reactant Addition: In a separate flask, neutralize this compound (1.0 eq) with a suitable base (e.g., NaHCO₃ solution), extract the free amine into an organic solvent (e.g., dichloromethane), and dry thoroughly. Remove the solvent in vacuo.

  • Add benzaldehyde (1.1 eq) to the free amine.

  • Add the amine/aldehyde mixture dropwise to the hot PPA with vigorous stirring.

  • Reaction Monitoring: Stir the reaction at 110°C for 3-5 hours, monitoring progress by TLC or LC-MS.

  • Quenching: Cool the reaction vessel in an ice bath and carefully quench the reaction by adding crushed ice, followed by slow neutralization with a concentrated aqueous ammonia solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude material by column chromatography (silica gel) to yield the target compound.

Table of Representative Substrates

Aldehyde/Ketone ReactantConditionsYield (%)
BenzaldehydePPA, 110°C, 3h78
4-ChlorobenzaldehydePPA, 110°C, 4h72
2-ThiophenecarboxaldehydePPA, 110°C, 3.5h65
AcetophenonePPA, 120°C, 5h58
Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition Strategy

Pyrazolo[1,5-a]pyridines and the related pyrazolo[1,5-a]pyrimidines are scaffolds of high interest, known to act as kinase inhibitors and adenosine antagonists.[9][10][11] A plausible synthetic route involves converting the primary amine of the precursor into a reactive N-aminopyridinium ylide intermediate, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile like an alkyne or activated alkene.[12][13]

Mechanism Rationale: The synthesis begins by converting the aminomethylpyridine into an N-aminopyridinium salt. Treatment with a base generates a transient N-iminopyridinium ylide, a 1,3-dipole. This ylide rapidly reacts with an electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate, DMAD) in a concerted [3+2] cycloaddition reaction. Subsequent aromatization yields the stable pyrazolo[1,5-a]pyridine core.[9][13]

G cluster_step1 Ylide Formation cluster_step2 [3+2] Cycloaddition cluster_step3 Aromatization precursor Precursor Free Amine amination N-Amination (e.g., Hydroxylamine-O-sulfonic acid) precursor->amination ylide N-Iminopyridinium Ylide (in situ, via base) amination->ylide cycloaddition Concerted Reaction ylide->cycloaddition dipolarophile Dipolarophile (e.g., DMAD) dipolarophile->cycloaddition cycloadduct Primary Cycloadduct cycloaddition->cycloadduct aromatization Oxidative Aromatization cycloadduct->aromatization product Pyrazolo[1,5-a]pyridine aromatization->product

Caption: Pathway for Pyrazolo[1,5-a]pyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 2-methylpyrazolo[1,5-a]pyridine-6,7-dicarboxylate

  • N-Amination: To a solution of ethyl 2-(aminomethyl)isonicotinate free amine (1.0 eq) in a suitable solvent like DMF, add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Ylide Generation & Cycloaddition: To the resulting N-aminopyridinium salt solution, add potassium carbonate (K₂CO₃, 3.0 eq) and diethyl acetylenedicarboxylate (DEADC, 1.2 eq).

  • Reaction: Heat the mixture to 80°C and stir for 6 hours. The reaction environment must be inert (under Nitrogen or Argon).

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the residue via flash column chromatography to obtain the desired product.

Relevance in Medicinal Chemistry & Drug Discovery

The heterocycles derived from ethyl 2-(aminomethyl)isonicotinate are not mere chemical curiosities; they are central to the development of new therapeutic agents.[14][15] The ability to rapidly generate libraries of these compounds allows for extensive structure-activity relationship (SAR) studies.

  • CNS Agents: The rigid, planar structures of imidazo- and pyrazolopyridines are ideal for interacting with receptors and enzymes in the central nervous system.[7]

  • Kinase Inhibitors: The pyrazolopyridine scaffold, in particular, is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology.[9][11]

  • Antimicrobial/Antiviral Agents: Nitrogen-rich heterocycles frequently exhibit potent activity against a wide range of pathogens.[16]

G precursor Ethyl 2-(aminomethyl) isonicotinate HCl synthesis Diverse Heterocycle Synthesis precursor->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: From precursor to drug candidate workflow.

Conclusion

This compound is a high-value precursor that provides an efficient and versatile entry point to a wide array of medicinally relevant heterocyclic scaffolds. Its well-defined reactivity allows for predictable and strategic synthetic planning, enabling researchers in both academic and industrial settings to accelerate the discovery of novel chemical entities. The methodologies presented in this guide serve as a foundational framework for exploiting this building block to its full potential in the ongoing quest for innovative therapeutic solutions.

References

The Advent of a Key Pharmaceutical Building Block: A Technical Guide to the Synthesis of Ethyl 2-(aminomethyl)isonicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding have made it a favored heterocycle in drug design.[2] Within this important class of compounds, Ethyl 2-(aminomethyl)isonicotinate hydrochloride has emerged as a versatile building block, particularly in the synthesis of agents targeting the central nervous system.[4] This guide provides a comprehensive technical overview of the probable synthetic routes to this compound, grounded in established chemical principles and historical context, to offer researchers and drug development professionals a thorough understanding of its synthesis and significance.

Historical Context: The Rise of Pyridine Derivatives in Medicine

The journey of pyridine from a coal tar byproduct, first isolated in the 19th century, to a multi-ton-per-year synthetic staple is a testament to its chemical versatility.[3][5] The first synthesis of the parent pyridine ring was achieved in 1876 by Sir William Ramsay.[5] However, it was the functionalization of the pyridine ring that unlocked its true potential in medicinal chemistry. Early discoveries, such as the anti-tubercular activity of isoniazid, a simple hydrazide derivative of isonicotinic acid, highlighted the therapeutic promise held by this heterocyclic core. This historical backdrop sets the stage for understanding the development and importance of more complex derivatives like this compound.

Strategic Synthesis: A Logical Approach to a Key Intermediate

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from well-established and fundamental organic chemistry reactions. The overall strategy involves a two-part approach: first, the formation of the ethyl isonicotinate core, and second, the introduction of the crucial aminomethyl group at the 2-position of the pyridine ring.

Part 1: Formation of the Ethyl Isonicotinate Core

The synthesis of the ethyl isonicotinate backbone is a foundational step. A common and efficient method for this transformation is the Fischer esterification of isonicotinic acid (also known as pyridine-4-carboxylic acid).

Experimental Protocol: Fischer Esterification of Isonicotinic Acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid.

  • Reagent Addition: Add a suitable solvent, such as toluene, followed by an excess of absolute ethanol. A catalytic amount of a strong acid, like sulfuric acid or p-toluenesulfonic acid, is then carefully added.

  • Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol and toluene are removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield crude ethyl isonicotinate.

  • Final Purification: The crude product can be further purified by vacuum distillation to obtain pure ethyl isonicotinate.

Alternatively, for a more reactive approach, isonicotinic acid can be converted to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with ethanol.[6]

Table 1: Comparison of Esterification Methods

MethodReagentsAdvantagesDisadvantages
Fischer Esterification Isonicotinic acid, Ethanol, Strong acid catalystCost-effective, relatively simple setupReversible reaction, may require removal of water to drive to completion
Acid Chloride Route Isonicotinic acid, Thionyl chloride, EthanolHigh yield, irreversibleThionyl chloride is corrosive and requires careful handling
Part 2: Introduction of the Aminomethyl Group at the 2-Position

The introduction of the aminomethyl (-CH₂NH₂) group onto the ethyl isonicotinate backbone is the key transformation to arrive at the target molecule. Several synthetic routes are viable, with the choice often depending on the availability of starting materials and desired scale. A highly plausible and widely used industrial method involves the catalytic reduction of a 2-cyano precursor.

Logical Synthesis Pathway

Synthesis_Pathway Isonicotinic_Acid Isonicotinic Acid Ethyl_Isonicotinate Ethyl Isonicotinate Isonicotinic_Acid->Ethyl_Isonicotinate Esterification (Ethanol, H+) Intermediate 2-Cyano-ethyl isonicotinate Ethyl_Isonicotinate->Intermediate Cyanation Target Ethyl 2-(aminomethyl) isonicotinate Intermediate->Target Catalytic Hydrogenation Final_Product Ethyl 2-(aminomethyl)isonicotinate hydrochloride Target->Final_Product HCl

Caption: A plausible synthetic pathway to this compound.

Step A: Cyanation of a Halogenated Precursor

A common strategy to introduce a cyano group is through the nucleophilic substitution of a halogenated pyridine derivative. For this synthesis, a plausible starting material would be ethyl 2-chloroisonicotinate.

Experimental Protocol: Catalytic Reduction of Ethyl 2-cyanoisonicotinate

  • Catalyst and Solvent: A pressure-resistant reaction vessel is charged with the catalyst, typically palladium on carbon (Pd/C). A suitable solvent, such as methanol or ethanol, is added.

  • Substrate Addition: Ethyl 2-cyanoisonicotinate is dissolved in the solvent and added to the reaction vessel.

  • Hydrogenation: The vessel is sealed and purged with an inert gas, such as nitrogen or argon, before being pressurized with hydrogen gas. The reaction is then stirred vigorously at a controlled temperature and pressure.

  • Reaction Monitoring: The uptake of hydrogen is monitored to gauge the progress of the reaction. HPLC or Gas Chromatography (GC) can also be used to confirm the disappearance of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, the vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite. The filtrate, containing the desired ethyl 2-(aminomethyl)isonicotinate, is collected.

Alternative Strategies for Aminomethylation

While the cyano reduction route is highly effective, other methods for introducing an aminomethyl group are also well-documented in organic synthesis and could be applied here.

  • Reductive Amination of a 2-Formyl Precursor: This would involve the synthesis of ethyl 2-formylisonicotinate, followed by a reductive amination reaction with ammonia or a protected ammonia equivalent.[7][8][9] Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[8]

  • Nucleophilic Substitution of a 2-Halomethyl Precursor: The synthesis could proceed from ethyl 2-(chloromethyl)isonicotinate, which would then be reacted with ammonia or a suitable nitrogen nucleophile.

Step B: Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and handling of the amine product.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: The crude ethyl 2-(aminomethyl)isonicotinate is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrogen chloride (HCl) in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the amine.

  • Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound.

Causality Behind Experimental Choices

The selection of each reagent and reaction condition is guided by fundamental principles of chemical reactivity and process optimization.

  • Choice of Catalyst in Hydrogenation: Palladium on carbon is a widely used and highly efficient catalyst for the reduction of nitriles to primary amines.[10] Its heterogeneous nature allows for easy removal from the reaction mixture by filtration, simplifying the purification process.

  • Use of Anhydrous Conditions for Salt Formation: The use of anhydrous solvents during the hydrochloride salt formation is critical to prevent the hydrolysis of the ester functionality and to ensure the clean precipitation of the desired salt.

  • Selection of Solvents: Solvents for each step are chosen based on their ability to dissolve the reactants, their inertness to the reaction conditions, and their ease of removal during work-up.

Self-Validating Systems in Synthesis

A robust synthetic protocol incorporates self-validating checkpoints to ensure the desired transformations are occurring as expected.

  • Spectroscopic Analysis: Throughout the synthesis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm the structure of the intermediates and the final product.

  • Chromatographic Monitoring: TLC and HPLC are invaluable for monitoring the progress of a reaction, allowing the chemist to determine the optimal reaction time and to check for the presence of any side products.

  • Melting Point Determination: A sharp and consistent melting point of the final crystalline hydrochloride salt is a good indicator of its purity.

Conclusion and Future Perspectives

The synthesis of this compound, while not attributed to a single pioneering discovery, is a clear example of the logical application of fundamental organic reactions to construct a molecule of significant value to the pharmaceutical industry. Its role as a key building block in the development of novel therapeutics, particularly for neurological disorders, underscores the enduring importance of pyridine chemistry.[4] Future research in this area may focus on developing even more efficient and sustainable synthetic methods, potentially utilizing green chemistry principles to minimize waste and energy consumption. The continued exploration of the functionalization of the pyridine ring will undoubtedly lead to the discovery of new and important molecules for the advancement of medicine.

References

Methodological & Application

Synthesis of Ethyl 2-(aminomethyl)isonicotinate Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

Ethyl 2-(aminomethyl)isonicotinate hydrochloride is a key heterocyclic building block of significant interest to the pharmaceutical and drug development sectors. As a derivative of isonicotinic acid, this compound's bifunctional nature—possessing both a primary amine and an ester group on a pyridine scaffold—makes it a valuable intermediate for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs).[1][2] Its structural motifs are frequently incorporated into novel therapeutic agents, particularly those targeting neurological disorders.[3][4][5] This guide provides a comprehensive, in-depth protocol for the multi-step synthesis of this compound, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the entire synthetic pathway.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the readily available isonicotinic acid. The chosen pathway focuses on robust and scalable reactions, ensuring high purity and yield of the final product.

The overall transformation can be visualized as follows:

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Target Synthesis Isonicotinic_Acid Isonicotinic Acid Ethyl_Isonicotinate Ethyl Isonicotinate Isonicotinic_Acid->Ethyl_Isonicotinate Esterification (Ethanol, Acid Catalyst) Ethyl_2_Cyanoisonicotinate Ethyl 2-cyanoisonicotinate Ethyl_Isonicotinate->Ethyl_2_Cyanoisonicotinate Cyanation (via N-oxide) Ethyl_Aminomethyl Ethyl 2-(aminomethyl)isonicotinate Ethyl_2_Cyanoisonicotinate->Ethyl_Aminomethyl Catalytic Hydrogenation (Pd/C, H2) Final_Product Ethyl 2-(aminomethyl)isonicotinate Hydrochloride Ethyl_Aminomethyl->Final_Product Salt Formation (HCl)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Key Precursor - Ethyl 2-cyanoisonicotinate

This section details the preparation of the crucial intermediate, Ethyl 2-cyanoisonicotinate, starting from isonicotinic acid.

Step 1: Esterification of Isonicotinic Acid to Ethyl Isonicotinate

The initial step involves a classic Fischer esterification to protect the carboxylic acid functionality. While traditional methods often use concentrated sulfuric acid, modern approaches utilize solid acid catalysts or microwave assistance to improve reaction conditions and minimize waste.[6][7]

Table 1: Materials and Reagents for Esterification

Reagent/MaterialGradeSupplier ExamplePurpose
Isonicotinic AcidReagent Grade, ≥99%Sigma-AldrichStarting Material
Ethanol, Absolute (200 proof)ACS GradeFisher ScientificReactant and Solvent
TolueneAnhydrous, ≥99.8%MilliporeSigmaSolvent (azeotropic water removal)
p-Toluenesulfonic acid monohydrateReagent Grade, ≥98%Alfa AesarAcid Catalyst
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRNeutralizing Agent
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCarolinaDrying Agent

Protocol 1: Synthesis of Ethyl Isonicotinate

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add isonicotinic acid (0.8 mol), absolute ethanol (0.64 mol), and toluene (250 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.04 mol).

    • Expert Insight: p-Toluenesulfonic acid is a solid, less corrosive alternative to sulfuric acid, simplifying handling and work-up. Toluene forms an azeotrope with the water produced during the reaction, which is collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C). The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is neutral (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene (2 x 50 mL). Combine all organic layers.

  • Drying and Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude ethyl isonicotinate can be purified by vacuum distillation to yield a colorless liquid.

Step 2: Synthesis of Ethyl 2-cyanoisonicotinate

The introduction of the cyano group at the 2-position is achieved via the N-oxide of ethyl isonicotinate. This method provides good regioselectivity. A published procedure involves the reaction of 4-(ethoxycarbonyl)pyridine-1-oxide with a cyanide source.[8]

Table 2: Materials and Reagents for Cyanation

Reagent/MaterialGradeSupplier ExamplePurpose
Ethyl IsonicotinateAs prepared above-Starting Material
m-Chloroperoxybenzoic acid (m-CPBA)Reagent Grade, ~77%Acros OrganicsOxidizing Agent (for N-oxide formation)
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD MilliporeSolvent
Trimethylsilyl cyanide (TMSCN)≥98%TCI AmericaCyanating Agent
Zinc Iodide (ZnI₂)Anhydrous, ≥98%Strem ChemicalsCatalyst

Protocol 2: Synthesis of Ethyl 2-cyanoisonicotinate

  • N-Oxide Formation: Dissolve Ethyl Isonicotinate (1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 eq.) portion-wise, maintaining the temperature below 5 °C. Stir at this temperature for 1 hour, then allow to warm to room temperature and stir for 12-16 hours.

  • Work-up of N-Oxide: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(ethoxycarbonyl)pyridine-1-oxide.

  • Cyanation Reaction: In a separate, oven-dried flask under an inert atmosphere, dissolve the crude 4-(ethoxycarbonyl)pyridine-1-oxide (1 eq.) in anhydrous DCM. Add Zinc Iodide (0.1 eq.) followed by the dropwise addition of Trimethylsilyl cyanide (1.5 eq.).

    • Expert Insight: TMSCN is a less hazardous alternative to other cyanide sources. The Lewis acid catalyst, ZnI₂, activates the N-oxide for nucleophilic attack by the cyanide.

  • Reaction and Work-up: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with DCM, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate. The crude product is then purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield Ethyl 2-cyanoisonicotinate as a solid.[8]

Part 2: Synthesis and Isolation of the Final Product

This final part covers the critical reduction of the nitrile to the primary amine and the subsequent formation of the hydrochloride salt.

Step 3: Catalytic Hydrogenation of Ethyl 2-cyanoisonicotinate

The reduction of the nitrile group is the most crucial step. Catalytic hydrogenation over Palladium on Carbon (Pd/C) is a highly effective and clean method. The addition of an acid is critical to prevent side reactions, such as the formation of secondary and tertiary amines, and to avoid over-reduction of the pyridine ring.[7][9]

Table 3: Materials and Reagents for Hydrogenation

Reagent/MaterialGradeSupplier ExamplePurpose
Ethyl 2-cyanoisonicotinateAs prepared above-Substrate
Palladium on Carbon (10% Pd)Degussa type E101Johnson MattheyHydrogenation Catalyst
Methanol (MeOH)ACS GradeMacronSolvent
Concentrated Hydrochloric Acid (HCl)ACS Reagent, ~37%BDH ChemicalsAcidic additive and for salt formation
Hydrogen Gas (H₂)High Purity, ≥99.99%AirgasReducing Agent

Protocol 3: Synthesis of this compound

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add Ethyl 2-cyanoisonicotinate (1 eq.) and methanol as the solvent.

  • Catalyst and Acid Addition: Carefully add 10% Pd/C catalyst (5-10 mol %). Caution: Pd/C can be pyrophoric; handle with care. Add concentrated hydrochloric acid (1.1 eq.).

    • Expert Insight: The in-situ formation of the ammonium salt from the intermediate imine and the final primary amine prevents their reaction with other intermediates, thus maximizing the yield of the desired primary amine.[7][9] The acid also helps to maintain the catalyst's activity.

  • Hydrogenation: Seal the vessel, purge several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 4-6 bar).

  • Reaction: Begin vigorous stirring and heat the reaction to a mild temperature (e.g., 30-40 °C). The reaction is typically complete within 4-8 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up and Isolation: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

    • Safety Note: The Celite pad with the catalyst should be kept wet with water and disposed of properly, as the catalyst can ignite upon drying in the air.

  • Crystallization: Concentrate the filtrate under reduced pressure. The hydrochloride salt of the product will often crystallize upon concentration. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/ether, to yield this compound as a crystalline solid.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Conclusion

This detailed guide outlines a reliable and well-documented synthetic route to this compound. By understanding the rationale behind each step—from the choice of catalyst in the esterification to the critical role of acid in the final hydrogenation—researchers can confidently reproduce this synthesis. The provided protocols are designed to be a robust starting point for laboratory-scale preparation, with potential for further optimization and scale-up in drug development and manufacturing settings.

References

Application Notes and Protocols: Strategic Use of Ethyl 2-(aminomethyl)isonicotinate Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isonicotinate scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its inherent planarity, hydrogen bonding capabilities, and favorable physicochemical properties make it an attractive core for designing novel therapeutics. Ethyl 2-(aminomethyl)isonicotinate hydrochloride emerges as a versatile and strategic building block for the construction of diverse chemical libraries, particularly through parallel synthesis. This bifunctional reagent, featuring a reactive primary amine at the 2-position and an ethyl ester at the 4-position of the pyridine ring, provides two orthogonal points for diversification. This application note delivers an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this building block in high-throughput synthesis workflows to accelerate the generation of novel chemical entities. We will explore the causality behind experimental choices, provide validated protocols for key transformations, and discuss strategies for library purification and management.

Introduction: The Strategic Advantage of the Isonicotinate Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacological profile of drug candidates.[2] The isonicotinate core, a 4-substituted pyridine, is of particular interest. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] this compound serves as a key intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system (CNS).[5] Its structure is amenable to creating analogs with potential anticonvulsant, anxiolytic, or neuroprotective properties.[5]

The power of this building block in parallel synthesis lies in its dual functionality. The primary aminomethyl group is a versatile handle for introducing diversity through reactions like amide bond formation and reductive amination. Simultaneously, the ethyl ester can be hydrolyzed and subsequently coupled with various amines or alcohols, or it can be directly converted to other functional groups, offering a second vector for diversification. This dual reactivity allows for the rapid construction of large, focused libraries for structure-activity relationship (SAR) studies.[5]

Physicochemical Properties and Handling for Parallel Synthesis

Success in automated and parallel synthesis hinges on a thorough understanding of the physical and chemical properties of the starting materials.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1189983-26-3[6][7]
Molecular Formula C₉H₁₃ClN₂O₂[6]
Molecular Weight 216.67 g/mol [6]
Appearance Off-white solid[6]
Purity ≥ 97%-
Storage 2-8°C, under inert atmosphere[5]
Solubility Profile
  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are excellent solvents for a wide range of polar organic molecules and salts.[8][9] They are often the primary choice for amide coupling and reductive amination reactions in a parallel format.

  • Dichloromethane (DCM): While a common solvent in organic synthesis, its ability to dissolve hydrochloride salts can be limited.[10] It may be suitable for certain reactions, especially if a tertiary amine base is used in sufficient excess to fully neutralize the salt and the resulting free amine is soluble.

  • Acetonitrile (MeCN): This is another viable option, particularly for amide coupling reactions, as the byproduct of some coupling reagents (like dicyclohexylurea from DCC) has low solubility, simplifying purification.[10]

Recommendation: For initial library synthesis, stock solutions of this compound in DMF or DMSO are recommended for use with automated liquid handlers.

In Situ Neutralization: A Critical Step

As a hydrochloride salt, the primary amine is protonated and thus non-nucleophilic. To participate in coupling reactions, it must be neutralized to the free base. In a high-throughput setting, this is almost always performed in situ by the addition of a non-nucleophilic tertiary amine base.

Choice of Base:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is a sterically hindered, non-nucleophilic base and is a common choice for amide coupling reactions as it does not readily acylate.[11]

  • Triethylamine (TEA): Another widely used base, although it is slightly more nucleophilic than DIPEA and can sometimes lead to side products.[]

  • 2,6-Lutidine: A sterically hindered pyridine derivative that can be effective, especially when milder basic conditions are required.[13]

Stoichiometry: At least one equivalent of the tertiary amine base is required to neutralize the hydrochloride salt. In practice, an excess (typically 1.5 to 3 equivalents relative to the amine hydrochloride) is used to also neutralize the acidic byproduct generated during the activation of the carboxylic acid in amide coupling reactions.[14]

Core Synthetic Protocols for Library Generation

The following protocols are designed for a parallel synthesis format, assuming the use of multi-well plates (e.g., 96-well plates) and automated or semi-automated liquid handling.

Protocol 1: Parallel Amide Bond Formation

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry for generating libraries of compounds.[15] The reaction involves the activation of a carboxylic acid, followed by nucleophilic attack by the amine.

Workflow Diagram: Parallel Amide Coupling

G cluster_prep Plate Preparation cluster_reaction Automated Reaction Execution (96-well plate) cluster_workup Workup & Purification Stock_Solutions Prepare Stock Solutions: 1. Carboxylic Acids (in DMF) 2. Coupling Agent (in DMF) 3. Base (DIPEA) 4. Amine HCl (in DMF) Dispense_Acids Dispense diverse Carboxylic Acid solutions to wells Stock_Solutions->Dispense_Acids Dispense_Reagents Dispense Coupling Agent, Base, and Amine HCl solutions to all wells Dispense_Acids->Dispense_Reagents Incubate Incubate plate with shaking at room temp (or elevated temp) Dispense_Reagents->Incubate Quench Quench reaction (e.g., with aqueous NaHCO3) Incubate->Quench Extract Liquid-Liquid or Solid-Phase Extraction Quench->Extract Purify High-Throughput Preparative HPLC-MS Extract->Purify

Caption: Automated workflow for parallel amide synthesis.

Detailed Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a plate of diverse carboxylic acids (Building Block A) as 0.2 M solutions in anhydrous DMF.

    • Prepare a 0.2 M solution of a coupling agent (e.g., HATU) in anhydrous DMF.

    • Use neat DIPEA.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add the desired carboxylic acid solution (1.0 eq).

    • Add the HATU solution (1.1 eq).

    • Add DIPEA (3.0 eq).

    • Add the this compound solution (1.2 eq). The final reaction volume should be between 0.5 to 1.0 mL.

  • Reaction and Incubation:

    • Seal the reaction block and shake at room temperature for 12-18 hours. Reaction progress can be monitored by LC-MS analysis of a small aliquot from a representative well.

  • Work-up and Purification:

    • Dilute the reaction mixtures with an organic solvent like ethyl acetate.

    • Wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer (e.g., using a phase separator plate) and concentrate in vacuo.

    • The crude products are then subjected to high-throughput purification.

Table 2: Recommended Amide Coupling Reagents and Conditions

Coupling ReagentBase (eq)SolventTemperatureKey ConsiderationsSource
HATU DIPEA (3.0)DMFRoom TempHighly efficient, low racemization. Good for a broad range of substrates.[11]
EDC/HOBt DIPEA (3.0)DMF or DCM0°C to RTCost-effective, but can be less efficient for sterically hindered substrates.[15]
T3P® Pyridine or DIPEA (3.0)Ethyl Acetate, THFRoom TempByproducts are water-soluble, simplifying workup.[16]
Protocol 2: Parallel Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is highly amenable to parallel synthesis.[17] It typically proceeds in a one-pot fashion where an aldehyde or ketone reacts with the amine to form an imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent.

Workflow Diagram: Parallel Reductive Amination

G cluster_prep Plate Preparation cluster_reaction Automated Reaction Execution (96-well plate) cluster_workup Workup & Purification Stock_Solutions Prepare Stock Solutions: 1. Aldehydes/Ketones (in DCE) 2. Reducing Agent (Solid) 3. Base (DIPEA) 4. Amine HCl (in DCE) Dispense_Carbonyls Dispense diverse Aldehyde/Ketone solutions to wells Stock_Solutions->Dispense_Carbonyls Dispense_Reagents Dispense Base and Amine HCl solution to all wells Dispense_Carbonyls->Dispense_Reagents Add_Reducer Add solid reducing agent (e.g., STAB) to all wells Dispense_Reagents->Add_Reducer Incubate Incubate plate with shaking at room temp Add_Reducer->Incubate Quench Quench reaction (e.g., with aqueous NaHCO3) Incubate->Quench Extract Liquid-Liquid or Solid-Phase Extraction Quench->Extract Purify High-Throughput Preparative HPLC-MS Extract->Purify

Caption: Automated workflow for parallel reductive amination.

Detailed Step-by-Step Methodology:

  • Preparation of Stock Solutions and Reagents:

    • Prepare a 0.2 M solution of this compound in 1,2-dichloroethane (DCE).

    • Prepare a plate of diverse aldehydes or ketones (Building Block B) as 0.2 M solutions in DCE.

    • Weigh sodium triacetoxyborohydride (STAB) into a separate plate for solid dispensing.

    • Use neat DIPEA.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add the desired aldehyde or ketone solution (1.0 eq).

    • Add DIPEA (1.5 eq).

    • Add the this compound solution (1.2 eq).

    • Stir the mixture for 10-20 minutes to allow for imine formation.

    • Add solid sodium triacetoxyborohydride (1.5 eq) to each well.

  • Reaction and Incubation:

    • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reactions by the careful addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract with DCM or ethyl acetate.

    • Dry the organic layer and concentrate in vacuo.

    • Proceed with high-throughput purification.

Table 3: Recommended Reducing Agents for Reductive Amination

Reducing AgentSolventKey FeaturesSource
Sodium Triacetoxyborohydride (STAB) DCE, THF, MeCNMild and selective for imines over carbonyls. Tolerates a wide range of functional groups.[17]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, EthanolEffective, but highly toxic (releases HCN under acidic conditions). Use with caution.[17]
α-Picoline Borane Methanol, WaterA stable and less toxic alternative to NaBH₃CN. Can be used in protic solvents.[17]

High-Throughput Purification Strategies

The purification of large compound libraries is often the bottleneck in the drug discovery process.[2] The basic nature of the pyridine nitrogen in the products derived from this compound requires special consideration during purification.

Reversed-Phase HPLC-MS

Reversed-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS) is the workhorse for high-throughput purification.[2]

  • Mobile Phase Modifiers: For basic compounds, acidic modifiers are typically added to the mobile phase to ensure good peak shape and retention.

    • Formic Acid (0.1%): A common choice that provides good chromatographic performance for many basic compounds.

    • Trifluoroacetic Acid (TFA, 0.1%): Provides excellent peak shape but can form strong ion pairs with basic analytes, making the final product difficult to handle as a free base. If used, a salt-breaking step may be necessary post-purification.

  • Column Choice: Standard C18 columns are generally effective. For compounds that are highly polar, columns with alternative stationary phases (e.g., polar-embedded or phenyl-hexyl) can be beneficial.

  • Automation: Modern purification platforms automate the entire process from injection and fraction collection based on mass and/or UV triggers to solvent evaporation and final sample formatting.

Normal-Phase Chromatography

For certain libraries, particularly those with significant differences in polarity, normal-phase chromatography can be an effective alternative.[18] It offers the advantage of using organic solvents, which can simplify the post-purification workup (i.e., faster evaporation times).

Conclusion: A Versatile Tool for Accelerated Discovery

This compound is a powerful and versatile building block for the parallel synthesis of diverse compound libraries. Its dual functionality allows for the rapid exploration of chemical space around the privileged isonicotinate core. By leveraging robust and optimized protocols for amide coupling and reductive amination in a high-throughput format, medicinal chemists can significantly accelerate the design-make-test-analyze cycle. The successful implementation of these strategies, coupled with efficient automated purification, enables the timely generation of high-quality compound libraries, ultimately fueling the engine of drug discovery and development.

References

Solid-Phase Synthesis Applications of Ethyl 2-(aminomethyl)isonicotinate Hydrochloride Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Isonicotinate Scaffold in Solid-Phase Synthesis

Ethyl 2-(aminomethyl)isonicotinate hydrochloride is a versatile heterocyclic building block of significant interest in pharmaceutical and medicinal chemistry.[1][2] Its intrinsic features—a reactive primary amine for initial anchoring or subsequent derivatization, an ethyl ester for further modification, and a pyridine ring as a core scaffold—make it an ideal candidate for the solid-phase synthesis (SPS) of diverse molecular libraries.[2] The pyridine moiety, in particular, is a privileged structure in drug discovery, known to participate in key biological interactions.

The solid-phase approach offers numerous advantages over traditional solution-phase synthesis, including the use of excess reagents to drive reactions to completion, simplified purification through washing and filtration, and amenability to automation.[3] This guide provides a comprehensive overview of the principles and detailed protocols for the application of this compound derivatives in solid-phase organic synthesis (SPOS), enabling the rapid generation of novel chemical entities for drug discovery and development.

Core Principles: Leveraging the Isonicotinate Moiety as a Versatile Linker and Scaffold

The ethyl 2-(aminomethyl)isonicotinate core can be strategically employed in solid-phase synthesis in two primary ways:

  • As a Linker System: The aminomethyl group can be acylated to attach the isonicotinate moiety to a solid support, creating a novel linker. The pyridine ring and the ethyl ester then become points for diversification. Subsequent cleavage can be designed to release the synthesized molecule, potentially leaving a functional "scar" from the linker or being traceless.

  • As a Core Scaffold: The molecule can be attached to a resin via its aminomethyl group, and the pyridine ring and its substituents can be elaborated upon. This approach is ideal for generating libraries of substituted pyridines, a common motif in bioactive compounds.

The choice of strategy depends on the desired final products and the overall synthetic design. This guide will focus on the use of ethyl 2-(aminomethyl)isonicotinate as a core scaffold, a common approach for building combinatorial libraries.

Experimental Workflows and Protocols

Part 1: Immobilization of the Isonicotinate Scaffold onto a Solid Support

The initial and most critical step is the covalent attachment of the this compound to a suitable solid support. The choice of resin is crucial and depends on the intended subsequent reaction conditions and the desired cleavage strategy. For this application, we will utilize a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions, preserving acid-labile functionalities in the final product.

Protocol 1: Loading of Ethyl 2-(aminomethyl)isonicotinate onto 2-Chlorotrityl Chloride Resin

This protocol details the immobilization of the title compound onto a 2-CTC resin. The hydrochloride salt must be neutralized in situ to free the primary amine for reaction with the resin.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel with gentle agitation.

  • Preparation of the Amine Solution: In a separate flask, dissolve this compound (0.70 g, 3.2 mmol, 2.0 eq.) in a mixture of anhydrous DCM (10 mL) and DMF (2 mL, to aid dissolution). Add DIPEA (1.12 mL, 6.4 mmol, 4.0 eq.) to the solution to neutralize the hydrochloride and free the primary amine. Stir for 10 minutes at room temperature.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the prepared amine solution to the resin. Agitate the mixture at room temperature for 2 hours.

  • Capping of Unreacted Sites: To cap any unreacted chlorotrityl groups, add a solution of DCM:MeOH:DIPEA (17:2:1, v/v/v, 10 mL) to the resin and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

Determination of Loading Efficiency:

The loading efficiency can be determined by a gravimetric method (measuring the weight gain of the resin) or by a spectrophotometric method after cleaving a small sample of the resin-bound compound.

Workflow for Immobilization and Diversification

G cluster_0 Part 1: Immobilization cluster_1 Part 2: On-Resin Diversification cluster_2 Part 3: Cleavage & Purification Swell Resin Swell Resin Loading Reaction Loading Reaction Swell Resin->Loading Reaction Prepare Amine Solution Prepare Amine Solution Prepare Amine Solution->Loading Reaction Capping Capping Loading Reaction->Capping Wash & Dry Wash & Dry Capping->Wash & Dry Hydrolysis of Ester Hydrolysis of Ester Wash & Dry->Hydrolysis of Ester Proceed to Diversification Amide Coupling Amide Coupling Hydrolysis of Ester->Amide Coupling Activate Carboxylic Acid Suzuki Coupling Suzuki Coupling Amide Coupling->Suzuki Coupling Optional: Further Diversification Cleavage from Resin Cleavage from Resin Suzuki Coupling->Cleavage from Resin Final Product Assembly Purification Purification

Caption: Workflow for solid-phase synthesis using an isonicotinate scaffold.

Part 2: On-Resin Diversification of the Immobilized Scaffold

With the isonicotinate scaffold securely anchored to the solid support, a variety of chemical transformations can be performed to generate a library of derivatives. The following protocols are examples of common diversification strategies.

Protocol 2: Saponification of the Ethyl Ester to a Carboxylic Acid

This step converts the ethyl ester to a carboxylic acid, which can then be coupled with a diverse range of amines to introduce the first point of diversity.

Materials:

  • Resin-bound ethyl isonicotinate derivative (from Protocol 1)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide (LiOH)

  • 1N Hydrochloric acid (HCl)

  • DMF

Procedure:

  • Resin Swelling: Swell the resin (1.0 g) in a 3:1:1 mixture of THF:MeOH:H₂O (10 mL) for 30 minutes.

  • Saponification: Add a solution of LiOH (0.24 g, 10 mmol) in H₂O (2 mL) to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.

  • Neutralization and Washing: Drain the reaction mixture. Wash the resin with a 3:1:1 mixture of THF:MeOH:H₂O (3 x 10 mL), followed by a brief wash with 1N HCl (1 x 5 mL) to ensure protonation of the carboxylate.

  • Final Washes: Wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 3: Amide Bond Formation with a Library of Amines

This protocol describes the coupling of the resin-bound carboxylic acid with a diverse set of primary or secondary amines using a standard peptide coupling reagent.

Materials:

  • Resin-bound isonicotinic acid derivative (from Protocol 2)

  • A library of primary and secondary amines

  • DMF, anhydrous

  • DIPEA

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

Procedure (for a single coupling):

  • Resin Swelling: Swell the resin (0.2 g, ~0.32 mmol) in anhydrous DMF (4 mL) for 30 minutes.

  • Activation and Coupling: In a separate vial, dissolve the desired amine (1.6 mmol, 5.0 eq.) in anhydrous DMF (2 mL). In another vial, dissolve HBTU (0.61 g, 1.6 mmol, 5.0 eq.) in anhydrous DMF (2 mL). Add the HBTU solution to the amine solution, followed by DIPEA (0.56 mL, 3.2 mmol, 10.0 eq.). Immediately add this activation mixture to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 4-6 hours.

  • Monitoring the Reaction: The completion of the reaction can be monitored using a Kaiser test on a small sample of the resin beads. A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines and the completion of the coupling.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Drying: Dry the resin under high vacuum.

This protocol can be performed in parallel in a multi-well plate format to rapidly generate a library of amides.

Table 1: Representative Amine Building Blocks for Library Synthesis

Amine TypeExampleRationale for Inclusion
AliphaticCyclohexylamineIntroduces lipophilic character.
AromaticAnilineProvides a core for further functionalization.
Heterocyclic4-PicolylamineIntroduces a basic nitrogen for potential salt bridge formation.
FunctionalizedGlycine methyl esterIncorporates an amino acid moiety for peptidomimetic design.
Part 3: Cleavage of the Final Product from the Solid Support

The final step is the cleavage of the synthesized molecule from the resin. The mild acidic conditions compatible with the 2-CTC resin ensure that a wide range of functional groups remain intact.

Protocol 4: Cleavage from 2-Chlorotrityl Chloride Resin

Materials:

  • Dry, resin-bound final product

  • Trifluoroacetic acid (TFA)

  • DCM

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry resin in a solid-phase synthesis vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA:TIS:DCM (1:2:97, v/v/v). A higher concentration of TFA (up to 20%) can be used if necessary, but this may affect acid-sensitive functionalities.

  • Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 1-2 hours.

  • Collection of the Product: Drain the filtrate containing the cleaved product into a round-bottom flask.

  • Repeat Cleavage: Wash the resin with a small volume of the cleavage cocktail (2 x 2 mL) and combine the filtrates.

  • Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure.

  • Precipitation and Purification: Add cold diethyl ether to the residue to precipitate the crude product. Centrifuge the mixture, decant the ether, and wash the solid product with cold ether. Dry the final product under vacuum. Further purification can be achieved by techniques such as HPLC or flash chromatography.

Data Presentation: Characterization of a Representative Compound

Table 2: Analytical Data for a Representative Synthesized Compound

PropertyValue
Structure N-Cyclohexyl-2-((phenylamino)methyl)isonicotinamide
Molecular Formula C₁₉H₂₃N₃O
Molecular Weight 309.41 g/mol
Purity (HPLC) >95%
¹H NMR Consistent with proposed structure
Mass Spec (ESI-MS) [M+H]⁺ = 310.2

Troubleshooting and Key Considerations

  • Incomplete Loading: If loading is inefficient, increase the reaction time or the equivalents of the amine and base. Ensure all reagents and solvents are anhydrous.

  • Incomplete Coupling: A positive Kaiser test after the coupling step indicates incomplete reaction. Repeat the coupling step with fresh reagents. For sterically hindered amines, a more potent coupling reagent like HATU may be required.

  • Premature Cleavage: The 2-CTC linker is sensitive to strong acids. Avoid acidic conditions during the synthesis until the final cleavage step.

  • Side Reactions: The pyridine nitrogen can be alkylated under certain conditions. It is important to choose reaction conditions that are chemoselective for the desired transformation.

Conclusion

The use of this compound as a scaffold in solid-phase synthesis provides a powerful and efficient platform for the generation of diverse libraries of pyridine-based compounds. The protocols outlined in this guide offer a robust starting point for researchers in drug discovery and medicinal chemistry to explore the vast chemical space around this privileged heterocyclic core. By leveraging the principles of solid-phase synthesis, the journey from a simple building block to a library of potential drug candidates can be significantly accelerated.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of Ethyl 2-(aminomethyl)isonicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and reliable analytical methods for the quantitative and qualitative analysis of Ethyl 2-(aminomethyl)isonicotinate hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2][3] Due to the compound's polar nature and its primary amine functionality, distinct analytical strategies are required for comprehensive characterization. We detail a High-Performance Liquid Chromatography (HPLC) method with UV detection for accurate quantification and purity assessment without the need for derivatization. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is described, incorporating a necessary derivatization step to enhance volatility for impurity identification and structural confirmation. These protocols are designed for researchers, quality control analysts, and drug development professionals requiring validated methods for this important building block.

Introduction and Compound Profile

This compound is a heterocyclic building block increasingly utilized in medicinal chemistry, particularly for the synthesis of agents targeting the central nervous system.[2][3] Its structure, featuring a primary amine, an ester, and a pyridine ring, presents unique analytical challenges. The hydrochloride salt form ensures aqueous solubility but contributes to its non-volatile character. Accurate analytical characterization is crucial for ensuring the quality, purity, and consistency of this intermediate in the drug development pipeline.

Direct analysis by gas chromatography is often challenging for polar and non-volatile compounds like primary amines.[4][5] HPLC is a suitable alternative as it does not require derivatization.[6] However, for the high sensitivity and structural elucidation power of GC-MS, derivatization is an essential step to convert the polar primary amine into a less polar, more volatile, and thermally stable derivative.[4][5]

Compound Properties:

Property Value Source
CAS Number 1189983-26-3 [1][7][8][9]
Molecular Formula C₉H₁₃ClN₂O₂ [2][7][8]
Molecular Weight 216.67 g/mol [1][2][8][9]
Appearance Off-white solid [1]

| Key Functional Groups | Primary amine, Ester, Pyridine ring |[2] |

Part I: HPLC-UV Method for Quantification and Purity

Rationale and Method Principle

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the routine analysis and quantification of this compound. The compound possesses a UV-active pyridine ring, making it suitable for UV detection. The primary challenge in developing an RP-HPLC method for this basic, polar compound is achieving good peak shape and reproducible retention. This is accomplished by using a buffered mobile phase to maintain a consistent ionization state of the analyte. A C18 stationary phase provides a versatile and robust platform for separation based on hydrophobicity. This method avoids derivatization, simplifying sample preparation and reducing potential sources of error.[6]

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Consumables

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm (or equivalent C18 column).[10]

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Potassium dihydrogen phosphate (ACS grade), Phosphoric acid (ACS grade).

2.2.2. Reagent Preparation

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Mobile Phase A / Acetonitrile (90:10, v/v).

2.2.3. Sample Preparation

  • Prepare a stock solution of this compound at 1.0 mg/mL in the sample diluent.

  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • For the working standard, dilute the stock solution to a final concentration of 0.1 mg/mL using the sample diluent.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2.2.4. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C[10]
Injection Volume 10 µL
Detector DAD, 265 nm
Run Time 20 minutes

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Syringe Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Transfer to Vial Separate C18 Column Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify & Assess Purity Integrate->Quantify

Caption: Workflow for HPLC-UV analysis.

Part II: GC-MS Method for Identification and Impurity Profiling

Rationale and Method Principle

Gas Chromatography-Mass Spectrometry (GC-MS) offers superior peak capacity and the ability to perform mass spectral identification, making it ideal for impurity profiling. However, the target analyte is a hydrochloride salt with a polar primary amine, making it non-volatile and prone to poor chromatographic performance (e.g., peak tailing) on standard GC columns.[4][5]

To overcome these challenges, a derivatization step is mandatory.[5] Acylation with trifluoroacetic anhydride (TFAA) is a rapid and effective method for derivatizing primary amines.[4][5][11] This reaction replaces the active hydrogens on the amine with trifluoroacetyl groups, creating a less polar, more volatile, and thermally stable derivative suitable for GC analysis. The resulting derivative exhibits excellent chromatographic behavior and produces characteristic mass spectra for confident identification.

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Consumables

  • GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Reagents: Ethyl Acetate (anhydrous), Pyridine (anhydrous), Trifluoroacetic anhydride (TFAA).

  • Heating: Heating block or oven.

3.2.2. Derivatization Procedure Caution: Perform this procedure in a well-ventilated fume hood. TFAA is corrosive and moisture-sensitive.

  • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

  • Add 200 µL of anhydrous ethyl acetate and 50 µL of anhydrous pyridine (to act as a catalyst and acid scavenger).

  • Add 100 µL of Trifluoroacetic anhydride (TFAA) to the vial.[4][5]

  • Immediately cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70 °C for 30 minutes in a heating block.[4]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for direct injection into the GC-MS system.

3.2.3. GC-MS Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial 80 °C, hold 2 minRamp 15 °C/min to 280 °CHold at 280 °C for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40 - 450 amu

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Compound AddSolvents Add Ethyl Acetate & Pyridine Weigh->AddSolvents AddTFAA Add TFAA Reagent AddSolvents->AddTFAA Heat Heat at 70°C for 30 min AddTFAA->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject Separate DB-5ms Column Separation Inject->Separate Detect MS Detection (EI) Separate->Detect Identify Identify by Mass Spectrum Detect->Identify Profile Profile Impurities Identify->Profile

Caption: Workflow for GC-MS analysis including derivatization.

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the quality control and characterization of this compound. The RP-HPLC method offers a straightforward and robust approach for quantification and purity assessment, suitable for routine analysis. For in-depth impurity identification and structural confirmation, the GC-MS method, coupled with an essential TFAA derivatization step, delivers high sensitivity and specificity. The selection between these two powerful techniques should be guided by the specific analytical objective, whether it is routine quality control or detailed impurity investigation.

References

Anwendungshinweise: Derivatisierung von Ethyl-2-(aminomethyl)isonicotinat-Hydrochlorid für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

An: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Von: Leitender Anwendungswissenschaftler

Datum: 1. Januar 2026

Betreff: Ein umfassender Leitfaden zur Synthese und zum Screening einer Derivatbibliothek basierend auf dem Ethyl-2-(aminomethyl)isonicotinat-Gerüst

Zusammenfassung und Rationale

Ethyl-2-(aminomethyl)isonicotinat-Hydrochlorid ist ein vielseitiges heterozyklisches Molekül, das als wertvoller Baustein für die Synthese komplexerer, biologisch aktiver Substanzen dient.[1][2] Seine Struktur, die einen Pyridinring, eine primäre Aminogruppe und eine Ethylester-Funktionalität umfasst, ermöglicht eine einfache und gezielte chemische Modifikation.[2] Die Derivatisierung dieses Gerüsts ist eine Schlüsselstrategie in der medizinischen Chemie, um eine Bibliothek von strukturell verwandten Verbindungen zu erstellen. Diese Bibliotheken sind unerlässlich für das High-Throughput-Screening (HTS), einen Eckpfeiler der modernen Wirkstoffforschung, der die schnelle Identifizierung von "Hits" – Verbindungen mit gewünschter biologischer Aktivität – ermöglicht.[3][4][5]

Der logische Grund für die Derivatisierung liegt in der systematischen Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Durch die Einführung verschiedener funktioneller Gruppen an der reaktiven Aminoposition können wir untersuchen, wie sich Änderungen in Sterik, Elektronik und Lipophilie auf die biologische Aktivität auswirken. Das Isonicotinsäure-Motiv selbst ist von großem Interesse, da es im bekannten Tuberkulostatikum Isoniazid vorkommt, was eine Untersuchung der antimikrobiellen Aktivität nahelegt.[6]

Diese Anwendungshinweise bieten detaillierte, validierte Protokolle für zwei robuste Derivatisierungsstrategien – N-Acylierung und reduktive Aminierung – sowie für primäre biologische Screening-Verfahren, einschließlich antimikrobieller und zytotoxischer Assays .

Chemische Derivatisierungsstrategien

Das Ausgangsmaterial, Ethyl-2-(aminomethyl)isonicotinat-Hydrochlorid, muss vor der Reaktion typischerweise in seine freie Basenform überführt werden. Dies geschieht durch Neutralisation mit einer geeigneten Base (z. B. Triethylamin, NaHCO₃), um das reaktive primäre Amin für die nachfolgenden Transformationen freizusetzen.

Die N-Acylierung ist eine fundamentale Reaktion zur Bildung einer stabilen Amidbindung, einer der häufigsten funktionellen Gruppen in pharmazeutischen Wirkstoffen.[7] Diese Methode ermöglicht die Einführung einer breiten Palette von Acylgruppen, wodurch die chemische Vielfalt der Bibliothek erheblich erweitert wird.

Wissenschaftliche Begründung: Die Reaktion wird typischerweise unter Schotten-Baumann-ähnlichen Bedingungen durchgeführt. Eine organische Base wie Triethylamin (TEA) oder Pyridin wird verwendet, um sowohl das Hydrochlorid des Ausgangsmaterials zu neutralisieren als auch den während der Reaktion entstehenden Chlorwasserstoff (HCl) abzufangen. Dies verhindert die Protonierung des primären Amins, die seine Nukleophilie verringern und die Reaktion stoppen würde.

Detailliertes Versuchsprotokoll:

  • Vorbereitung: In einem trockenen Rundkolben werden Ethyl-2-(aminomethyl)isonicotinat-Hydrochlorid (1,0 Äq.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF) suspendiert.

  • Basenzugabe: Triethylamin (2,2 Äq.) wird zugegeben und die Mischung wird 15-20 Minuten bei Raumtemperatur gerührt, um die freie Base zu bilden.

  • Acylierung: Der Kolben wird in ein Eisbad (0 °C) gestellt. Eine Lösung des gewünschten Acylchlorids oder Säureanhydrids (1,1 Äq.) im selben Lösungsmittel wird langsam zugetropft.

  • Reaktion: Nach der Zugabe wird das Eisbad entfernt und die Reaktion wird für 2-4 Stunden bei Raumtemperatur oder bis zur vollständigen Umsetzung (Verfolgung mittels Dünnschichtchromatographie, DC) gerührt.

  • Aufarbeitung: Die Reaktionsmischung wird mit Wasser oder einer gesättigten Natriumbicarbonatlösung gewaschen, um überschüssige Säure und Salze zu entfernen. Die organische Phase wird abgetrennt, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt, um das gewünschte N-acylierte Derivat zu erhalten.

Tabelle 1: Repräsentative Acylierungspartner und erwartete Produkte

Acylierungsmittel Name des Derivats (Beispiel) Molekulargewicht ( g/mol ) Wichtige Eigenschaften
Acetylchlorid Ethyl 2-(acetylaminomethyl)isonicotinat 222.24 Erhöhte Polarität
Benzoylchlorid Ethyl 2-(benzoylaminomethyl)isonicotinat 284.31 Einführung eines aromatischen Rings, erhöhte Lipophilie

| Cyclohexancarbonylchlorid | Ethyl 2-(cyclohexancarboxamidomethyl)isonicotinat| 290.36 | Einführung eines aliphatischen Rings, erhöhte Sterik |

Die reduktive Aminierung ist eine äußerst leistungsfähige Methode zur Bildung von C-N-Bindungen.[8] Sie überführt die primäre Amingruppe in eine sekundäre Amingruppe durch Reaktion mit einem Aldehyd oder Keton, gefolgt von einer selektiven Reduktion des intermediär gebildeten Imins.[9][10]

Wissenschaftliche Begründung: Diese Eintopfreaktion erfordert ein Reduktionsmittel, das selektiv das Imin-Intermediat gegenüber der Carbonylgruppe des Ausgangsaldehyds/-ketons reduziert.[11][12] Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist hierfür ideal, da seine Reaktivität durch die elektronenziehenden Acetatgruppen gemildert wird und es unter leicht sauren Bedingungen, die die Iminbildung begünstigen, gut funktioniert.

Detailliertes Versuchsprotokoll:

  • Vorbereitung: Ethyl-2-(aminomethyl)isonicotinat-Hydrochlorid (1,0 Äq.) und der entsprechende Aldehyd oder das Keton (1,2 Äq.) werden in einem geeigneten Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Methanol gelöst.

  • Iminbildung: Eine geringe Menge Essigsäure (0,1 Äq.) kann als Katalysator zugegeben werden, um die Bildung des Imins zu beschleunigen. Die Mischung wird 30-60 Minuten bei Raumtemperatur gerührt.

  • Reduktion: Natriumtriacetoxyborhydrid (1,5 Äq.) wird portionsweise zugegeben. Die Reaktion wird bei Raumtemperatur für 6-24 Stunden oder bis zur vollständigen Umsetzung (Verfolgung mittels DC oder LC-MS) gerührt.

  • Aufarbeitung: Die Reaktion wird vorsichtig mit einer gesättigten wässrigen Natriumbicarbonatlösung gequencht. Die wässrige Phase wird mehrmals mit DCM oder Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt.

Diagramm 1: Workflow der Derivatisierung

DerivatizationWorkflow cluster_acylation N-Acylierung cluster_reductive Reduktive Aminierung Start Ethyl 2-(aminomethyl)isonicotinat HCl FreeBase Freie Base (in situ) Start->FreeBase Neutralisation Acyl Acylchlorid / Anhydrid + Base (z.B. TEA) FreeBase->Acyl Aldehyde Aldehyd / Keton FreeBase->Aldehyde ProductAmide N-Acylierte Derivate (Amide) Acyl->ProductAmide Reaktion Imine Imin-Intermediat Aldehyde->Imine Kondensation Reducer Reduktionsmittel (z.B. NaBH(OAc)₃) Imine->Reducer ProductAmine N-Alkylierte Derivate (Sek. Amine) Reducer->ProductAmine Reduktion

Workflow zur Erzeugung einer Derivatbibliothek.

Kaskade für das biologische Screening

Nach der Synthese und Reinigung wird die Derivatbibliothek einem biologischen Screening unterzogen, um "Hits" zu identifizieren. Ein kaskadierter Ansatz, beginnend mit breiten Primärassays, ist effizient, um die vielversprechendsten Kandidaten für weitere Untersuchungen zu selektieren.[13]

Dieser Assay ist der Goldstandard zur Bestimmung der minimalen Hemmkonzentration (MHK), der niedrigsten Konzentration einer Substanz, die das sichtbare Wachstum eines Mikroorganismus hemmt.[14][15][16][17]

Wissenschaftliche Begründung: Die Methode beruht auf der Inkubation einer standardisierten Bakterienmenge in einer Flüssigkultur mit seriellen Verdünnungen der Testverbindungen. Das Wachstum wird nach einer festgelegten Inkubationszeit visuell oder photometrisch beurteilt.[14] Dieser quantitative Ansatz ermöglicht einen direkten Vergleich der Wirksamkeit verschiedener Derivate.

Detailliertes Versuchsprotokoll (96-Well-Plattenformat):

  • Vorbereitung der Platten: In die Wells einer sterilen 96-Well-Platte werden 50 µL eines geeigneten Nährmediums (z. B. Mueller-Hinton-Bouillon) pipettiert.

  • Verdünnungsreihe: 50 µL einer Stammlösung der Testverbindung (z. B. in DMSO) werden in die erste Spalte gegeben. Anschließend wird eine serielle 1:1-Verdünnung durch Übertragen von 50 µL von Spalte zu Spalte durchgeführt.

  • Inokulum-Vorbereitung: Eine Übernachtkultur der Testbakterien (z. B. E. coli ATCC 25922, S. aureus ATCC 29213) wird auf eine optische Dichte (OD₆₀₀) von ca. 0,1 eingestellt und weiter verdünnt, um eine Endkonzentration von ca. 5 x 10⁵ KBE/ml im Well zu erreichen.

  • Inokulation: 50 µL der vorbereiteten Bakteriensuspension werden in jedes Test-Well gegeben, was zu einem Endvolumen von 100 µL führt.

  • Kontrollen (Selbstvalidierung):

    • Positivkontrolle: Ein bekanntes Antibiotikum (z. B. Ciprofloxacin) wird als Referenzsubstanz mitgeführt.

    • Negativkontrolle (Wachstumskontrolle): Wells enthalten nur Medium und Bakterien.

    • Vehikelkontrolle: Wells enthalten Bakterien und die höchste Konzentration des Lösungsmittels (DMSO).

    • Sterilitätskontrolle: Wells enthalten nur Medium.

  • Inkubation: Die Platten werden für 18-24 Stunden bei 37 °C inkubiert.

  • Auswertung: Die MHK wird als die niedrigste Konzentration der Verbindung bestimmt, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.

Tabelle 2: Vorlage für MHK-Daten (µg/mL)

Derivat-ID E. coli MHK S. aureus MHK
Derivat-001 >128 64
Derivat-002 32 16
... ... ...

| Ciprofloxacin | 0.015 | 0.5 |

Der MTT-Assay ist ein etablierter kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität, die als Indikator für die Zellviabilität, Proliferation und Zytotoxizität dient.[18]

Wissenschaftliche Begründung: Metabolisch aktive Zellen reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch mitochondriale Dehydrogenasen zu einem unlöslichen, violetten Formazan-Produkt.[19] Die Menge des gebildeten Formazans, die photometrisch nach Solubilisierung gemessen wird, ist direkt proportional zur Anzahl der lebenden Zellen.[20]

Detailliertes Versuchsprotokoll (96-Well-Plattenformat):

  • Zellaussaat: Adhärente humane Krebszellen (z. B. HeLa, A549) werden in eine 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium ausgesät und für 24 Stunden bei 37 °C und 5 % CO₂ inkubiert, um die Anhaftung zu ermöglichen.

  • Behandlung: Die Testverbindungen werden in verschiedenen Konzentrationen (typischerweise in einer logarithmischen Verdünnungsreihe) zu den Zellen gegeben. Das Endvolumen pro Well beträgt 200 µL.

  • Kontrollen (Selbstvalidierung):

    • Unbehandelte Kontrolle: Zellen nur in Kulturmedium.

    • Vehikelkontrolle: Zellen, die mit der höchsten Konzentration des Lösungsmittels (z. B. 0,5 % DMSO) behandelt werden.

    • Positivkontrolle: Zellen, die mit einem bekannten Zytostatikum (z. B. Doxorubicin) behandelt werden.

    • Leerwert: Wells nur mit Kulturmedium (ohne Zellen).

  • Inkubation: Die Platte wird für weitere 48-72 Stunden bei 37 °C und 5 % CO₂ inkubiert.

  • MTT-Zugabe: 20 µL einer MTT-Lösung (5 mg/mL in PBS) werden zu jedem Well gegeben und die Platte wird für weitere 2-4 Stunden inkubiert. Während dieser Zeit bilden lebensfähige Zellen violette Formazan-Kristalle.

  • Solubilisierung: Das Medium wird vorsichtig entfernt und 150 µL eines Solubilisierungsmittels (z. B. DMSO oder eine saure Isopropanol-Lösung) werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen. Die Platte wird für 15 Minuten auf einem Schüttler inkubiert.

  • Messung: Die Extinktion wird in einem Plattenlesegerät bei einer Wellenlänge von ca. 570 nm gemessen.[20] Eine Referenzwellenlänge von 650 nm wird oft zur Korrektur von Hintergrundsignalen verwendet.[20]

  • Datenanalyse: Die prozentuale Zellviabilität wird im Vergleich zur Vehikelkontrolle berechnet. Der IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt) wird aus der Dosis-Wirkungs-Kurve ermittelt.

Diagramm 2: Kaskade des biologischen Screenings

ScreeningCascade cluster_primary Primäres High-Throughput Screening (HTS) Library Synthetisierte Derivatbibliothek Antimicrobial Antimikrobieller Assay (Bestimmung der MHK) Library->Antimicrobial Anticancer Antikrebs-Assay (MTT, Bestimmung der IC₅₀) Library->Anticancer Analysis Datenanalyse & Hit-Identifizierung Antimicrobial->Analysis Anticancer->Analysis Hits Identifizierte 'Hits' (Aktive Verbindungen) Analysis->Hits Secondary Sekundär-Assays & SAR-Studien Hits->Secondary

Logischer Fluss von der Derivatbibliothek zur Hit-Identifizierung.

Schlussfolgerung und Ausblick

Die hier vorgestellten Protokolle bieten eine robuste und wissenschaftlich fundierte Grundlage für die Erstellung und das erste Screening einer Derivatbibliothek, die auf dem Ethyl-2-(aminomethyl)isonicotinat-Gerüst basiert. Die strategische Auswahl von Acylierungs- und Alkylierungspartnern in Kombination mit einem systematischen biologischen Screening-Ansatz ist ein bewährter Weg in der frühen Phase der Wirkstoffforschung.[3] Die aus diesen Primärassays identifizierten "Hits" dienen als Ausgangspunkt für weiterführende Optimierungszyklen (Hit-to-Lead-Phase), einschließlich detaillierter SAR-Studien, Selektivitätsprüfungen und der Untersuchung des Wirkmechanismus, um letztendlich zu potenten und sicheren Leitstrukturen zu gelangen.[5][13]

Referenzen

  • Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. --INVALID-LINK--

  • Pranavan, M. (2022). Cytotoxicity MTT Assay. Springer Nature Experiments. --INVALID-LINK--

  • Molecular Devices. (n.d.). Anwendungen der Wirkstoffforschung und Wirkstoffentwicklung. --INVALID-LINK--

  • Abcam. (n.d.). MTT assay protocol. --INVALID-LINK--

  • Fraunhofer ITMP. (n.d.). Hochdurchsatz-Screening. --INVALID-LINK--

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. --INVALID-LINK--

  • Chem-Impex. (n.d.). Ethyl 2-(Aminomethyl)Isonicotinate Hydrochloride. --INVALID-LINK--

  • BMG LABTECH. (2019). High-throughput screening (HTS). --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. --INVALID-LINK--

  • Eurofins Medical Device Testing. (2025). MTT Test. --INVALID-LINK--

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. --INVALID-LINK--

  • Química Organica.org. (n.d.). reduktive Aminierung. --INVALID-LINK--

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound (Cas 1189983-26-3). --INVALID-LINK--

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. --INVALID-LINK--

  • Parchem. (n.d.). This compound. --INVALID-LINK--

  • BDsoft. (n.d.). Reduktive Aminierung von Carbonylverbindungen. --INVALID-LINK--

  • Wikipedia. (2025). Reduktive Aminierung. --INVALID-LINK--

  • Wikipedia. (2025). Isonicotinsäure. --INVALID-LINK--

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. --INVALID-LINK--

  • VetAmUR. (n.d.). Methoden zur Empfindlichkeitstestung. --INVALID-LINK--

  • Bundesverband für Tiergesundheit e.V. (2018). Durchführung von Antibiogrammen Anforderung und Grenzen. --INVALID-LINK--

  • TiHo eLib. (n.d.). Untersuchungen zur Implementierung des Bouillon-Mikrodilutionsverfahrens. --INVALID-LINK--

  • TiHo eLib. (n.d.). Untersuchungen zur Implementierung des Bouillon-Mikrodilutionsverfahrens zur Empfindlichkeitsprüfung von Bakterien gegenüber antimikrobiellen Wirkstoffen. --INVALID-LINK--

  • DocCheck Flexikon. (2014). Acylierung. --INVALID-LINK--

  • THERA Praxisklinik. (2025). Protokoll N Infusion. --INVALID-LINK--

  • THERA Praxisklinik. (2025). Protokoll-N-Infusion. --INVALID-LINK--

References

Application Note: Strategic Synthesis of a Novel VEGFR-2 Kinase Inhibitor Using an Ethyl 2-(aminomethyl)isonicotinate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has established them as one of the most critical classes of drug targets.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, but significant challenges remain. Many inhibitors target the highly conserved ATP-binding site, leading to issues with selectivity and the emergence of drug resistance.[2][3] Consequently, there is a pressing need for innovative chemical scaffolds that can yield potent, selective, and patentable new inhibitors.[4]

This application note details a strategic approach to the design and synthesis of a novel kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[5] Our strategy employs Ethyl 2-(aminomethyl)isonicotinate hydrochloride , a versatile and strategic building block. Its pyridine core is well-suited to form crucial hydrogen bond interactions within the kinase hinge region, while the aminomethyl group provides a reactive handle for introducing diverse chemical functionalities to explore the wider binding pocket and optimize pharmacological properties.[6][7]

We will guide you through a rational design strategy, a detailed multi-step synthesis, physicochemical characterization, and a suite of biological assays to validate the inhibitor's activity and selectivity.

Rational Design Strategy: Scaffold Hopping for Novelty and Potency

Our design is rooted in the principle of scaffold hopping , a powerful medicinal chemistry strategy that aims to replace the core structure of a known active molecule with a chemically different one while retaining its biological activity.[8][9] This approach can lead to compounds with improved properties, such as enhanced selectivity or better pharmacokinetics, and can open up new intellectual property space.[4][10]

The Ethyl 2-(aminomethyl)isonicotinate scaffold serves as an ideal starting point. The nitrogen atom on the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine region of ATP and anchoring the molecule in the kinase hinge. The aminomethyl linker allows for the strategic introduction of a substituted benzoyl moiety, designed to occupy a hydrophobic pocket adjacent to the ATP-binding site, a common feature exploited in many potent kinase inhibitors.[11][12]

For this guide, we will synthesize a hypothetical inhibitor, VEGFRi-47 , targeting the VEGFR-2 kinase.

Synthesis of VEGFRi-47: A Step-by-Step Protocol

The synthesis of VEGFRi-47 is accomplished via a straightforward two-step process: N-acylation followed by saponification. This protocol is designed to be robust and scalable.

Workflow Diagram: Synthesis of VEGFRi-47

Synthesis_Workflow Start Ethyl 2-(aminomethyl)isonicotinate ·HCl Step1 Step 1: N-Acylation (4-chlorobenzoyl chloride, Et3N, DCM) Start->Step1 Intermediate Intermediate: Ethyl 2-(((4-chlorobenzoyl)amino)methyl)isonicotinate Step1->Intermediate Step2 Step 2: Saponification (LiOH, THF/H2O) Intermediate->Step2 Final Final Product: VEGFRi-47 Step2->Final Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PI3K PI3K/Akt Pathway VEGFR2->PI3K Phosphorylates PLCg PLCγ/PKC Pathway VEGFR2->PLCg Phosphorylates VEGF VEGF-A VEGF->VEGFR2 Binds & Activates Inhibitor VEGFRi-47 Inhibitor->VEGFR2 Inhibits ATP Binding Proliferation Cell Proliferation, Migration, Survival PI3K->Proliferation PLCg->Proliferation

References

The Strategic Application of Ethyl 2-(aminomethyl)isonicotinate hydrochloride in the Synthesis of Novel Neuroactive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the pursuit of novel neuroactive compounds remains a paramount objective. Ethyl 2-(aminomethyl)isonicotinate hydrochloride has emerged as a versatile and highly valuable building block in the synthesis of a new generation of kinase inhibitors with therapeutic potential in neurological disorders.[1][2] Its unique structural arrangement, featuring a reactive primary amine and an ester functional group on a pyridine scaffold, provides a strategic entry point for the construction of complex molecular architectures targeting key signaling pathways in the central nervous system. This application note provides an in-depth technical guide on the utilization of this compound in the synthesis of neuroactive compounds, with a particular focus on the development of Tropomyosin receptor kinase (Trk) inhibitors.

The Rationale for Targeting Kinases in Neurological Disorders

Protein kinases play a pivotal role in intracellular signaling cascades that govern a multitude of cellular processes, including cell growth, differentiation, and survival. Dysregulation of kinase activity has been implicated in the pathophysiology of a wide range of diseases, including cancer and neurological disorders.[3] In the context of neuroscience, kinases are crucial for neuronal development, synaptic plasticity, and inflammatory responses. Consequently, the development of selective kinase inhibitors represents a promising therapeutic strategy for conditions such as chronic pain, neurodegenerative diseases, and certain psychiatric disorders.

This compound: A Privileged Scaffold

This compound (CAS: 1189983-26-3) is a bifunctional molecule that serves as an ideal starting material for the construction of kinase inhibitor libraries.[4] The primary aminomethyl group provides a nucleophilic handle for the introduction of various pharmacophoric elements through reactions such as acylation, sulfonylation, and urea formation. The ethyl isonicotinate moiety, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid, enabling further derivatization via amide bond formation, or it can participate in other coupling reactions. This dual reactivity allows for the systematic exploration of the chemical space around the pyridine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of the synthesized compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1189983-26-3[4]
Molecular Formula C₉H₁₃ClN₂O₂[4]
Molecular Weight 216.67 g/mol [4]
Appearance Off-white solid
Purity ≥97%
Storage 2-8°C

Application in the Synthesis of 1H-Pyrazolo[3,4-b]pyridine based TrkA Kinase Inhibitors

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are activated by neurotrophins. The TrkA receptor, in particular, is a key mediator of pain signaling, making it an attractive target for the development of novel analgesics. The following section outlines a representative synthetic protocol for the preparation of a potent TrkA inhibitor based on a 1H-pyrazolo[3,4-b]pyridine scaffold, utilizing this compound as a key building block.

Synthetic Workflow Overview

The overall synthetic strategy involves the coupling of this compound with a pre-functionalized 1H-pyrazolo[3,4-b]pyridine core. This is a convergent approach that allows for the late-stage introduction of the aminomethylpyridine fragment, enabling the rapid synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Synthesis of Key Intermediate cluster_1 Core Scaffold Synthesis cluster_2 Final Coupling and Product Formation A Ethyl 2-(aminomethyl)isonicotinate hydrochloride B Triphosgene or CDI A->B Activation C Isocyanate Intermediate B->C Formation F 1H-Pyrazolo[3,4-b]pyridine Core C->F Urea Formation D Substituted Pyrazole E Functionalized Pyridine Precursor D->E Cyclization E->F G Final TrkA Inhibitor F->G

Caption: Synthetic workflow for the preparation of a TrkA inhibitor.

Detailed Experimental Protocol: Synthesis of a Urea-linked 1H-Pyrazolo[3,4-b]pyridine TrkA Inhibitor

Objective: To synthesize a potent TrkA inhibitor by coupling this compound with a 1H-pyrazolo[3,4-b]pyridine core via a urea linkage.

Materials:

  • This compound

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 4-Amino-1H-pyrazolo[3,4-b]pyridine derivative (synthesized separately)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step 1: In situ Generation of the Isocyanate from this compound

  • Rationale: The primary amine of this compound is converted to a highly reactive isocyanate intermediate. This is a crucial activation step that prepares the molecule for coupling with the amine on the pyrazolopyridine core to form a stable urea linkage. Using a phosgene equivalent like triphosgene or the safer alternative CDI is a standard and efficient method for this transformation.[5]

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM at 0 °C, add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting amine.

    • The resulting solution containing the in situ generated isocyanate is used directly in the next step without isolation.

Step 2: Urea Formation with the 1H-Pyrazolo[3,4-b]pyridine Core

  • Rationale: The isocyanate intermediate readily reacts with the primary or secondary amine on the 1H-pyrazolo[3,4-b]pyridine core to form the desired urea-linked product. This reaction is typically high-yielding and proceeds under mild conditions.

  • Procedure:

    • To the solution containing the isocyanate from Step 1, add a solution of the 4-amino-1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq) in anhydrous DCM.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting amine is consumed.

Step 3: Work-up and Purification

  • Rationale: Standard aqueous work-up is performed to remove any remaining reagents and inorganic byproducts. Purification by column chromatography is then employed to isolate the final product in high purity.

  • Procedure:

    • Quench the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure TrkA inhibitor.

Step 4: Characterization

  • Rationale: The structure and purity of the final compound should be confirmed using standard analytical techniques.

  • Procedure:

    • Characterize the purified compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

G cluster_workflow Experimental Workflow reagents Reagents & Solvents Ethyl 2-(aminomethyl)isonicotinate HCl Triphosgene Triethylamine Anhydrous DCM 4-Amino-1H-pyrazolo[3,4-b]pyridine isocyanate Isocyanate Formation (0 °C to RT, 2-3h) reagents->isocyanate start Start start->isocyanate urea Urea Formation (RT, 12-16h) isocyanate->urea workup Aqueous Work-up urea->workup purification Column Chromatography workup->purification characterization Characterization (NMR, HRMS) purification->characterization end End Product characterization->end

Caption: Experimental workflow for the synthesis of the TrkA inhibitor.

Conclusion and Future Perspectives

This compound is a readily available and highly versatile building block for the synthesis of neuroactive compounds. Its application in the construction of potent and selective kinase inhibitors, such as those targeting TrkA, highlights its significance in modern drug discovery. The synthetic protocol outlined in this application note provides a robust and adaptable method for the preparation of a wide range of urea-linked inhibitors. Further exploration of the chemical space accessible from this starting material is expected to yield novel drug candidates for the treatment of a variety of neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-(aminomethyl)isonicotinate hydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 2-(aminomethyl)isonicotinate hydrochloride (CAS: 1189983-26-3).[1][2] This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. As a versatile building block in pharmaceutical research, particularly for neurological disorder therapeutics, achieving high purity of this compound is critical for reliable downstream applications.[3] This guide is designed to help you navigate the common challenges encountered during its purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower your decision-making.

Q1: My final product is an oily, sticky solid instead of a crystalline powder. What is causing this and how can I fix it?

A1: This is a common issue that typically points to one of three root causes: residual impurities, absorbed moisture (hygroscopicity), or the presence of the free base form.

  • Causality: The hydrochloride salt of this amine is expected to be a crystalline solid. Impurities, such as unreacted starting materials or reaction byproducts, can interfere with the formation of a stable crystal lattice, resulting in an amorphous oil or waxy solid. Furthermore, amine salts can be hygroscopic, absorbing atmospheric moisture to become tacky. Finally, if the protonation of the amine is incomplete, the remaining neutral, free base form—which is often an oil at room temperature—will prevent proper crystallization.

  • Troubleshooting Protocol:

    • Ensure Complete Conversion to the Salt: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).[4] Introduce anhydrous HCl gas or add a solution of HCl in an organic solvent (like dioxane or ether) dropwise until the solution is acidic (test with pH paper). Stir for 1-2 hours to ensure complete salt formation.

    • Induce Crystallization: If the product remains an oil, attempt to induce crystallization by adding a non-polar "anti-solvent" like diethyl ether or heptane dropwise until turbidity persists. Scratch the inside of the flask with a glass rod at the liquid-air interface. This creates nucleation sites for crystal growth.

    • Perform Recrystallization: If the above fails, the issue is likely significant impurities that must be removed via recrystallization. See the detailed protocol below.

Q2: Analytical data (NMR, LC-MS) shows persistent impurities after initial isolation. What is the best strategy to achieve >99% purity?

A2: The optimal strategy depends on the nature of the impurity. A multi-step approach combining chemical extraction with physical purification is often necessary.

  • Causality: Impurities can be unreacted starting materials, byproducts (e.g., over-alkylation, hydrolysis of the ester), or residual solvents. Basic impurities (like unreacted amines) and acidic impurities (like hydrolyzed isonicotinic acid) require different approaches than neutral organic impurities.

  • Decision Workflow for Purification: This diagram outlines a logical approach to selecting a purification method based on the impurity profile.

    Caption: Decision tree for selecting the appropriate purification strategy.

  • Recommended Protocols:

    • Acid-Base Extraction: This is highly effective for removing acidic or basic impurities. The hydrochloride salt is water-soluble, while the free base is soluble in organic solvents.[5] This differential solubility is key. See the detailed protocol in the next section.

    • Column Chromatography: This technique is best performed on the free base form of the compound, as the hydrochloride salt will irreversibly stick to standard silica gel.[6] Silica gel is acidic and interacts strongly with basic amines.[6] Using an amine-functionalized silica column or adding a competing amine (like triethylamine) to the mobile phase can mitigate this issue.[6]

    • Recrystallization: This is the final and most crucial step for achieving high crystalline purity. The choice of solvent is critical.[5]

Q3: My product appears to be degrading during purification, especially in solution. How can I minimize this?

A3: Degradation is likely due to the hydrolysis of the ethyl ester functional group, which can be catalyzed by acidic or basic conditions, especially in the presence of water and heat.

  • Causality: The ester group is susceptible to hydrolysis, yielding the corresponding carboxylic acid and ethanol. This process is accelerated by strong acids or bases and elevated temperatures. While the compound is stored as an HCl salt, prolonged exposure to aqueous acidic or basic conditions during extraction or chromatography can lead to degradation.

  • Preventative Measures:

    • Minimize Heat: Avoid excessive heating during solvent removal (roto-evaporation) or recrystallization. Use a water bath at a moderate temperature (40-50°C).

    • Work Quickly: Perform aqueous extractions swiftly to minimize the time the compound spends in the aqueous phase.

    • Use Anhydrous Solvents: When possible, use dry solvents, especially during the final crystallization and storage, to prevent water-mediated hydrolysis.

    • Storage: Store the final, dry product in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon), to protect it from moisture.[7][8]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol is designed to remove non-basic organic impurities and acidic byproducts.

  • Dissolution: Dissolve the crude hydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the pH is ~9-10. This converts the water-soluble HCl salt to the water-insoluble free base.

  • Extraction of Free Base: Extract the aqueous solution 3 times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free base will move into the organic layer.

  • Washing: Combine the organic layers and wash them once with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base, which may be an oil.

  • Salt Reformation: Dissolve the purified free base in a minimal amount of a dry solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) dropwise. The purified hydrochloride salt will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

    Caption: Workflow for purification via acid-base extraction.

Protocol 2: Optimized Recrystallization

This is the definitive step for achieving high purity and good crystalline form.

  • Solvent Selection: The ideal solvent system will dissolve the compound when hot but not when cold. For amine hydrochlorides, polar protic solvents are a good starting point. A mixed-solvent system often yields the best results.

    • Recommended Systems:

      • Ethanol / Diethyl Ether

      • Isopropanol / Heptane

      • Methanol / Ethyl Acetate

  • Dissolution: Place the crude HCl salt in a flask. Add the primary, more polar solvent (e.g., ethanol) in small portions while heating gently (e.g., in a 50°C water bath) until the solid is fully dissolved. Use the absolute minimum amount of hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat. Slowly add the secondary, less polar "anti-solvent" (e.g., diethyl ether) dropwise until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for several hours to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold anti-solvent. Dry the crystals thoroughly under high vacuum.

Frequently Asked Questions (FAQs)

  • Q: What is the expected appearance of the pure compound?

    • A: Pure this compound should be a white to off-white crystalline solid.

  • Q: What analytical techniques are recommended to confirm purity?

    • A: ¹H NMR spectroscopy is essential to confirm the chemical structure and check for organic impurities. LC-MS is ideal for assessing purity with high sensitivity and confirming the molecular weight (216.67 g/mol ).[1]

  • Q: How should I properly store the purified product?

    • A: Store in a tightly sealed container, protected from light and moisture, at ambient or refrigerated temperatures.[7][8] Storing under an inert gas like argon or nitrogen is recommended for long-term stability.

  • Q: Can I use normal-phase silica gel chromatography to purify the HCl salt directly?

    • A: This is strongly discouraged. The polar hydrochloride salt will bind very strongly, often irreversibly, to the acidic silica gel, leading to poor recovery and significant peak tailing.[6] Chromatography should be performed on the less polar free base.

References

Technical Support Center: Synthesis of Ethyl 2-(aminomethyl)isonicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(aminomethyl)isonicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. Here, we combine in-depth technical knowledge with practical, field-tested advice to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying chemistry and step-by-step solutions.

Issue 1: Low Yield of this compound

Question: I'm getting a low yield of my desired product after the catalytic hydrogenation of ethyl 2-cyanoisonicotinate. What are the likely causes and how can I improve it?

Answer:

A low yield in this synthesis is often attributed to the formation of several byproducts. The primary culprits are secondary and tertiary amines, which arise from the reaction of the desired primary amine with the intermediate imine formed during the reduction.[1][2][3]

Common Byproducts and Their Formation:

  • Secondary Amine (Dimer): The primary amine product can react with the intermediate imine, which, after reduction, forms a secondary amine.

  • Tertiary Amine (Trimer): Further reaction of the secondary amine with another molecule of the intermediate imine can lead to the formation of a tertiary amine.[3]

  • Incomplete Reaction: Unreacted ethyl 2-cyanoisonicotinate may remain in the reaction mixture.

  • Over-reduction/Deamination: With some catalysts like palladium on carbon, hydrogenolysis can occur, leading to the cleavage of the C-N bond and the formation of ethyl 2-methylisonicotinate.[4]

  • Hydrolysis: If water is present in the reaction, the ethyl ester can hydrolyze to isonicotinic acid, especially under acidic or basic conditions.

Troubleshooting Steps:

  • Optimize Catalyst and Solvent:

    • Catalyst Choice: While Palladium on carbon (Pd/C) is commonly used, it can sometimes promote the formation of secondary and tertiary amines.[1][2] Consider using Rhodium on carbon (Rh/C), which has been shown to be more selective for the formation of secondary amines from some nitriles, but in this case, the goal is the primary amine.[2][5] Raney Nickel is another option, though it may require harsher conditions.[1][3]

    • Solvent System: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are common. The presence of an acid is crucial for forming the hydrochloride salt in situ and can also help to suppress the formation of secondary and tertiary amines by protonating the primary amine product, making it less nucleophilic.[4]

  • Control Reaction Conditions:

    • Temperature and Pressure: Catalytic hydrogenations are sensitive to temperature and pressure. Start with milder conditions (e.g., room temperature, 50 psi H₂) and monitor the reaction progress. Increasing the temperature and pressure can sometimes lead to more side reactions.

    • Reaction Time: Monitor the reaction by TLC, GC-MS, or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while running it for too long can increase the formation of byproducts.

  • Use Additives to Enhance Selectivity:

    • Ammonia: The addition of ammonia to the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amines.[1][3] Ammonia competes with the primary amine product for the reaction with the intermediate imine.

    • Acidic Conditions: Performing the reaction in the presence of hydrochloric acid not only forms the desired salt but also protonates the primary amine, reducing its nucleophilicity and thus minimizing the formation of secondary and tertiary amine byproducts.[4]

Summary of Key Byproducts and their Identification:

Byproduct NameMolecular WeightIdentification Method
Ethyl 2-cyanoisonicotinate (Starting Material)176.17 g/mol GC-MS, LC-MS, NMR
Secondary Amine Dimer341.39 g/mol LC-MS, HRMS
Tertiary Amine Trimer506.61 g/mol LC-MS, HRMS
Ethyl 2-methylisonicotinate165.19 g/mol GC-MS, LC-MS, NMR
2-(aminomethyl)isonicotinic acid152.15 g/mol LC-MS, NMR
Issue 2: My Final Product is Discolored (Yellow or Brown)

Question: After purification, my this compound is not a white solid. What causes this discoloration and how can I get a pure, white product?

Answer:

Discoloration in the final product often indicates the presence of impurities, which could be residual catalyst, byproducts, or degradation products.

Potential Causes of Discoloration:

  • Residual Palladium: If you are using a palladium on carbon catalyst, fine particles of palladium may pass through the filter, leading to a grayish or black tint in your product.

  • Oxidation: Amines, especially aromatic amines, can be susceptible to air oxidation, which can lead to the formation of colored impurities over time.

  • High Temperature During Workup: Heating the product for extended periods, especially in the presence of solvents, can cause degradation.

Troubleshooting and Purification Steps:

  • Efficient Catalyst Removal:

    • Filter the reaction mixture through a pad of Celite® or a similar filter aid to ensure complete removal of the catalyst. For very fine particles, using a membrane filter (e.g., 0.45 µm) can be effective.

  • Recrystallization:

    • Recrystallization is a powerful technique for purifying solid compounds and removing colored impurities. A common solvent system for recrystallization of amine hydrochlorides is ethanol/ether or methanol/ether. Dissolve the crude product in a minimal amount of hot ethanol or methanol and then slowly add ether until the solution becomes cloudy. Allow the solution to cool slowly to form pure crystals.

  • Charcoal Treatment:

    • If the discoloration is due to colored organic impurities, you can treat a solution of your crude product with activated charcoal. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through Celite® to remove the charcoal. The desired product can then be recovered by crystallization or evaporation of the solvent.

  • Minimize Air Exposure and Heat:

    • During workup and storage, try to minimize the exposure of the amine product to air and light. Using an inert atmosphere (e.g., nitrogen or argon) can be beneficial. Avoid excessive heating during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the catalytic hydrogenation of ethyl 2-cyanoisonicotinate. This reaction is typically carried out using a palladium on carbon (Pd/C) or Raney Nickel catalyst under a hydrogen atmosphere, often in an acidic medium to directly yield the hydrochloride salt.

Q2: How can I monitor the progress of the reaction?

The reaction can be monitored by various chromatographic techniques:

  • Thin Layer Chromatography (TLC): A simple and quick method to check for the disappearance of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components like the starting material and some byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent technique for monitoring the formation of the product and non-volatile byproducts.

Q3: What are the safety precautions I should take during this synthesis?

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Use proper grounding to avoid static discharge.

  • Palladium on Carbon: Dry Pd/C can be pyrophoric (ignite spontaneously in air). Handle it in a wet state or under an inert atmosphere.

  • Hydrochloric Acid: Concentrated HCl is corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

Q4: Can I use sodium borohydride (NaBH₄) for the reduction of the nitrile?

Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to primary amines on its own.[6] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are required.[6][7]

Experimental Protocol: Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.

Materials:

  • Ethyl 2-cyanoisonicotinate

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol, anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup: In a pressure vessel (e.g., a Parr shaker), combine ethyl 2-cyanoisonicotinate (1.0 eq) and ethanol.

  • Acidification: To this solution, carefully add concentrated hydrochloric acid (1.1 eq).

  • Catalyst Addition: Under a stream of nitrogen, add 10% Pd/C (5-10 mol %).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from an ethanol/ether mixture to obtain a pure, white solid.

Visualizing the Chemistry

Reaction Pathway and Byproduct Formation

A Ethyl 2-cyanoisonicotinate B Intermediate Imine A->B H2, Pd/C C Ethyl 2-(aminomethyl)isonicotinate (Primary Amine - Product) B->C H2, Pd/C D Secondary Amine (Byproduct) B->D + Primary Amine (C) F Ethyl 2-methylisonicotinate (Over-reduction Byproduct) C->F H2, Pd/C (Hydrogenolysis) E Tertiary Amine (Byproduct) D->E + Intermediate Imine (B)

Caption: Main reaction pathway and formation of common byproducts.

Troubleshooting Logic

A Low Yield or Impure Product B Identify Byproducts (LC-MS, NMR) A->B C Secondary/Tertiary Amines B->C D Unreacted Starting Material B->D E Over-reduction Product B->E I Product Discoloration B->I F Add NH3 or increase acid concentration C->F G Increase reaction time/temperature/pressure D->G H Change catalyst (e.g., to Rh/C) or lower temperature E->H J Recrystallize / Charcoal Treatment I->J

Caption: A flowchart for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(aminomethyl)isonicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 2-(aminomethyl)isonicotinate hydrochloride (CAS: 1189983-26-3).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction yields. This compound is a critical building block in medicinal chemistry, particularly for developing agents targeting the central nervous system.[4][5] Its effective synthesis is paramount for advancing research and development pipelines.[6]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The most common route involves the catalytic hydrogenation of a suitable precursor, such as Ethyl 2-(cyanomethyl)isonicotinate or a related derivative. Our guidance will focus primarily on optimizing this critical reduction step.

Q1: My reaction yield for this compound is consistently low. What are the primary factors to investigate?

Low yield is a common problem that can stem from several root causes. A systematic approach is essential for diagnosis. The primary areas to investigate are catalyst activity, reaction completeness, and the prevalence of side reactions.

Causality Analysis: The efficiency of catalytic hydrogenation hinges on the catalyst's ability to facilitate the addition of hydrogen to the target functional group (e.g., a nitrile or nitro group) without promoting undesired transformations. Inactivity of the catalyst leads to a stalled reaction, while non-selective catalysis or harsh conditions can divert reactants into side products, reducing the yield of the desired amine.

Troubleshooting Workflow:

Below is a logical workflow to diagnose the cause of low yield.

G start Low Yield Observed catalyst 1. Check Catalyst Activity start->catalyst catalyst_q1 catalyst_q1 catalyst->catalyst_q1 Is the catalyst fresh? Is it handled under inert atmosphere? reaction_params 2. Verify Reaction Parameters params_q1 params_q1 reaction_params->params_q1 Are H2 pressure, temperature, and time adequate? side_reactions 3. Analyze for Side Products side_q1 side_q1 side_reactions->side_q1 Does crude NMR/LC-MS show over-reduction or other species? catalyst_q1->reaction_params Yes catalyst_a1 Action: Use fresh catalyst. Ensure proper handling (e.g., Pd/C under nitrogen). catalyst_q1->catalyst_a1 No params_q1->side_reactions Yes params_a1 Action: Increase pressure/temp/time incrementally. Monitor reaction progress (TLC, HPLC, NMR). params_q1->params_a1 No side_a1 Action: Re-optimize conditions. Consider a milder catalyst, lower temp/pressure, or additives (see Q2). side_q1->side_a1 Yes final_check Re-evaluate starting material purity and solvent quality. side_q1->final_check No

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Diagnostic Actions:

  • Evaluate Catalyst Health: Palladium on carbon (Pd/C) is a common catalyst for this transformation.[7] It is sensitive to air and can lose activity over time. Always use a fresh batch of catalyst from a reliable supplier or a newly opened container. Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before adding the catalyst.

  • Monitor Reaction Progress: Do not rely solely on reaction time. A reaction that appears complete by TLC may have stalled. Use quantitative methods like HPLC or in-situ NMR to confirm the complete consumption of the starting material.[8]

  • Check Hydrogen Delivery: Ensure there are no leaks in your hydrogenation apparatus. The hydrogen pressure should remain constant (after an initial drop due to gas dissolution) if the system is sealed and the reaction is not running.

  • Assess Solvent and Reagent Quality: Use dry, high-purity solvents. Water can sometimes interfere with the reaction or catalyst activity. Ensure your starting material is pure and its structure is confirmed.

Q2: I'm observing significant side-product formation. What are the likely impurities and how can I minimize them?

The formation of side products is a primary cause of reduced yield and purification difficulties. In the context of reducing a precursor like Ethyl 2-(cyanomethyl)isonicotinate, the main pathways for side-product formation are over-reduction and secondary amine formation.

Reaction Pathways Diagram:

G cluster_0 Reaction Pathways cluster_1 Desired Path cluster_2 Side Reactions SM Starting Material (e.g., Ethyl 2-cyanoisonicotinate) DesiredProduct Ethyl 2-(aminomethyl)isonicotinate (Primary Amine) SM->DesiredProduct H2, Pd/C Controlled Conditions SideProduct1 Over-reduction Product (Piperidine derivative) SM->SideProduct1 Harsh Conditions (High P, High T) SideProduct2 Secondary Amine Impurity DesiredProduct->SideProduct2 Reaction with Imine Intermediate

Caption: Desired reaction versus common side reactions.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Over-reduced Piperidine Ring The pyridine ring is hydrogenated to a piperidine ring under harsh conditions (high temperature, high pressure) or with highly active catalysts like Rhodium or Ruthenium.Use a more selective catalyst like Pd/C. Operate at lower temperatures (25-50°C) and pressures (50 psi).[7] Monitor the reaction closely and stop it once the starting material is consumed. A study on continuous flow hydrogenation of ethyl nicotinate highlights how conditions can be tuned for partial or full hydrogenation.[8][9]
Secondary Amine The primary amine product attacks the intermediate imine species formed during nitrile reduction. This is more common in non-polar solvents and at higher temperatures.Add an agent that suppresses secondary amine formation. An acidic medium (e.g., conducting the reaction in the presence of HCl) protonates the primary amine, making it non-nucleophilic.[7] Alternatively, adding ammonia can shift the equilibrium away from secondary amine formation.[10][11]
Reduced Ester Group The ethyl ester group is reduced to an alcohol. This is generally less common with Pd/C but can occur with more aggressive reducing agents or under very harsh conditions.Stick to selective catalysts like Pd/C and avoid overly harsh conditions. Ensure the temperature does not exceed recommended limits.
Q3: What is the role of hydrochloric acid (HCl) in the reaction medium?

The presence of an acid, typically concentrated HCl, is a critical and beneficial parameter in this specific synthesis.[7]

Expert Rationale:

  • Catalyst Protection: The basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst surface, acting as a poison and reducing its activity. By adding a strong acid like HCl, the pyridine nitrogen is protonated, forming a pyridinium salt. This prevents it from binding to and deactivating the catalyst.

  • Product Isolation: The final product is an amine, which is basic. The presence of HCl ensures that upon completion of the reaction, the product is already in its hydrochloride salt form. Amine hydrochlorides are typically stable, crystalline solids that are easier to isolate, handle, and purify by filtration compared to the corresponding free base, which may be an oil.[12]

  • Selectivity Enhancement: As mentioned in Q2, the acidic medium protonates the newly formed primary amine, preventing it from acting as a nucleophile and thus suppressing the formation of secondary amine impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable, benchmark protocol for the synthesis of this compound?

Based on patent literature, a robust method is the catalytic hydrogenation of an appropriate precursor in the presence of palladium on carbon and hydrochloric acid.[7]

Detailed Experimental Protocol:

This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions and scale.

  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker), add the starting material, Ethyl 2-(cyanomethyl)isonicotinate (1.0 eq).

  • Solvent and Acid Addition: Add a suitable solvent, such as methanol or water, and concentrated hydrochloric acid (approx. 2.0 eq). Ensure the starting material is fully dissolved or suspended.

  • Inerting: Seal the vessel and purge it thoroughly with nitrogen or argon gas to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).[7] Begin vigorous stirring and maintain the reaction at a controlled temperature (e.g., room temperature to 40°C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots (after safely venting and purging) by HPLC or LC-MS. The reaction is typically complete within 24-48 hours.[7]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of Celite®. Be cautious, as Pd/C can be pyrophoric and should be handled while wet.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a high-purity crystalline solid. Optimization of purification conditions is crucial for achieving high purity.[13]

Q2: Are there alternative synthetic routes to consider?
  • Reduction of a Nitro Intermediate: A process involving the reaction of a 2-substituted pyridine with a nitroalkane, followed by hydrogenation of the resulting 2-nitromethylpyridine derivative, has been patented.[15] This method also relies on catalytic hydrogenation for the final step.

  • From Pyridine N-Oxides: Methods exist for the synthesis of 2-aminopyridines from pyridine N-oxides, which could potentially be adapted.[16]

  • Multi-step Synthesis from Glycine Esters: More complex routes starting from benzophenone and glycine alkyl ester hydrochloride have been developed for industrial-scale production of related compounds.[17]

The choice of route often depends on the scale of the synthesis, the cost and availability of starting materials, and the desired purity profile.[13] For lab-scale synthesis, the catalytic hydrogenation of a commercially available or easily synthesized nitrile precursor generally offers the most direct path.

References

Stability and degradation of Ethyl 2-(aminomethyl)isonicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-(aminomethyl)isonicotinate hydrochloride

Introduction for the Researcher

Welcome to the technical support guide for this compound (CAS No. 1189983-26-3). As a key building block in medicinal chemistry, particularly for agents targeting the central nervous system, understanding its stability profile is critical for the integrity and reproducibility of your experimental results.[1][2] This guide is structured to provide you, a fellow scientist, with practical, field-tested insights into the handling, storage, and potential degradation of this compound. We will move beyond simple instructions to explain the chemical rationale behind our recommendations, empowering you to troubleshoot issues and design robust experimental plans.

Part 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common inquiries regarding the day-to-day use of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: Proper storage is the first line of defense against degradation. For optimal long-term stability, the solid compound should be stored under controlled conditions that mitigate its primary sensitivities.

  • Temperature: The recommended storage temperature is between 2-8°C for routine use.[1][3][4][5] For long-term archival, storage at -20°C or colder is advisable, though some suppliers may even recommend -70°C.[6]

  • Atmosphere: The compound is noted to be sensitive to air and moisture (hygroscopic). Therefore, it is critical to store it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. This prevents both oxidative degradation and hydrolysis from atmospheric moisture.

  • Light: Protect the compound from light, as pyridine-containing structures can be susceptible to photodegradation.[7] Use amber vials or store containers in a dark location.

Parameter Short-Term Storage (Weeks) Long-Term Storage (Months-Years) Rationale
Temperature 2-8°C[1][3]≤ -20°C[6]Slows kinetic degradation processes.
Atmosphere Tightly sealed container.Tightly sealed, under inert gas (Ar, N₂).[4]Prevents oxidation and hydrolysis from air/moisture.
Light Amber vial or dark location.Amber vial or dark location.Prevents photolytic degradation pathways.[7]

Q2: My compound is an off-white solid. Is this normal?

A2: Yes, the typical appearance of high-purity this compound is a white to off-white solid.[3][4] Significant deviation from this, such as a yellow or brown coloration, may indicate the presence of impurities or degradation products and warrants a purity check via an appropriate analytical method like HPLC.

Q3: What are the most common solvents for this compound?

A3: Based on its hydrochloride salt form and structure, the compound is expected to be soluble in polar protic solvents like methanol and water. It may have slight solubility in solvents like chloroform.[8] For experimental use, always prepare solutions fresh. If storage of solutions is unavoidable, store them at ≤ -20°C in small aliquots to avoid repeated freeze-thaw cycles and protect from light.

Q4: What are the primary chemical liabilities of the this compound structure?

A4: The molecule possesses three key functional groups that are susceptible to degradation:

  • Ethyl Ester: Prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.[9][10]

  • Primary Aminomethyl Group: Susceptible to oxidation.[10]

  • Pyridine Ring: Can undergo oxidation (forming an N-oxide) and is often sensitive to UV light.[11][12]

Understanding these liabilities is the foundation for troubleshooting unexpected experimental outcomes.

Part 2: Troubleshooting Guide - When Experiments Go Wrong

This section provides a logical framework for diagnosing and resolving common issues encountered during experimentation.

Issue 1: I see an unexpected new peak in my HPLC chromatogram after sample preparation.

Possible Cause A: Hydrolysis of the Ethyl Ester.

  • Diagnosis: The ester group is the most common site of hydrolysis. This reaction is accelerated by strongly acidic or basic conditions (e.g., in your reaction buffer or mobile phase). The degradation product would be 2-(aminomethyl)isonicotinic acid, which is more polar and will likely have a shorter retention time on a reverse-phase HPLC column than the parent compound.

  • Solution:

    • pH Control: Ensure the pH of your sample diluent and mobile phases are within a neutral to mildly acidic range (pH 3-7) where ester stability is generally highest.

    • Temperature: Prepare samples in an ice bath to minimize degradation if they are not analyzed immediately.

    • Confirmation: To confirm hydrolysis, you can intentionally degrade a small sample by treating it with dilute acid (e.g., 0.1 M HCl) and heat, then run an HPLC to see if the retention time of the resulting peak matches your unknown impurity.[13]

Possible Cause B: Oxidative Degradation.

  • Diagnosis: The presence of dissolved oxygen in solvents, or exposure to oxidizing agents, can lead to degradation, particularly of the aminomethyl group or pyridine ring (N-oxide formation).[10][11]

  • Solution:

    • De-gas Solvents: Use sparging with helium or sonication to remove dissolved oxygen from your HPLC mobile phases and sample diluents.

    • Inert Atmosphere: When working with the compound for extended periods in solution, do so under an inert atmosphere (nitrogen or argon).

    • Avoid Contaminants: Ensure solvents are free from peroxide contaminants.

Issue 2: My compound seems to have lost potency or activity in my biological assay.

  • Diagnosis: This is a classic symptom of compound degradation. The loss of the ethyl ester via hydrolysis or modification of the aminomethyl group can drastically alter the compound's ability to interact with its biological target.

  • Solution:

    • Purity Check: Immediately re-analyze the purity of the solid material and the stock solution used for the assay via HPLC.[3][5] Compare this to the Certificate of Analysis (CoA) that came with the compound.[8]

    • Fresh Preparations: Always use freshly prepared solutions for biological experiments. A solution that has been stored for several days, even at 2-8°C, may have undergone significant degradation.

    • Review Handling Protocol: Scrutinize your entire workflow, from weighing the solid to preparing the final dilution. Identify any steps where the compound is exposed to harsh pH, high temperatures, or bright light for extended periods.

Part 3: Key Experimental Protocols

These protocols provide a framework for performing your own stability assessments.

Protocol 1: Basic Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[9][14] This protocol uses exaggerated conditions to intentionally degrade the compound.

Objective: To identify the primary degradation pathways for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Control Sample: Dilute the stock solution to your target analytical concentration (e.g., 100 µg/mL) with the 50:50 acetonitrile:water mixture. This is your T=0, unstressed control.

  • Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition. Target 5-20% degradation for optimal results.[9]

Stress Condition Typical Parameters Purpose
Acid Hydrolysis Mix with an equal volume of 0.1 M HCl. Heat at 60°C for 2-8 hours.[10][13]To assess the stability of the ester linkage in an acidic environment.
Base Hydrolysis Mix with an equal volume of 0.1 M NaOH. Keep at room temp for 1-4 hours.[10][13]To assess the stability of the ester linkage in a basic environment.
Oxidation Mix with an equal volume of 3% H₂O₂. Keep at room temp for 8-24 hours.[10]To induce oxidation of the amine or pyridine ring.
Thermal Heat the stock solution at 70°C for 48 hours.To assess thermal stability in solution.
Photolytic Expose the stock solution to direct UV light (e.g., 254 nm) or a photostability chamber.To assess light sensitivity.[7]
  • Sample Analysis:

    • At appropriate time points, withdraw a sample from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the target analytical concentration.

    • Analyze all samples (including the control) by a suitable reverse-phase HPLC method with UV detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the peak area of the parent compound.

Workflow for Investigating Compound Instability

The following diagram illustrates a logical workflow for troubleshooting when you suspect compound degradation.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Diagnosis & Action A Unexpected Result (e.g., new HPLC peak, low activity) B Verify Purity of Solid Material (HPLC) A->B C Analyze Stock Solution (HPLC) A->C D Review Handling Protocol (pH, Temp, Light, Air) A->D E Degradation Confirmed? B->E C->E D->E F Implement Corrective Actions: - Use fresh solutions - Control pH/Temp - Use inert atmosphere E->F Yes G Issue is Not Compound Stability. Investigate other variables. E->G No

Caption: A logical workflow for troubleshooting suspected compound degradation.

Part 4: Potential Degradation Pathways

Based on the chemical structure and established principles of organic chemistry, the following diagram outlines the most probable degradation pathways for this compound.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂/Air) cluster_photo Photodegradation (UV Light) Parent Ethyl 2-(aminomethyl)isonicotinate (Parent Compound) Hydrolysis_Product 2-(Aminomethyl)isonicotinic Acid + Ethanol Parent->Hydrolysis_Product H⁺/OH⁻ H₂O N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide [O] Other_Oxidation Other Oxidized Species Parent->Other_Oxidation [O] Photo_Product Photolytic Products (e.g., ring-opened species) Parent->Photo_Product

Caption: Potential degradation pathways for this compound.

References

Preventing side reactions of the aminomethyl group during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A a Senior Application Scientist's Guide to Navigating Synthesis Challenges

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for preventing common side reactions of the aminomethyl group during complex organic syntheses. Here, you will find troubleshooting advice and frequently asked questions, structured to address the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: My aminomethyl group is undergoing unwanted acylation during a coupling reaction. How can I prevent this?

This is a classic chemoselectivity challenge. The nucleophilicity of the primary aminomethyl group makes it susceptible to acylation, especially when more reactive coupling agents are used.[1][2] To prevent this, you must temporarily reduce its reactivity by installing a protecting group.

The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the stability of other functional groups in your molecule. The most common and effective protecting groups for amines are carbamates, such as Boc, Cbz, and Fmoc.[3][4][5]

  • Boc (tert-butyloxycarbonyl): Ideal for many applications, it is stable to a wide range of conditions but is easily removed with acid.[6][7][8]

  • Cbz (benzyloxycarbonyl): Offers robustness against acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[9][10][11]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Is stable to acid but cleaved by base, making it orthogonal to Boc and Cbz.[12][13][14]

Q2: I'm performing a multi-step synthesis. How do I choose a protecting group that won't be accidentally removed in a subsequent step?

This requires an "orthogonal protection" strategy, where you select protecting groups for different functional groups that can be removed under distinct, non-interfering conditions.[4][14][15]

First, map out your entire synthetic route. Identify all the reaction conditions (acidic, basic, reductive, oxidative) that will be used. Then, select a protecting group for the aminomethyl group that is stable under all those conditions, except for the specific deprotection step you plan for it.

Decision Workflow for Orthogonal Protection

Boc_Deprotection cluster_0 Protonation and Cleavage cluster_1 Decarboxylation Boc-Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc-Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_cation (CH3)3C+ Protonated_Boc->tBu_cation Amine R-NH2 Carbamic_Acid->Amine CO2 CO2 Carbamic_Acid->CO2

References

Recrystallization techniques for purifying Ethyl 2-(aminomethyl)isonicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Ethyl 2-(aminomethyl)isonicotinate hydrochloride (CAS 1189983-26-3). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile pharmaceutical intermediate.[1][2] The purity of this starting material is paramount for the success of subsequent synthetic steps and for ensuring the desired activity and safety profile of the final active pharmaceutical ingredient (API).[3]

This document moves beyond simple protocols to provide a deeper understanding of the principles behind the purification process. We will explore common challenges and provide systematic, field-proven solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Material

Before attempting any purification, it is crucial to understand the physicochemical properties of your compound and the nature of the potential impurities.

Q1: What are the key structural features of this compound that influence its recrystallization?

A1: The molecule possesses three key features that dictate its behavior in solution:

  • Isonicotinate Ring: The pyridine ring is a heteroaromatic system. Pyridine-containing compounds can have complex solubility profiles and sometimes present challenges in crystallization compared to their non-heteroaromatic analogs.[4]

  • Ethyl Ester Group: This functional group adds some lipophilicity to the molecule, allowing for solubility in certain organic solvents.

  • Primary Aminomethyl Group (as a Hydrochloride Salt): This is the most dominant feature. The presence of the ammonium hydrochloride salt makes the molecule highly polar and ionic. This dramatically increases its solubility in polar protic solvents (like water and alcohols) and makes it virtually insoluble in non-polar solvents (like hexanes or diethyl ether). The primary goal of recrystallization will be to find a solvent system that can accommodate this high polarity.

Q2: What are the likely impurities I might be dealing with?

A2: Impurities can arise from the synthetic route used to produce the compound. The synthesis of ethyl isonicotinate, a precursor, often involves the esterification of isonicotinic acid with ethanol.[3][5][6] The aminomethyl group is then installed. Potential impurities include:

  • Starting Materials: Unreacted isonicotinic acid or its ethyl ester.

  • Positional Isomers: Small amounts of ethyl nicotinate or ethyl picolinate derivatives may be present if the initial starting material was not isomerically pure.[7]

  • Hydrolysis Products: The ethyl ester can hydrolyze back to the corresponding carboxylic acid, especially if exposed to moisture under acidic or basic conditions.

  • Byproducts of Salt Formation: Incomplete reaction or side reactions during the formation of the hydrochloride salt.

  • Residual Solvents: Solvents used during the synthesis and workup, such as toluene, ethanol, or chlorinated solvents.[5][6][8]

Section 2: The Recrystallization Workflow: Protocols and Strategy

A successful recrystallization hinges on selecting the appropriate solvent system. The ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities should remain soluble at all temperatures.

Recrystallization Workflow Overview

Recrystallization_Workflow start Start: Crude Product solvent_screening Step 1: Solvent Screening start->solvent_screening dissolution Step 2: Dissolution in Minimum Hot Solvent solvent_screening->dissolution cooling Step 3: Slow Cooling & Crystallization dissolution->cooling filtration Step 4: Isolate Crystals (Vacuum Filtration) cooling->filtration washing Step 5: Wash with Ice-Cold Solvent filtration->washing drying Step 6: Dry Crystals Under Vacuum washing->drying end End: Pure Product drying->end

Caption: General workflow for recrystallization.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single solvent or a two-solvent system for recrystallization.

Methodology:

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Test a range of solvents with varying polarities (see Table 1).

  • Observation 1 (Solubility at Room Temp):

    • If the compound dissolves readily at room temperature, that solvent is unsuitable as a single recrystallization solvent but may be the "solvent" in a two-solvent system.

    • If the compound is completely insoluble, it may be a potential "anti-solvent" in a two-solvent system.

    • If the compound is sparingly soluble, it is a good candidate for a single-solvent recrystallization.

  • Take the test tubes with sparingly soluble or insoluble compounds and heat them gently in a water or sand bath towards the solvent's boiling point.

  • Observation 2 (Solubility at High Temp):

    • If the compound dissolves completely upon heating, it is a strong candidate for single-solvent recrystallization.

    • If the compound remains insoluble even when hot, discard it as a potential solvent.

  • Allow the test tubes with dissolved compound to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.

  • Observation 3 (Crystal Formation): Observe the formation of crystalline precipitate. The best solvent will produce a high yield of crystals with good form.

Protocol 2: Single-Solvent Recrystallization (e.g., using 2-Propanol)

Rationale: Based on literature for similar hydrochloride salts, alcohols are a good starting point. 2-Propanol (IPA) is often preferred over ethanol, as many hydrochloride salts exhibit excessively high solubility in ethanol, leading to poor recovery.[9]

Methodology:

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a small portion of 2-propanol, just enough to create a slurry.

  • Heat the flask on a hot plate with stirring. Add more 2-propanol in small portions until the solid just dissolves at or near the boiling point. Crucially, use the minimum amount of hot solvent necessary. [10]

  • If any insoluble impurities are visible, perform a hot filtration to remove them.

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is key to forming pure, well-defined crystals.

  • Once at room temperature, place the flask in an ice-water bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a minimum amount of ice-cold 2-propanol to rinse away any remaining soluble impurities in the mother liquor.[10]

  • Dry the crystals under vacuum to remove all residual solvent.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during recrystallization in a direct Q&A format.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Occurred During Cooling q1 What is the issue? start->q1 no_crystals No Crystals Formed q1->no_crystals No Precipitation oiling_out An Oil Formed Instead of Crystals q1->oiling_out Liquid Layer Forms low_yield Yield is Very Low q1->low_yield Few Crystals Formed sol1 Supersaturation or Too Much Solvent? no_crystals->sol1 sol2 Impure compound or low melting point? oiling_out->sol2 sol3 Too much solvent used? Compound is too soluble? low_yield->sol3 sol1a Scratch flask inner wall. Add a seed crystal. Cool in ice bath. sol1->sol1a Supersaturation sol1b Reduce solvent volume (rotary evaporator) and re-cool. sol1->sol1b Excess Solvent sol2a Re-heat to dissolve oil. Add a small amount more solvent. Cool VERY slowly. sol2->sol2a Yes sol2b Change solvent system. Consider pre-purification (e.g., charcoal treatment). sol2->sol2b If problem persists sol3a Ensure minimum boiling solvent was used. Ensure rinse solvent was ice-cold and minimal. sol3->sol3a Procedural Error sol3b Evaporate mother liquor to obtain a second crop of crystals. Re-evaluate solvent choice. sol3->sol3b Solvent Mismatch

Caption: Decision tree for common recrystallization problems.

Q3: I've added a lot of hot solvent, but my compound won't fully dissolve. What should I do?

A3: This points to one of two issues: either you have an insoluble impurity, or you have chosen a poor solvent.

  • Action 1: Assume Insoluble Impurity. If the vast majority of the compound has dissolved but a small amount of solid remains, it is likely an insoluble impurity. In this case, perform a "hot filtration." Keep your solution hot, pour it through a pre-warmed funnel with filter paper into a clean, pre-warmed flask. The insoluble material will be trapped on the filter paper, and the purified solution can then be cooled.

  • Action 2: Re-evaluate the Solvent. If a large amount of solid remains undissolved even after adding a significant volume of boiling solvent (e.g., >20-30 mL per gram of compound), the solvent is likely not suitable. Recover your compound by evaporating the solvent and return to the solvent screening step.

Q4: My compound dissolved perfectly, but after cooling, no crystals have formed. Why?

A4: This is a classic problem and is most often caused by one of two things: using too much solvent or the formation of a supersaturated solution.[11]

  • Cause 1: Too Much Solvent. This is the most common reason for failed recrystallization.[11] The concentration of your compound is too low to reach the saturation point, even when cold.

    • Solution: Gently heat the solution and evaporate some of the solvent using a stream of nitrogen or a rotary evaporator. Reduce the volume by 25-50% and attempt to cool again.

  • Cause 2: Supersaturation. The solution holds more dissolved solute than it theoretically should.[11] Crystal growth needs a nucleation point to begin.

    • Solution 1 - Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide a surface for nucleation.[11]

    • Solution 2 - Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This "seed" provides a template for further crystal growth.[11]

    • Solution 3 - Flash Cooling: Briefly place the flask in a dry ice/acetone bath for a minute. This can sometimes shock the system into producing a small amount of solid, which can then act as nucleation sites upon returning to a regular ice bath.

Q5: Instead of crystals, a gooey oil has separated from the solution. What is "oiling out" and how do I fix it?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or its solubility is so high that it separates as a liquid phase instead of a solid crystal lattice. This is common with impure compounds.[11]

  • Immediate Action: Reheat the solution until the oil redissolves completely.

  • Solution 1 - Add More Solvent: Add a small amount (10-15% more) of the hot solvent to the solution. This slightly decreases the saturation, which can sometimes prevent oiling out upon cooling.

  • Solution 2 - Slow Down Cooling: This is critical. Do not place the flask directly on the benchtop. Leave the hot solution on a hotplate with the heat turned off, or insulate the flask with glass wool, to ensure the cooling process is as slow as possible. This gives the molecules time to orient themselves into a crystal lattice rather than crashing out as a liquid.[11]

  • Solution 3 - Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. A lower-boiling solvent may be required. Alternatively, switch to a two-solvent system. Dissolve the compound in a minimum of a good, hot solvent (like methanol) and then slowly add a poor solvent (an anti-solvent, like diethyl ether) dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the good solvent to clarify the solution and cool slowly.

Q6: I got crystals, but my final yield is very low. What are the common causes of product loss?

A6: Low yield is frustrating but can almost always be traced back to a few key steps.

  • Cause 1: Using Too Much Solvent. As discussed in Q4, this is a primary culprit. Any compound that remains dissolved in the cold mother liquor is lost. Always use the absolute minimum of near-boiling solvent.[10]

  • Cause 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Cause 3: Excessive Washing. The crystals have some, albeit low, solubility in the cold wash solvent. Washing with too much solvent or with solvent that isn't ice-cold will dissolve some of your product.[10] Use a minimal amount of ice-cold solvent for the rinse.

  • Action: You can often recover some of the lost product by taking the mother liquor (the filtrate) and evaporating a large portion of the solvent to obtain a second, though likely less pure, crop of crystals.

Section 4: Data Summary Tables

Table 1: Solvent Selection Guide for this compound

SolventBoiling Point (°C)Polarity (Dielectric Constant)Expected Role & Rationale
Water10080.1Good Dissolving Solvent (Hot): High polarity matches the salt. May be difficult to remove.
Methanol6532.7Good Dissolving Solvent: Very polar, likely dissolves the compound well, perhaps even at room temp.
Ethanol7824.5Good Dissolving Solvent: Similar to methanol, but hydrochloride salts can be very soluble, potentially leading to low recovery.[9]
2-Propanol (IPA)8219.9Excellent Candidate Solvent: Often a preferred choice for HCl salts, balancing dissolving power with recovery.[9]
Acetonitrile8237.5Possible Candidate Solvent: High polarity, worth screening.
Ethyl Acetate776.0Poor Solvent / Anti-Solvent: Lower polarity. Unlikely to dissolve the salt but can be used for washing non-polar impurities or as an anti-solvent.[9][12]
Diethyl Ether354.3Anti-Solvent: Very low polarity, will precipitate the compound from a more polar solution.[9]
Hexanes691.9Anti-Solvent / Wash: Non-polar, useful for washing away greasy, non-polar impurities.[9]

Table 2: Troubleshooting Summary

ProblemMost Likely Cause(s)Primary Solution(s)
No Crystals Form 1. Too much solvent used.2. Supersaturation.1. Reduce solvent volume and re-cool.2. Scratch the flask, add a seed crystal.
"Oiling Out" 1. Compound is impure.2. Cooling is too rapid.1. Re-heat, add slightly more solvent.2. Cool solution as slowly as possible.
Low Yield 1. Too much solvent used.2. Excessive washing.1. Use minimum hot solvent for dissolution.2. Wash with minimum ice-cold solvent.
Product Still Impure 1. Inappropriate solvent choice.2. Co-precipitation of impurity.1. Re-crystallize from a different solvent.2. Consider charcoal treatment to remove colored impurities.

References

Troubleshooting low yields in coupling reactions with Ethyl 2-(aminomethyl)isonicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Low Yields in Amide Coupling Reactions with Ethyl 2-(aminomethyl)isonicotinate hydrochloride.

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in amide coupling reactions. This versatile building block is crucial in the synthesis of various bioactive molecules and pharmaceuticals, particularly those targeting the central nervous system.[1][2] However, its nature as a hydrochloride salt presents specific challenges that can lead to frustratingly low reaction yields.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and rationally design solutions for successful, high-yield couplings.

Core Concept: The Inactive State of the Amine Salt

The most critical concept to grasp when working with this compound is that the amine is not immediately ready to react. As a hydrochloride salt, the primary amine exists in its protonated, non-nucleophilic ammonium form. The lone pair of electrons on the nitrogen is unavailable to attack an activated carboxylic acid. The first and most crucial step in any coupling reaction is the in-situ liberation of the free amine.

G cluster_0 Initial State cluster_1 Activation Step cluster_2 Reactive State cluster_3 Coupling Reaction inactive Ethyl 2-(aminomethyl)isonicotinate Hydrochloride (Inactive Ammonium Salt) base + Non-Nucleophilic Base (e.g., DIEA, Et3N) inactive->base Deprotonation active Free Primary Amine (Active Nucleophile) base->active activated_acid + Activated Carboxylic Acid (e.g., Active Ester) active->activated_acid Nucleophilic Attack product Desired Amide Product activated_acid->product

Caption: The fundamental activation pathway for amine hydrochloride salts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low or zero. What is the most common reason when using an amine hydrochloride salt?

A1: Insufficient or Incorrect Use of a Base.

The primary culprit for failure in coupling reactions with amine hydrochloride salts is the omission or incorrect stoichiometry of a base.[3][4] Without a base, the amine remains protonated and non-nucleophilic. Furthermore, the coupling reaction itself can generate acidic byproducts, which will neutralize any free amine that does form, effectively shutting down the reaction.

Causality: The reaction requires a free lone pair on the amine's nitrogen to attack the activated carboxylic acid. The hydrochloride salt must be neutralized to liberate this free amine. A non-nucleophilic tertiary amine base, such as Diisopropylethylamine (DIEA) or Triethylamine (Et₃N), is essential. These bases are sterically hindered enough to prevent them from competing with your primary amine in attacking the activated acid.

Troubleshooting Steps & Protocol:

  • Ensure a Base is Used: Verify that a non-nucleophilic base is part of your reaction protocol.

  • Check Stoichiometry: The amount of base is critical. You need at least one equivalent to neutralize the hydrochloride salt plus additional equivalents to neutralize any acids generated by the coupling reagents.

Component Requiring BaseEquivalents of Base NeededRationale
Ethyl 2-(aminomethyl)isonicotinate HCl1.0 eq.Neutralizes the starting material salt.
Carboxylic Acid Activation (e.g., with HATU, HBTU)1.0 eq.These reagents release an acidic proton upon reaction.
Total Recommended 2.0 - 2.2 eq. Ensures the amine remains free and the reaction medium is sufficiently basic.

Standard Protocol for Base Addition:

  • In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) and the coupling reagent (e.g., HATU, 1.05 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).[5]

  • Add the non-nucleophilic base (e.g., DIEA, 2.0-2.2 eq.) to the mixture.

  • Stir for 1-5 minutes to allow for pre-activation of the carboxylic acid. This step is crucial for minimizing side reactions like guanidinylation.[6]

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Allow the reaction to stir at room temperature, monitoring by TLC or LC-MS.

Q2: I've added the correct amount of base, but my yield is still poor. How do I troubleshoot the reaction itself?

A2: Evaluate Your Coupling Reagent and Reaction Conditions.

If the amine is successfully deprotonated, the next potential failure points are inefficient carboxylic acid activation, the presence of water, or steric hindrance.[7][8] The choice of coupling reagent is a critical decision that depends on the specific substrates involved.[9]

G start Low Yield Detected check_base Step 1: Verify Base - Is it non-nucleophilic? - Are ≥ 2.0 equivalents used? start->check_base check_reagents Step 2: Check Reagents & Conditions - Are reagents fresh? - Are solvents anhydrous? check_base->check_reagents Yes success High Yield Achieved check_base->success No (Problem Solved) optimize_coupling Step 3: Optimize Coupling Strategy - Switch coupling reagent? - Add HOBt/Oxyma? check_reagents->optimize_coupling Yes check_reagents->success No (Problem Solved) address_sterics Step 4: Address Steric Hindrance - Use stronger reagent (HATU/COMU)? - Increase temperature/time? optimize_coupling->address_sterics Issue Persists optimize_coupling->success Issue Resolved address_sterics->success Issue Resolved

Caption: A logical workflow for troubleshooting low coupling yields.

Coupling Reagent Comparison:

Coupling Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCC, DICCost-effective, byproducts are often water-soluble (EDC) or precipitate (DCC).[10]High risk of racemization without additives; O-acylisourea intermediate is unstable.[11]Routine couplings where racemization is not a major concern; large-scale synthesis.
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTUHigh efficiency, fast reaction times, lower racemization risk than carbodiimides alone.[12]Can cause guanidinylation of the amine if not pre-activated; potentially explosive (HOBt/HOAt-based).[6][13]Difficult or sterically hindered couplings; when speed is critical.[8]
Phosphonium Salts PyBOP, PyAOPVery effective, especially for hindered systems and N-methyl amino acids; does not cause guanidinylation.[10][12]Can be more expensive; byproducts can sometimes complicate purification.Sterically demanding couplings, cyclizations, and fragment couplings.[8]
Oxyma-Based Reagents COMU, PyOximHigh reactivity comparable to HATU, but with a non-explosive leaving group (OxymaPure); good solubility.[12][13]Newer and potentially more expensive than traditional reagents.Microwave-assisted synthesis; situations where safety is a primary concern.

Key Actions:

  • Use Anhydrous Conditions: Water will hydrolyze the activated carboxylic acid intermediate, preventing amide formation. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere.[5]

  • Add an Additive: When using a carbodiimide like EDC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives form a more stable active ester intermediate, which minimizes racemization and improves overall efficiency.[7][11]

  • Consider a Stronger Reagent: If your carboxylic acid or amine is sterically hindered, a standard EDC/HOBt coupling may be too slow. Switching to a more powerful reagent like HATU or COMU can often overcome this barrier.[8][14]

Q3: I am observing significant side products. How can I identify and minimize them?

A3: Understand the Common Side Reactions and Adjust Your Protocol Accordingly.

Side reactions are a common source of yield loss and purification difficulties. The most prevalent issues are racemization and guanidinylation.

Troubleshooting Common Side Reactions:

Side ReactionIdentification (by LC-MS)Primary CauseSolution
Racemization A diastereomeric impurity, often a closely eluting peak with the same mass as the product.Over-activation of the carboxylic acid, especially with carbodiimides alone or at high temperatures. The intermediate oxazolone is prone to deprotonation and reprotonation.[3][15]Add HOBt or OxymaPure to your coupling protocol.[11] Run the reaction at a lower temperature (e.g., 0 °C to RT).[7]
Guanidinylation A byproduct with a mass increase of +41 Da relative to your amine starting material (for HATU/HBTU).The uronium/aminium coupling reagent (e.g., HATU) reacts directly with the free amine instead of the carboxylic acid.[6][15]Pre-activate the carboxylic acid. Mix the acid, coupling reagent, and base for 1-5 minutes before adding the amine. This ensures the active ester is formed first.[6]
Hydrolysis of Activated Ester Unreacted carboxylic acid starting material is observed.Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[5][7]
Q4: The reaction seems to work, but I am losing a lot of product during work-up and purification. What should I do?

A4: Tailor Your Purification Strategy to the Product's Properties.

The final product contains a basic pyridine nitrogen and an ester group, which gives it specific solubility and chromatographic properties that must be considered.

Work-Up Strategy:

  • Avoid Strong Acid Washes: Washing the organic layer with strong acids (e.g., 1M HCl) will protonate the pyridine nitrogen, making your product water-soluble and pulling it out of the organic layer.

  • Use Bicarbonate Washes: A standard work-up should involve washing the organic layer (e.g., Ethyl Acetate, DCM) with saturated aqueous sodium bicarbonate (NaHCO₃) to remove the acidic HOBt/Oxyma and unreacted carboxylic acid. Follow with a brine wash to remove excess water.[16]

  • Water-Soluble Byproducts: If you used EDC as your coupling reagent, the urea byproduct is water-soluble and will be removed during the aqueous washes.[10][16]

Chromatography Challenges:

  • Streaking on Silica: The basic pyridine moiety can interact strongly with the acidic silica gel, leading to peak tailing or streaking during column chromatography.

  • Solution:

    • Add a Modifier: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to your eluent system. This will neutralize the acidic sites on the silica and improve peak shape.

    • Use Alternative Media: If streaking persists, consider using neutral or basic alumina for chromatography instead of silica gel.

References

Impact of reaction temperature on Ethyl 2-(aminomethyl)isonicotinate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(aminomethyl)isonicotinate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic procedure, with a particular focus on the critical role of reaction temperature. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction for high yield and purity.

Introduction: The Critical Role of Temperature

The synthesis of this compound, a key building block in pharmaceutical research[1][2], typically involves the catalytic hydrogenation of a nitrile precursor, ethyl 2-cyanoisonicotinate. In this reduction, temperature is a paramount parameter that dictates not only the reaction rate but also the product distribution. Precise temperature control is essential to favor the formation of the desired primary amine and minimize the formation of secondary and tertiary amine byproducts. This guide will delve into the practical implications of temperature on your synthesis and provide actionable solutions to common challenges.

Reaction Overview

The core transformation is the reduction of a nitrile group to a primary amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Reaction_Pathway Reactant Ethyl 2-cyanoisonicotinate Intermediate Imine Intermediate Reactant->Intermediate H2, Pd/C (Initial Reduction) Product Ethyl 2-(aminomethyl)isonicotinate (Primary Amine) Intermediate->Product Further Reduction Side_Product_1 Secondary Amine Intermediate->Side_Product_1 Reaction with Primary Amine Side_Product_2 Tertiary Amine Side_Product_1->Side_Product_2 Further Reaction Troubleshooting_Byproducts Start High Levels of Secondary/ Tertiary Amine Byproducts Detected Step1 Immediately Reduce Reaction Temperature Start->Step1 Primary Action Step2 Optimize Catalyst Loading Step1->Step2 Step3 Consider Solvent Effects Step2->Step3 Step4 Monitor Reaction Closely and Stop at Optimal Time Step3->Step4 End Improved Selectivity for Primary Amine Step4->End

References

Solvent effects on the reactivity of Ethyl 2-(aminomethyl)isonicotinate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-(aminomethyl)isonicotinate hydrochloride

Welcome to the technical support center for this compound (CAS 1189983-26-3). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of using this versatile building block.[1][2] The reactivity of its primary amine is profoundly influenced by the choice of solvent, a parameter that can dictate the success or failure of a synthetic step. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of physical organic chemistry, to empower you to optimize your reactions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a detailed protocol for resolution.

Q1: I'm seeing low to no conversion in my nucleophilic substitution reaction. What's the primary issue?

A1: The most common cause of failure is twofold: the non-nucleophilic nature of the hydrochloride salt and the potential deactivation of the nucleophile by the solvent.

Causality Explained: Ethyl 2-(aminomethyl)isonicotinate is supplied as a hydrochloride salt to improve its shelf-life and handling.[1] In this form, the primary amine is protonated to an ammonium salt (R-NH₃⁺Cl⁻). This positive charge eliminates the lone pair of electrons necessary for nucleophilic attack. To render it reactive, you must add a base to deprotonate the ammonium ion in situ and generate the free amine (R-NH₂).

Furthermore, if you are using a polar protic solvent (like methanol or ethanol), it can form a hydrogen-bonding "cage" around the newly formed free amine.[3] This solvation shell stabilizes the nucleophile, making it less reactive and slowing down the desired reaction, particularly for SN2 pathways.[4][5]

Troubleshooting Protocol: Activating the Nucleophile

  • Select an Appropriate Solvent: Switch from a polar protic solvent to a polar aprotic solvent such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO). These solvents will dissolve the polar starting material but will not form hydrogen bonds to deactivate the free amine nucleophile.[3]

  • Choose a Non-Nucleophilic Base: Select a hindered, non-nucleophilic base to deprotonate the ammonium salt. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. Use at least 1.1 equivalents to ensure complete deprotonation.

  • Order of Addition:

    • Dissolve the this compound in your chosen polar aprotic solvent.

    • Add the base (e.g., TEA) and stir the mixture at room temperature for 15-30 minutes. This ensures the formation of the active free amine.

    • Add your electrophile to the solution and proceed with the reaction at the desired temperature.

  • Monitor Progress: Track the reaction using an appropriate method (e.g., TLC, LC-MS) to confirm the consumption of the starting material.

Q2: My reaction is clean but extremely slow, taking days to reach completion. How can I accelerate it?

A2: The reaction rate is likely being suppressed by the solvent. The key to accelerating bimolecular reactions (SN2) is to use a solvent that enhances, rather than diminishes, the reactivity of your nucleophile.

Causality Explained: As discussed, polar protic solvents stabilize nucleophiles through hydrogen bonding, which increases the activation energy barrier for an SN2 reaction.[3][6] In contrast, polar aprotic solvents solvate the counter-ion (cation) but leave the nucleophile relatively "naked" and highly reactive.[7] This results in a dramatic increase in the rate of nucleophilic attack. The rate enhancement can be several orders of magnitude when switching from a protic solvent like methanol to an aprotic one like DMF.[3]

Workflow for Reaction Optimization

Below is a decision-making workflow to guide your solvent selection for improved reaction rates.

G start Reaction Rate is Too Slow check_solvent What is the current solvent type? start->check_solvent protic Polar Protic (e.g., MeOH, EtOH, H₂O) check_solvent->protic Protic aprotic Polar Aprotic (e.g., MeCN, DMF, DMSO) check_solvent->aprotic Aprotic action_protic Switch to a Polar Aprotic Solvent (MeCN, DMF, or DMSO) to 'unmask' the nucleophile. protic->action_protic action_aprotic Consider solvent polarity and temperature. Is a more polar solvent like DMSO needed? Can the reaction temperature be increased? aprotic->action_aprotic result Significant Rate Enhancement action_protic->result action_aprotic->result

Caption: Solvent selection workflow for rate acceleration.

Q3: I am observing a major side product with a molecular weight corresponding to the loss of an ethyl group or addition of a solvent fragment. What is causing this?

A3: You are likely observing transesterification or hydrolysis of the ethyl ester, a common side reaction when using alcohol or water as a solvent under basic conditions.

Causality Explained: The ester functional group on Ethyl 2-(aminomethyl)isonicotinate is an electrophilic site. When you add a base to deprotonate the amine, this same base can promote the nucleophilic attack of a solvent molecule on the ester carbonyl.

  • In alcohol solvents (Methanol, Ethanol): The corresponding alkoxide (e.g., MeO⁻), formed in equilibrium with the base, can attack the ethyl ester, leading to transesterification .

  • In the presence of water: Hydroxide ions can attack the ester, leading to hydrolysis to the corresponding carboxylic acid.

Preventative Measures

  • Use Aprotic Solvents: The most effective solution is to use a polar aprotic solvent (DMF, DMSO, MeCN) that cannot participate in this side reaction.

  • Control Stoichiometry: Use a non-nucleophilic base (DIPEA, TEA) and ensure you do not use a large excess, which could promote side reactions.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize competing pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: As a hydrochloride salt, the compound is polar. It is generally soluble in polar protic solvents like water, methanol, and ethanol.[8] It also shows good solubility in polar aprotic solvents like DMSO and DMF, though it may be less soluble in acetonitrile. It is expected to have poor solubility in nonpolar solvents such as diethyl ether, hexanes, or toluene.[8] Always perform a small-scale solubility test before committing to a large-scale reaction.

Q2: How do I choose the best solvent for my reaction?

A2: The choice depends primarily on the reaction mechanism. The following table summarizes the key considerations.

Solvent TypeExamplesEffect on NucleophilicityRecommended For...Potential Issues
Polar Protic Water, Methanol, EthanolDecreases . Stabilizes the amine nucleophile via H-bonding.[4][7]Reactions where an SN1 mechanism is desired or required for solubility and other reagents are incompatible with aprotic solvents.Slow SN2 reactions; potential for transesterification or hydrolysis.[3]
Polar Aprotic DMF, DMSO, AcetonitrileIncreases . Solvates cations but leaves the amine "naked" and highly reactive.[3][7]SN2 reactions . Acylations, alkylations, and other nucleophilic substitutions.Can be difficult to remove under vacuum (DMF, DMSO); must be anhydrous.
Nonpolar Toluene, Hexane, DichloromethaneNeutral . Does not significantly solvate ions.Reactions involving nonpolar reagents where the free base form of the compound is used.Poor solubility of the hydrochloride salt starting material.

Diagram: How Solvents Mediate Nucleophilicity

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) nucleophile_p R-NH₂ h1 H nucleophile_p->h1 H-Bond h2 H nucleophile_p->h2 h3 H nucleophile_p->h3 o1 O-Me h1->o1 o2 O-Me h2->o2 o3 O-Me h3->o3 label_p Nucleophile is 'caged' and stabilized. Reactivity is REDUCED. nucleophile_a R-NH₂ dmf1 DMF dmf2 DMF dmf3 DMF label_a Nucleophile is 'naked' and unsolvated. Reactivity is ENHANCED.

Caption: Solvation effects on the amine nucleophile.

Q3: What are the recommended storage conditions?

A3: this compound should be stored under an inert gas (nitrogen or argon) at 2-8°C.[2][9] It is an off-white solid and should be protected from moisture.[1][9]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 2-(aminomethyl)isonicotinate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast landscape of pyridine-based compounds, Ethyl 2-(aminomethyl)isonicotinate hydrochloride and its derivatives have emerged as a promising class of molecules with diverse biological activities. This guide provides a comparative analysis of the biological activities of these derivatives, focusing on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation.

The Rationale for Derivatization: Enhancing Biological Efficacy

This compound serves as a versatile starting material for the synthesis of a wide array of derivatives. The primary motivation for its derivatization lies in the potential to modulate its physicochemical properties and biological activity. By introducing various substituents on the aminomethyl nitrogen or modifying the ester group, researchers can fine-tune the molecule's lipophilicity, steric bulk, and electronic properties, thereby influencing its interaction with biological targets.[1] This targeted modification allows for the exploration of a broad chemical space to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Comparative Anticancer Activity: A Focus on Cytotoxicity

Several studies have explored the anticancer potential of derivatives of the 2-(aminomethyl)pyridine scaffold. The primary method for evaluating in vitro anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. A lower IC50 value, the concentration of a compound required to inhibit the growth of 50% of a cell population, indicates higher potency.

Table 1: Comparative in vitro Anticancer Activity of Representative 2-(Aminomethyl)pyridine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Derivative A N-Benzoyl-2-(aminomethyl)pyridineMCF-7 (Breast)15.2Fictionalized Data for Illustration
Derivative B N-(4-Chlorobenzoyl)-2-(aminomethyl)pyridineMCF-7 (Breast)8.5Fictionalized Data for Illustration
Derivative C N-(4-Methoxybenzoyl)-2-(aminomethyl)pyridineMCF-7 (Breast)22.1Fictionalized Data for Illustration
Derivative D N-Acetyl-2-(aminomethyl)pyridineMCF-7 (Breast)> 50Fictionalized Data for Illustration
Doxorubicin (Standard Drug)MCF-7 (Breast)0.8Fictionalized Data for Illustration

Note: The data in this table is illustrative and synthesized from general principles of medicinal chemistry for this class of compounds, as specific comparative data for this compound derivatives is not available in the public search results. The IC50 values are hypothetical to demonstrate structure-activity relationships.

From the illustrative data, a clear structure-activity relationship emerges. The introduction of an aromatic acyl group (Derivatives A, B, and C) appears to be crucial for cytotoxic activity compared to a simple acetyl group (Derivative D). Furthermore, substitution on the phenyl ring of the benzoyl moiety significantly influences potency. An electron-withdrawing group like chlorine (Derivative B) enhances activity, while an electron-donating group like methoxy (Derivative C) diminishes it. This suggests that electronic effects on the aromatic ring play a key role in the compound's interaction with its cellular target.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The following is a generalized protocol for the MTT assay, a colorimetric assay used to assess cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions add_compounds Add Compounds to Cells compound_prep->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Figure 1: Workflow of the MTT assay for determining cytotoxicity.

Comparative Antimicrobial Activity: Targeting Bacterial Pathogens

Derivatives of 2-(aminomethyl)pyridine have also been investigated for their antimicrobial properties. Schiff base derivatives, formed by the condensation of the primary amine with various aldehydes, are a particularly well-studied class. The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-(aminomethyl)pyridine Schiff Base Derivatives

Compound IDAldehyde MoietyS. aureusE. coliReference
Derivative E Salicylaldehyde3264Fictionalized Data for Illustration
Derivative F 4-Chlorobenzaldehyde1632Fictionalized Data for Illustration
Derivative G 4-Nitrobenzaldehyde816Fictionalized Data for Illustration
Derivative H Cinnamaldehyde64128Fictionalized Data for Illustration
Ciprofloxacin (Standard Drug)10.5Fictionalized Data for Illustration

Note: The data in this table is illustrative and synthesized from general principles of medicinal chemistry for this class of compounds, as specific comparative data for this compound derivatives is not available in the public search results. The MIC values are hypothetical to demonstrate structure-activity relationships.

The illustrative data in Table 2 suggests that the nature of the aldehyde used to form the Schiff base significantly influences the antimicrobial activity. Aromatic aldehydes generally lead to more potent compounds than aliphatic ones. Furthermore, electron-withdrawing substituents on the aromatic ring, such as chloro (Derivative F) and nitro (Derivative G), enhance the antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The nitro-substituted derivative (Derivative G) shows the most promising activity in this illustrative series.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for automated reading)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[3]

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution Prepare Serial Dilutions of Compounds in Plate add_inoculum Inoculate Wells with Bacteria compound_dilution->add_inoculum inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->add_inoculum incubate_24h Incubate for 18-24h add_inoculum->incubate_24h read_results Read Results (Visual or Spectrophotometric) incubate_24h->read_results determine_mic Determine MIC read_results->determine_mic

Figure 2: Workflow of the broth microdilution method for MIC determination.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is intricately linked to their chemical structure. The illustrative data presented highlights several key SAR trends:

  • Acylation of the Aminomethyl Group: N-acylation, particularly with substituted benzoyl groups, appears to be a viable strategy for developing cytotoxic agents. The electronic properties of the substituents on the aromatic ring are critical for activity.

  • Schiff Base Formation: The formation of Schiff bases from the aminomethyl group is a promising approach for generating compounds with antimicrobial properties. Again, the electronic nature of the substituents on the aldehyde-derived portion of the molecule plays a significant role in determining potency.

Future research in this area should focus on synthesizing and screening a broader and more diverse library of this compound derivatives. This systematic approach will enable the development of more comprehensive SAR models, which can guide the rational design of novel compounds with improved biological activities. Investigating a wider range of cancer cell lines and microbial strains will also be crucial to fully elucidate the therapeutic potential of this promising class of molecules. Furthermore, exploring modifications to the ethyl ester group could provide another avenue for optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives.

References

A Technical Guide to the Structural Analogs of Ethyl 2-(aminomethyl)isonicotinate Hydrochloride: Synthesis, Properties, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(aminomethyl)isonicotinate hydrochloride is a versatile heterocyclic building block pivotal in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyridine core substituted with an aminomethyl group at the 2-position and an ethyl ester at the 4-position, offers multiple points for chemical modification. This inherent flexibility allows for the generation of diverse molecular libraries to explore structure-activity relationships (SAR) and develop novel therapeutic agents, particularly for neurological disorders.[1] This guide provides a comprehensive comparison of structural analogs of ethyl 2-(aminomethyl)isonicotinate, delving into their synthesis, physicochemical properties, and biological activities, supported by experimental data from relevant studies.

The Core Scaffold: Ethyl 2-(aminomethyl)isonicotinate

The ethyl 2-(aminomethyl)isonicotinate scaffold is comprised of three key functional regions amenable to chemical modification to generate structural analogs with diverse properties:

  • The Primary Amine: The aminomethyl group is a primary nucleophile, readily undergoing reactions such as acylation, sulfonylation, and reductive amination to introduce a wide variety of substituents.

  • The Ethyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid or transesterified to modulate solubility and pharmacokinetic properties.

  • The Pyridine Ring: The pyridine nitrogen influences the overall basicity and electronic properties of the molecule. Substitutions on the pyridine ring can further tune these characteristics.

The exploration of structural analogs aims to systematically probe the impact of these modifications on the biological activity and physicochemical properties of the parent molecule.

Comparative Analysis of Structural Analogs

Structural Analogs via N-Acylation and N-Sulfonylation

Modification of the primary amine is a common strategy to introduce diverse functional groups and explore their impact on biological activity.

Table 1: Physicochemical Properties of Hypothetical N-Substituted Analogs

Compound IDR GroupPredicted LogPPredicted Polar Surface Area (Ų)
Parent H1.265.5
Analog 1 Acetyl0.885.7
Analog 2 Benzoyl2.585.7
Analog 3 Phenylsulfonyl2.8107.9

Note: LogP and Polar Surface Area values are estimations and would require experimental determination for confirmation.

Biological Activity Insights from Related Nicotinate Analogs

Studies on related methyl 2-(aminomethyl)nicotinate derivatives have demonstrated significant anti-inflammatory and antifungal activities. This provides a strong rationale for investigating similar activities in the isonicotinate series.

Table 2: Anti-inflammatory Activity of Related Nicotinate Derivatives (COX-1 and COX-2 Inhibition)

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3a 8.150.4219.4
3b 9.240.1561.6
3e 10.210.1663.8
4c 11.520.09128.0
4f 12.830.08160.4
Celecoxib 15.20.08190.0

Note: The compound IDs are as referenced in the source publication. This data suggests that strategic substitution on the nicotinate scaffold can lead to potent and selective COX-2 inhibition.

Table 3: Antifungal Activity of Related 2-Aminonicotinamide Derivatives

Compound IDTarget OrganismMIC80 (µg/mL)
11g Candida albicans0.0313
11h Candida albicans0.0313
11g Fluconazole-resistant C. albicans0.0313 - 2.0
11h Fluconazole-resistant C. albicans0.0313 - 2.0

Note: The potent antifungal activity of these related compounds underscores the potential of aminomethylpyridine derivatives as a source of novel antimicrobial agents.

Experimental Protocols

General Procedure for N-Acylation of Ethyl 2-(aminomethyl)isonicotinate

This protocol describes a general method for the synthesis of N-acyl analogs.

dot

N_Acylation_Workflow reagents Ethyl 2-(aminomethyl)isonicotinate HCl Triethylamine Acyl Chloride/Anhydride dissolution Dissolve in DCM reagents->dissolution cooling Cool to 0°C dissolution->cooling addition Add Acylating Agent Dropwise cooling->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product N-Acyl Analog purification->product

Caption: Workflow for the N-acylation of ethyl 2-(aminomethyl)isonicotinate.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the corresponding acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for evaluating the anti-inflammatory potential of the synthesized analogs.

dot

COX_Inhibition_Assay compounds Test Compounds & Controls incubation Pre-incubation compounds->incubation enzyme_prep COX-1 / COX-2 Enzyme enzyme_prep->incubation substrate_add Add Arachidonic Acid incubation->substrate_add reaction_stop Stop Reaction substrate_add->reaction_stop detection Measure Prostaglandin E2 (ELISA) reaction_stop->detection analysis Calculate IC50 detection->analysis

Caption: Experimental workflow for COX enzyme inhibition assay.

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer. Prepare serial dilutions of the test compounds and reference inhibitors (e.g., celecoxib, indomethacin).

  • Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing the test compounds or vehicle control and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a solution of a strong acid (e.g., HCl).

  • Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Structure-Activity Relationship (SAR) Discussion

Based on the analysis of related pyridine and isonicotinate derivatives, several SAR trends can be hypothesized for analogs of ethyl 2-(aminomethyl)isonicotinate:

  • N-Acylation: The introduction of an acyl group on the aminomethyl nitrogen generally increases the molecular weight and can modulate lipophilicity. Aromatic acyl groups, such as benzoyl, are expected to increase lipophilicity more significantly than aliphatic acyl groups like acetyl. This modification can influence cell permeability and target engagement.

  • N-Sulfonylation: The incorporation of a sulfonyl group introduces a strong hydrogen bond acceptor and can significantly alter the electronic and steric properties of the molecule. Arylsulfonyl groups are expected to confer a high degree of rigidity and may promote specific interactions with biological targets.

  • Pyridine Ring Substitution: As seen in isoniazid analogs, substitution on the pyridine ring can have a profound effect on biological activity. Small alkyl or halogen substituents at the 3- or 5-positions of the isonicotinate ring could be explored to fine-tune the electronic properties and steric profile of the molecule.

Conclusion

This compound serves as a valuable and highly adaptable scaffold for the development of novel bioactive compounds. By systematically modifying the aminomethyl and ethyl ester functionalities, as well as the pyridine core, a wide array of structural analogs with diverse physicochemical and biological properties can be generated. While direct comparative data for a comprehensive set of these analogs is limited, insights from related nicotinic acid derivatives suggest significant potential for discovering potent anti-inflammatory and antifungal agents. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of such analogs, paving the way for future drug discovery efforts centered on this promising heterocyclic core. Further research is warranted to synthesize and test a dedicated library of ethyl 2-(aminomethyl)isonicotinate analogs to establish definitive structure-activity relationships and unlock their full therapeutic potential.

References

A Comparative Guide to the Synthesis of Ethyl 2-(aminomethyl)isonicotinate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(aminomethyl)isonicotinate hydrochloride is a key building block in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif, featuring a pyridine core with an ester and an aminomethyl group at specific positions, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1] This guide provides an in-depth comparative analysis of two distinct synthetic routes to this important compound, offering insights into the strategic considerations and experimental nuances of each approach. The information presented herein is intended to assist researchers and drug development professionals in selecting the most suitable synthetic strategy based on factors such as yield, scalability, and reagent availability.

Route 1: The Chlorination Pathway Starting from 2-Methyl-Isonicotinic Acid

This synthetic approach leverages the commercially available 2-methyl-isonicotinic acid as the starting material. The core strategy involves the transformation of the methyl group into an aminomethyl functionality via a chlorination-amination sequence.

Reaction Scheme

Chlorination Route A 2-Methyl-isonicotinic acid B Ethyl 2-methylisonicotinate A->B Esterification (EtOH, H+) C Ethyl 2-methylisonicotinate N-oxide B->C N-Oxidation (m-CPBA) D Ethyl 2-(chloromethyl)isonicotinate C->D Chlorination (POCl3) E Ethyl 2-(((1,3-dioxoisoindolin-2-yl)methyl)isonicotinate D->E Gabriel Synthesis (Potassium Phthalimide) F Ethyl 2-(aminomethyl)isonicotinate E->F Hydrazinolysis (Hydrazine hydrate) G This compound F->G Salt Formation (HCl)

Caption: Synthetic workflow for the Chlorination Route.

Detailed Experimental Protocols

Step 1: Esterification of 2-Methyl-isonicotinic Acid

To a solution of 2-methyl-isonicotinic acid in ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated at reflux to drive the esterification to completion. Subsequent workup involving neutralization and extraction affords ethyl 2-methylisonicotinate.

Step 2: N-Oxidation of Ethyl 2-methylisonicotinate

The ethyl 2-methylisonicotinate is dissolved in a suitable solvent like dichloromethane, and a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, an aqueous workup is performed to remove the acid byproduct, yielding ethyl 2-methylisonicotinate N-oxide.

Step 3: Chlorination of the Methyl Group

The N-oxide from the previous step is treated with a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction, often performed at elevated temperatures, converts the methyl group to a chloromethyl group. This step is critical and can be low-yielding. Careful control of reaction conditions is necessary to minimize side product formation.

Step 4: Gabriel Synthesis for Amination

The resulting ethyl 2-(chloromethyl)isonicotinate is subjected to a Gabriel synthesis. It is reacted with potassium phthalimide in a suitable polar aprotic solvent, such as dimethylformamide (DMF). This nucleophilic substitution reaction introduces a protected amino group.

Step 5: Hydrazinolysis to Deprotect the Amine

The phthalimide-protected intermediate is then treated with hydrazine hydrate in an alcoholic solvent. This step cleaves the phthalimide group, liberating the primary amine, ethyl 2-(aminomethyl)isonicotinate.

Step 6: Hydrochloride Salt Formation

Finally, the free base is dissolved in a suitable solvent, and a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) is added to precipitate the desired this compound salt, which can then be isolated by filtration.

Mechanistic Insights

The key transformation in this route is the chlorination of the methyl group. The N-oxide functionality plays a crucial role in activating the adjacent methyl group for radical chlorination or other substitution pathways. The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, proceeding via an SN2 mechanism.

Route 2: The Cyanation Pathway Starting from Isonicotinic Acid

This alternative route begins with the more readily available isonicotinic acid and introduces the aminomethyl group via a cyano intermediate.

Reaction Scheme

Cyanation Route H Isonicotinic acid I Ethyl isonicotinate H->I Esterification (EtOH, H+) J Ethyl isonicotinate N-oxide I->J N-Oxidation (m-CPBA) K Ethyl 2-cyanoisonicotinate J->K Cyanation (e.g., Reissert-Henze) L Ethyl 2-(aminomethyl)isonicotinate K->L Reduction (e.g., Raney Ni, H2) M This compound L->M Salt Formation (HCl)

Caption: Synthetic workflow for the Cyanation Route.

Detailed Experimental Protocols

Step 1 & 2: Esterification and N-Oxidation

These initial steps are analogous to Route 1, starting with isonicotinic acid to produce ethyl isonicotinate N-oxide.[3]

Step 3: Cyanation of Ethyl isonicotinate N-oxide

The introduction of the cyano group at the 2-position can be achieved via a Reissert-Henze type reaction.[4][5] The N-oxide is activated with an acylating agent, such as benzoyl chloride or dimethylcarbamoyl chloride, in the presence of a cyanide source like potassium cyanide or trimethylsilyl cyanide (TMSCN).[6][7] This reaction typically requires heating in a suitable solvent like acetonitrile.[6]

Step 4: Catalytic Hydrogenation of the Nitrile

The resulting ethyl 2-cyanoisonicotinate is then reduced to the primary amine. This is commonly accomplished by catalytic hydrogenation.[8] A variety of catalyst systems can be employed, with Raney Nickel and Palladium on carbon (Pd/C) being the most common.[8][9][10] The reaction is typically carried out in an alcoholic solvent under a hydrogen atmosphere. The use of additives like ammonia or an acid can sometimes improve the yield and selectivity by minimizing the formation of secondary amine byproducts.

Step 5: Hydrochloride Salt Formation

This final step is identical to Route 1, where the free amine is converted to its hydrochloride salt.

Mechanistic Insights

The Reissert-Henze reaction proceeds through the formation of an N-acyloxypyridinium salt, which activates the pyridine ring for nucleophilic attack by the cyanide ion at the 2-position.[4] Subsequent elimination and rearomatization yield the 2-cyanopyridine derivative. The catalytic hydrogenation of the nitrile involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by a stepwise reduction to the primary amine.[10]

Comparative Analysis

FeatureRoute 1: Chlorination PathwayRoute 2: Cyanation Pathway
Starting Material 2-Methyl-isonicotinic acidIsonicotinic acid
Key Intermediates Ethyl 2-(chloromethyl)isonicotinateEthyl 2-cyanoisonicotinate
Key Transformations Free-radical or SN2 chlorination, Gabriel synthesisReissert-Henze cyanation, Nitrile reduction
Potential Advantages More direct functionalization of the C2-substituent.Starts from a more common and less expensive raw material. Cyanation can be high-yielding.
Potential Disadvantages Chlorination step can have low yields and produce side products. Use of phthalimide and hydrazine.Use of toxic cyanide reagents. Catalytic hydrogenation may require specialized equipment (pressurized reactor). Potential for secondary amine formation during reduction.
Scalability The low-yielding chlorination step may pose challenges for large-scale synthesis.Cyanation and hydrogenation are generally scalable industrial processes, but safety protocols for cyanide handling are critical.
Reagent Toxicity Phosphorus oxychloride is corrosive and toxic. Hydrazine is a known carcinogen.Cyanide salts are highly toxic.

Conclusion

Both the Chlorination and Cyanation routes offer viable pathways to this compound, each with its own set of advantages and challenges.

The Chlorination Route provides a more direct approach to functionalizing the 2-position but may suffer from lower yields in the critical chlorination step. The use of hazardous reagents like phosphorus oxychloride and hydrazine also requires careful handling.

The Cyanation Route , on the other hand, starts from a more economical starting material and the key cyanation and reduction steps are generally reliable and scalable. However, the use of highly toxic cyanide reagents necessitates stringent safety measures. The choice of reduction catalyst and conditions is also crucial to maximize the yield of the primary amine and avoid byproduct formation.

Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost considerations, available equipment, and safety infrastructure. This guide provides the foundational information to make an informed decision for the efficient and safe synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to the Preclinical Efficacy of Novel Therapeutics Derived from the Ethyl 2-(aminomethyl)isonicotinate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine carboxylic acid framework, encompassing isonicotinic acid and its isomers, represents a "privileged scaffold" in medicinal chemistry. This structural motif is integral to a multitude of approved therapeutic agents, demonstrating efficacy against a wide range of diseases including tuberculosis, cancer, and diabetes.[1][2] Its enduring relevance is a testament to its versatile binding capabilities and favorable physicochemical properties. Within this class, Ethyl 2-(aminomethyl)isonicotinate hydrochloride emerges as a particularly valuable and versatile building block for the synthesis of novel chemical entities (NCEs).[3][4][5] Its structure, featuring a pyridine core with strategically placed amine and ester functionalities, offers multiple points for chemical modification, making it an ideal starting point for drug discovery campaigns.[4]

This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the efficacy evaluation of NCEs derived from the Ethyl 2-(aminomethyl)isonicotinate scaffold. Rather than focusing on a single existing drug, we will present a hypothetical, yet scientifically grounded, case study in the field of anti-inflammatory research. We will compare the parent compound to rationally designed derivatives and a known clinical standard, detailing the experimental logic, providing step-by-step protocols for key assays, and presenting comparative data to guide lead candidate selection.

The Core Scaffold: Rationale for Derivatization

The therapeutic potential of this compound lies in its modular design. Each component of the molecule can be systematically modified to optimize its pharmacological profile through structure-activity relationship (SAR) studies.[6]

  • Pyridine Ring: The nitrogen atom acts as a hydrogen bond acceptor and influences the molecule's pKa, impacting solubility and receptor interaction.

  • Ethyl Ester Group (Position 4): This group can be hydrolyzed to the corresponding carboxylic acid, converted to various amides, or replaced with other bioisosteres to modulate potency, cell permeability, and metabolic stability.

  • Aminomethyl Group (Position 2): The primary amine is a key reactive handle. It can be acylated, alkylated, or used to form Schiff bases, allowing for the introduction of diverse functional groups to explore new binding interactions and tune lipophilicity.[7]

Below is a diagram illustrating the potential modification points on the core scaffold.

cluster_0 Ethyl 2-(aminomethyl)isonicotinate Scaffold cluster_1 Potential Derivatization Sites Scaffold Core Structure Pyridine Ring Ethyl Ester (R1) Aminomethyl Group (R2) R1 Site R1: Modulate PK/PD (e.g., Amides, Acids) Scaffold:f2->R1 Ester Modification R2 Site R2: Enhance Target Binding (e.g., Acylation, Alkylation) Scaffold:f3->R2 Amine Modification Pyridine Pyridine Core: Optimize pKa (e.g., Ring Substitutions) Scaffold:f1->Pyridine Core Modification

Caption: Potential sites for chemical modification on the core scaffold.

Comparative Efficacy Study Design: A Case Study in Anti-Inflammatory Drug Discovery

Causality Behind Target Selection: Isonicotinic acid derivatives have shown significant potential as anti-inflammatory agents, notably through the inhibition of Reactive Oxygen Species (ROS) production.[7] ROS are key signaling molecules that, when overproduced, contribute to the progression of inflammatory disorders.[7] Furthermore, related nicotinic acid analogs have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[8] This dual potential makes the isonicotinate scaffold an attractive starting point for developing novel anti-inflammatory drugs that may offer a superior efficacy or safety profile compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).

Hypothetical Compounds for Comparison: To assess the scaffold's potential, we designed two simple derivatives and will compare them against the parent compound and a widely used NSAID, Ibuprofen.

Compound IDCompound NameStructure (Hypothetical)Rationale for Inclusion
EAI-001 Ethyl 2-(aminomethyl)isonicotinateParent ScaffoldEstablishes a baseline activity for the core structure.
EAI-002 Ethyl 2-(acetylaminomethyl)isonicotinateDerivative with acylated amineIntroduces a simple modification to the amine to assess the impact of reduced basicity and increased steric bulk.
EAI-003 2-(Aminomethyl)isonicotinic acidDerivative with hydrolyzed esterEvaluates the effect of introducing a carboxylic acid, a common feature in many NSAIDs.
REF-IBU Ibuprofen(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acidA well-characterized COX inhibitor used as a clinical and experimental benchmark.[7]

Part 1: In Vitro Efficacy Evaluation

The initial stage of our comparison focuses on cell-free and cell-based assays to determine the intrinsic potency and selectivity of each compound, while also flagging potential liabilities like general cytotoxicity.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Experimental Rationale: This assay is critical for quantifying the direct inhibitory effect of the compounds on the key enzymes responsible for prostaglandin synthesis in the inflammatory pathway. Determining the selectivity for COX-2 over COX-1 is a primary goal in modern anti-inflammatory drug design, as COX-1 inhibition is associated with gastrointestinal side effects. The protocol is based on a standard Enzyme Immunoassay (EIA) kit methodology.[8]

Step-by-Step Methodology:

  • Serial Dilution: Create a series of dilutions from the stock solutions in assay buffer to achieve a final concentration range appropriate for determining IC50 values (e.g., 0.01 µM to 100 µM).

  • Assay Plate Setup: The assay is performed in a 96-well plate. Add 10 µL of each compound dilution to the appropriate wells. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Celecoxib).[8]

  • Enzyme Addition: Add 10 µL of either ovine COX-1 or COX-2 enzyme solution to the wells.

  • Incubation: Gently mix and incubate the plate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Reaction Termination & Detection: After a 2-minute incubation at 37°C, stop the reaction and measure the product (prostaglandin) concentration according to the EIA kit manufacturer's instructions, typically using a plate reader at the specified wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the concentration-response curves and determine the IC50 values using non-linear regression analysis.

Protocol 2: Cellular Cytotoxicity Assay (MTT)

Experimental Rationale: It is crucial to ensure that the observed reduction in inflammatory markers is due to specific enzyme inhibition and not simply because the compounds are killing the cells. The MTT assay provides a reliable measure of cell viability and is a standard counter-screen in drug discovery.[9]

Step-by-Step Methodology:

  • Cell Culture: Seed a relevant cell line (e.g., HCT-116 human colon cancer cells) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (cytotoxic concentration 50%) value for each compound.

Comparative In Vitro Data Summary (Hypothetical)
Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Cytotoxicity CC50 (µM)
EAI-001 >10085.2>1.17>200
EAI-002 92.515.85.85>200
EAI-003 65.19.46.93150.7
REF-IBU 11.225.60.44>200

Part 2: In Vivo Efficacy Modeling

Moving from a cellular environment to a whole organism is a critical step to evaluate a drug's true therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME).[10]

Protocol 3: Murine Carrageenan-Induced Paw Edema Model

Experimental Rationale: This is a classic and highly reproducible animal model for evaluating the efficacy of acute anti-inflammatory drugs.[11] The subcutaneous injection of carrageenan induces a localized, well-characterized inflammatory response, which can be quantified by measuring the resulting swelling (edema). A reduction in paw volume by the test compound indicates successful anti-inflammatory activity in a live biological system.

cluster_workflow In Vivo Efficacy Workflow Acclimatize 1. Animal Acclimatization (7 days) Baseline 2. Baseline Paw Volume Measurement Acclimatize->Baseline Dosing 3. Compound Administration (Oral Gavage) Baseline->Dosing Induction 4. Carrageenan Injection (Intraplantar) Dosing->Induction Measurement 5. Paw Volume Measurement (Hourly, 1-6h) Induction->Measurement Analysis 6. Data Analysis (% Inhibition) Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Acclimatization: Use male Swiss albino mice (20-25g). House the animals under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into four groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral)

    • Group 2: Reference Drug (REF-IBU, e.g., 50 mg/kg, oral)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.) to each group.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar surface of the right hind paw of each mouse.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each mouse relative to its baseline. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Comparative In Vivo Data Summary (Hypothetical)
Treatment GroupDose (mg/kg, p.o.)Peak Edema Inhibition (%) (at 3 hours)
Vehicle Control -0%
EAI-003 2538.5%
EAI-003 5062.1%
REF-IBU 5055.8%

Conclusion and Future Directions

  • Chronic Inflammation Models: Evaluation in more complex models of diseases like arthritis to assess long-term efficacy.

  • Safety and Toxicology Profiling: Comprehensive studies to identify any potential off-target effects or toxicities before consideration for clinical trials.

The Ethyl 2-(aminomethyl)isonicotinate scaffold represents a fertile ground for the discovery of new medicines. The structured, data-driven comparative approach outlined here provides a robust pathway for unlocking its full therapeutic potential.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethyl 2-(aminomethyl)isonicotinate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, particularly concerning agents active in the central nervous system (CNS), the anticipation of off-target immunological effects is not merely a regulatory hurdle but a critical component of preclinical safety assessment. This guide provides a comprehensive framework for evaluating the cross-reactivity of Ethyl 2-(aminomethyl)isonicotinate hydrochloride and its derivatives. Our focus extends beyond rote protocol recitation to elucidate the scientific rationale underpinning each experimental choice, ensuring a robust and self-validating approach to immunogenicity testing.

The Immunological Challenge of Small Molecules: The Hapten Hypothesis in Context

Small molecules like this compound are typically too small to be recognized by the immune system on their own. However, they can become immunogenic through a process known as haptenation. In this scenario, the small molecule (or its reactive metabolite) acts as a hapten, covalently binding to endogenous proteins (carriers) to form a hapten-carrier conjugate. This larger complex can then be processed and presented by antigen-presenting cells (APCs), leading to the activation of T-cells and B-cells and culminating in a drug-specific immune response.

An immune response against one hapten can sometimes be elicited by structurally similar molecules, a phenomenon known as cross-reactivity. Understanding the potential for cross-reactivity is paramount, as it can predict adverse drug reactions in patients previously sensitized to a related compound.

Diagrammatic Overview of the Hapten-Carrier Principle

Hapten_Carrier cluster_0 Biological System cluster_1 Immunological Cascade Small_Molecule Ethyl 2-(aminomethyl)isonicotinate HCl (Hapten) Hapten_Carrier Hapten-Carrier Conjugate (Immunogenic Complex) Small_Molecule->Hapten_Carrier Covalent Binding Carrier_Protein Endogenous Protein (e.g., Albumin) Carrier_Protein->Hapten_Carrier APC Antigen Presenting Cell (APC) Hapten_Carrier->APC Uptake & Processing T_Cell T-Cell Activation APC->T_Cell Antigen Presentation B_Cell B-Cell Activation & Antibody Production T_Cell->B_Cell T-Cell Help Competitive_ELISA Start Start: Plate coated with Test Article-Carrier Conjugate Incubate Incubate with Antibodies (raised against Test Article) + Competitor Compound Start->Incubate Wash Wash to remove unbound antibodies Incubate->Wash Secondary_Ab Add Enzyme-linked Secondary Antibody Wash->Secondary_Ab Wash_2 Wash Secondary_Ab->Wash_2 Substrate Add Substrate & Measure Signal Wash_2->Substrate End End: Signal is inversely proportional to cross-reactivity Substrate->End LTT_Workflow Start Start: Isolate PBMCs from sensitized donor blood Culture Culture PBMCs with Test Article or Comparator Compound Start->Culture Incubate Incubate for 5-7 days Culture->Incubate Pulse Pulse with ³H-Thymidine or other proliferation marker Incubate->Pulse Harvest Harvest cells and measure incorporated radioactivity/marker Pulse->Harvest End End: Calculate Stimulation Index (SI) Harvest->End

A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Derived from Ethyl 2-(aminomethyl)isonicotinate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, in vitro screening, and in vivo validation of novel therapeutic candidates derived from the versatile chemical scaffold, Ethyl 2-(aminomethyl)isonicotinate hydrochloride. We will explore the rationale behind experimental design, present detailed protocols for key assays, and interpret hypothetical data to establish a structure-activity relationship (SAR), offering a blueprint for researchers in drug discovery and development.

Introduction: The Promise of a Versatile Scaffold

This compound is a heterocyclic building block recognized for its utility in pharmaceutical research and organic synthesis.[1][2] Its structure, featuring a reactive primary amine and an ester functional group on a pyridine ring, allows for straightforward chemical modification, making it an ideal starting point for generating diverse libraries of novel compounds.[1][3] This scaffold is a key intermediate in the synthesis of molecules with potential activity in the central nervous system (CNS) and has been explored for applications in creating bioactive compounds for a range of therapeutic areas.[2][4] This guide will focus on the evaluation of new derivatives for two prominent areas of drug discovery: oncology and inflammation.

Synthesis of Novel Derivatives: A Modular Approach

The primary amine of this compound serves as a convenient handle for derivatization. For the purpose of this guide, we will consider a hypothetical library of five novel compounds (designated NC-1 to NC-5 ) synthesized via standard amide and sulfonamide coupling reactions. This modular approach allows for the systematic exploration of chemical space around the core scaffold.

A Ethyl 2-(aminomethyl)isonicotinate Hydrochloride B Amide Coupling (R-COCl, Base) A->B C Sulfonamide Coupling (R-SO2Cl, Base) A->C D Novel Amide Derivatives (NC-1, NC-2, NC-3) B->D E Novel Sulfonamide Derivatives (NC-4, NC-5) C->E

Caption: Synthetic strategy for generating novel derivatives.

Part 1: In Vitro Evaluation - The Initial Litmus Test

In vitro assays are fundamental for the initial screening of new chemical entities. They offer high-throughput capabilities and are cost-effective methods to identify promising candidates for further, more resource-intensive studies.[5]

Antiproliferative Activity Assessment

Rationale: The pyridine nucleus is a common feature in many anticancer agents.[6] Furthermore, various derivatives of isonicotinic acid and isoniazid have demonstrated significant antiproliferative effects against human cancer cell lines, making oncology a logical therapeutic area to investigate for our novel compounds.[7][8]

Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] In metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[11]

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the novel compounds (NC-1 to NC-5 ) and a positive control (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO) group.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[10][12]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

A Seed Cancer Cells in 96-well plate B Treat with Novel Compounds & Controls A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours (Formazan Formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT antiproliferative assay.

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)
NC-1 15.225.8
NC-2 8.512.3
NC-3 > 100> 100
NC-4 5.17.9
NC-5 22.435.1
Doxorubicin 0.50.8

Interpretation: In this hypothetical dataset, compound NC-4 demonstrates the most potent antiproliferative activity against both cell lines, with IC50 values in the low micromolar range. This makes it the lead candidate for further in vivo anticancer evaluation.

Anti-inflammatory Activity Assessment

Rationale: Inflammation is a complex biological response implicated in numerous chronic diseases.[13] The NF-κB signaling pathway is a key mediator of inflammatory responses, controlling the expression of pro-inflammatory genes.[5] Many anti-inflammatory drugs target this pathway. Given the prevalence of nitrogen-containing heterocycles in anti-inflammatory agents, evaluating our novel compounds for such activity is a worthwhile endeavor.

Featured Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells (like RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the novel compounds (NC-1 to NC-5 ) and a positive control (e.g., Indomethacin) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control group. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cytotoxicity.

cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascade cluster_2 Gene Expression LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation Gene Pro-inflammatory Gene Transcription (e.g., iNOS) NFkB_translocation->Gene iNOS iNOS Protein Gene->iNOS NO Nitric Oxide (NO) iNOS->NO

Caption: Simplified NF-κB signaling pathway in inflammation.

CompoundNO Inhibition at 50 µM (%)Cell Viability at 50 µM (%)
NC-1 68.595.2
NC-2 45.398.1
NC-3 12.196.5
NC-4 30.792.4
NC-5 75.993.8
Indomethacin 85.299.0

Interpretation: Compound NC-5 shows the most significant inhibition of NO production without affecting cell viability, suggesting a potent anti-inflammatory effect. This makes NC-5 the lead candidate for in vivo anti-inflammatory studies.

Part 2: In Vivo Evaluation - Validation in a Biological System

In vivo studies are critical for evaluating the efficacy and safety of a drug candidate in a whole, living organism.[14] These models provide insights into a compound's pharmacokinetic and pharmacodynamic properties that cannot be obtained from in vitro tests alone.

Anticancer Efficacy in a Xenograft Model

Rationale: Based on its superior in vitro potency, NC-4 was selected for in vivo evaluation. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used preclinical model to assess the antitumor activity of novel compounds.[15][16][17]

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD/SCID) for one week under standard conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells into the flank of each mouse.[15]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, NC-4 , Standard-of-Care).

  • Drug Administration: Administer the treatments (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily for 14 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[15]

A Implant HCT-116 cells into immunodeficient mice B Allow tumors to grow to 100-150 mm³ A->B C Randomize mice into treatment groups B->C D Administer Vehicle, NC-4, or Standard Drug C->D E Monitor tumor volume and body weight D->E F Euthanize and excise tumors E->F G Analyze Tumor Growth Inhibition (TGI) F->G

References

Head-to-head comparison of Ethyl 2-(aminomethyl)isonicotinate hydrochloride with other aminopyridine building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Aminopyridine Building Blocks for Medicinal Chemistry

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of a successful medicinal chemistry campaign. Among the vast arsenal of molecular scaffolds, aminopyridines stand out as "privileged structures"—moieties that are repeatedly found in biologically active compounds.[1] Their unique electronic properties and ability to form key hydrogen bond interactions make them invaluable in designing novel therapeutics.[2] This guide provides a detailed, head-to-head comparison of Ethyl 2-(aminomethyl)isonicotinate hydrochloride against its foundational parent structures: 2-, 3-, and 4-(aminomethyl)pyridine. We will delve into their physicochemical properties, reactivity, stability, and practical applications, supported by experimental data and protocols to inform your selection process.

Profiling the Aminopyridine Building Blocks

The strategic placement of an aminomethyl group on a pyridine ring offers distinct vectors for chemical elaboration. The introduction of an ethyl ester, as seen in our primary compound of interest, further expands synthetic possibilities.

  • This compound (CAS 1189983-26-3): This building block is a bifunctional molecule featuring a primary amine and an ethyl ester on a pyridine core.[3][4] The hydrochloride salt form enhances stability and simplifies handling.[5] The primary amine at the 2-position and the ester at the 4-position (isonicotinate) create a specific electronic and steric environment. It is frequently employed as a key intermediate in the synthesis of agents targeting the central nervous system (CNS) and for creating diverse heterocyclic compounds.[6][7][8]

  • 2-(Aminomethyl)pyridine (CAS 3731-51-9): As the simplest isomer, the proximity of the aminomethyl group to the ring nitrogen significantly influences its properties.[9] This arrangement allows for potential chelation with metal ions, a property leveraged in catalysis and materials science.[10]

  • 3-(Aminomethyl)pyridine (CAS 3731-52-0): With the aminomethyl group at the meta-position, the electronic influence of the ring nitrogen is less pronounced compared to the 2- and 4-isomers.[11][12] It is a common intermediate in the synthesis of various organic chemicals and agrochemicals.[11]

  • 4-(Aminomethyl)pyridine (CAS 3731-53-1): In this isomer, the aminomethyl group is para to the ring nitrogen, leading to distinct electronic effects that influence its basicity and reactivity.[13][14] The 4-aminopyridine scaffold is a cornerstone in the development of drugs targeting potassium channels.[15]

Below is a visualization of the structural differences between these key building blocks.

G cluster_0 Ethyl 2-(aminomethyl)isonicotinate HCl cluster_1 Core Aminomethylpyridines a Ethyl 2-(aminomethyl)isonicotinate HCl b 2-(Aminomethyl)pyridine a->b Structural Relationship c 3-(Aminomethyl)pyridine a->c Structural Relationship d 4-(Aminomethyl)pyridine a->d Structural Relationship

Caption: Structural relationship of the primary compound to core isomers.

Head-to-Head Comparison: Physicochemical Properties

The choice of a building block often begins with a thorough evaluation of its physical and chemical properties. These parameters dictate solubility, handling, and reaction conditions.

PropertyEthyl 2-(aminomethyl)isonicotinate HCl2-(Aminomethyl)pyridine3-(Aminomethyl)pyridine4-(Aminomethyl)pyridine
Molecular Formula C₉H₁₃ClN₂O₂[3]C₆H₈N₂[9]C₆H₈N₂[12]C₆H₈N₂[14]
Molecular Weight 216.67 g/mol [3]108.14 g/mol [10]108.14 g/mol [16]108.14 g/mol [14]
Physical State SolidLiquid[10]Liquid[11]Liquid[14]
Melting Point Not specified-20°C[17]-21°C[12][18]-8°C[14][19]
Boiling Point Not specified82-85°C (12 mmHg)[9]73-74°C (1 mmHg)[12][18]230°C[14]
Density Not specified1.049 g/mL[9]1.062 g/mL[12][18]1.065 g/mL[14]
pKa Not specified9.09[10]8.34 (Predicted)[18]9.65[20]
Solubility Not specifiedSoluble in water, ethanol[10][17]Freely soluble in water[12]Soluble in water, ether, ethanol[19][20]

Reactivity, Stability, and Synthetic Utility

Beyond basic properties, a deeper understanding of reactivity and stability is crucial for synthetic planning.

Nucleophilicity and Reactivity

The primary amine's nucleophilicity is paramount for reactions like amide bond formation. In aminopyridines, this is modulated by the electron-withdrawing nature of the pyridine ring.

  • Positional Effects: The nucleophilicity of the exocyclic amine is generally lower than that of typical alkylamines due to the -I effect of the pyridine ring. The reactivity order is often 4- > 2- > 3-aminomethylpyridine, influenced by both inductive and resonance effects. The nitrogen atom in the 2- and 4-positions can participate in resonance stabilization of a positive charge, which can affect the reactivity of the aminomethyl group.[21][22]

  • Influence of the Ester Group: For Ethyl 2-(aminomethyl)isonicotinate, the electron-withdrawing ethyl ester group at the 4-position further decreases the basicity of the pyridine nitrogen and can have a modest impact on the nucleophilicity of the aminomethyl group at the 2-position.

  • Amide Coupling Challenges: The reduced nucleophilicity of aminopyridines can make amide coupling reactions challenging, often requiring more forcing conditions or specific coupling reagents compared to their aliphatic counterparts. Protocols using acyl fluorides or potent activating agents like HATU or BOP-Cl are often employed to overcome this.[23][24]

Stability and Handling

The stability of aminopyridines can be a concern, particularly for the free bases which can be sensitive to air and light.[12][19]

  • Salt Form Advantage: Ethyl 2-(aminomethyl)isonicotinate is supplied as a hydrochloride salt. This is a significant advantage. Salt forms are generally more stable crystalline solids, less prone to oxidation, and easier to handle and weigh accurately compared to the corresponding free-base liquids.[5] Studies on related compounds like 3,4-diaminopyridine have shown that the salt form is significantly more stable under oxidative stress than the molecular (free base) form.[5]

  • Chemical Stability: In solid formulations, aminopyridines like 4-aminopyridine and 3,4-diaminopyridine have demonstrated excellent chemical stability over extended periods, even at elevated temperatures.[25][26]

Synthetic Utility
  • This compound: The presence of two distinct functional groups—an amine and an ester—makes this a highly versatile building block. The amine can be used for amide bond formation, reductive amination, or sulfonamide synthesis, while the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing a secondary point for diversification.[7]

  • Simpler Isomers: The simpler aminomethylpyridines serve as fundamental scaffolds. Their primary utility lies in introducing the pyridylmethyl moiety. Their reactions are largely centered on the primary amine.[10][11][27]

Experimental Protocol: Amide Bond Formation

To illustrate the practical application of these building blocks, here is a representative protocol for amide bond formation, a cornerstone reaction in medicinal chemistry.[28] This protocol is optimized for amines with reduced nucleophilicity, such as aminopyridines.[24]

Protocol: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and improve efficiency.[24]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC (1.2 equiv)

  • HOBt (catalytic to 1.0 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) and HOBt in anhydrous DMF, add DIPEA (2.5 equiv). Stir the mixture at room temperature for 10 minutes.

  • Add EDC (1.2 equiv) to the solution and stir for another 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.1 equiv) to the reaction mixture. Note: The additional equivalent of base is required to neutralize the hydrochloride salt.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • EDC/HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt reacts with the activated intermediate to form an active ester, which is less prone to racemization (for chiral acids) and side reactions than the initial O-acylisourea intermediate.[24]

  • DIPEA: A non-nucleophilic base is crucial. It neutralizes the HCl salt of the amine and the HCl by-product from the EDC activation without competing in the coupling reaction.

  • Solvent: DMF is an excellent polar aprotic solvent that dissolves most reactants and intermediates in amide coupling reactions.

The general workflow for this crucial synthetic step is outlined below.

G cluster_workflow Amide Coupling Workflow A 1. Combine Carboxylic Acid, Base (DIPEA), and HOBt in DMF B 2. Add Coupling Agent (EDC) (Pre-activation Step) A->B Activate C 3. Add Aminopyridine Building Block B->C Couple D 4. Reaction Stirring (12-24h at RT) C->D E 5. Aqueous Workup & Extraction D->E F 6. Purification (Chromatography) E->F G Final Amide Product F->G

Caption: Generalized workflow for a typical amide coupling reaction.

Conclusion: Selecting the Right Tool for the Job

While all the discussed aminopyridine building blocks are valuable, This compound offers distinct advantages for specific applications.

  • For introducing a simple pyridylmethyl group: The parent aminomethylpyridines (2-, 3-, or 4-) are cost-effective and straightforward choices. The selection among them will depend on the desired vector and electronic properties for downstream chemistry or biological interactions.

  • For multi-faceted derivatization and enhanced stability: this compound is the superior choice. Its solid, stable salt form simplifies handling, while its bifunctional nature (amine and ester) provides two orthogonal points for chemical modification. This allows for the rapid generation of diverse compound libraries from a single, advanced intermediate, making it an ideal tool for hit-to-lead optimization in drug discovery.[6][7]

Ultimately, the optimal building block is dictated by the synthetic strategy and the target molecule's design. This guide provides the foundational data and practical insights to help researchers make an informed decision, streamlining the path from chemical design to novel discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(aminomethyl)isonicotinate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(aminomethyl)isonicotinate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.